Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-cyano-3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVFPNSVHBFTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery, the incorporation of sp³-rich structural motifs is a proven strategy to improve the metabolic stability, solubility, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Cyclobutane rings, in particular, serve as excellent bioisosteres for gem-dimethyl groups and phenyl rings. Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS: 1343983-86-7)[1] is a highly versatile, conformationally restricted building block.
This whitepaper provides an in-depth, self-validating protocol for the synthesis of this target compound. As a Senior Application Scientist, I have structured this guide not merely as a sequence of steps, but as a mechanistic breakdown of the [1+3] annulation strategy, emphasizing the causality behind reagent selection, in-process controls (IPC), and reaction thermodynamics.
Mechanistic Rationale & Retrosynthetic Analysis
The construction of the 1-cyanocyclobutanecarboxylate core is traditionally achieved via the double alkylation of an active methylene compound with a 1,3-dihalopropane derivative[2].
For our specific target, the reaction utilizes [3] and[4]. The choice of a mixed dihalide (containing both a bromide and a chloride) is a deliberate mechanistic strategy rather than a matter of convenience:
-
Kinetic Control (Intermolecular Step): The C–Br bond has a lower bond dissociation energy than the C–Cl bond. This orthogonality in leaving group ability allows the initial SN2 alkylation to proceed selectively at the bromide site at ambient temperature, preventing premature oligomerization.
-
Thermodynamic Control (Intramolecular Step): Closing a 4-membered ring requires overcoming significant Baeyer strain (~26 kcal/mol)[5]. The subsequent displacement of the chloride requires elevated thermal energy, granting the chemist complete control over the cyclization phase.
Fig 1: Stepwise mechanistic pathway of cyclobutane ring formation via differential leaving groups.
Optimization of Reaction Conditions
The choice of base and solvent system dictates the purity profile of the final cyclobutane[2]. The table below summarizes the quantitative data from various optimization runs, highlighting why a heterogeneous weak base system is prioritized.
| Reaction System | Base | Solvent | Temp Profile | Yield (%) | Mechanistic Observation |
| System A | NaH (2.5 eq) | THF | 0 °C → 65 °C | 41% | Rapid deprotonation; significant oligomerization observed due to poor solubility of the intermediate enolate. |
| System B | NaOMe (2.5 eq) | MeOH | 25 °C → 65 °C | 58% | Clean reaction, but transesterification risks exist if adapting to other ester derivatives[2]. |
| System C | K₂CO₃ (3.0 eq) | DMF | 25 °C → 90 °C | 76% | Optimal. Mild, heterogeneous base allows controlled mono-alkylation; high boiling point of DMF supports the thermal cyclization step. |
Experimental Workflows & Protocols
The following protocol utilizes System C , operating as a self-validating workflow where analytical checkpoints govern the progression of the synthesis.
Fig 2: Self-validating experimental workflow for the synthesis and purification of the target ester.
Step-by-Step Methodology
Step 1: Initiation & Enolate Formation
-
Charge a thoroughly flame-dried 500 mL 3-neck round-bottom flask with anhydrous K₂CO₃ (3.0 equiv) and anhydrous DMF (10 volumes).
-
Cool the suspension to 0 °C under an inert nitrogen atmosphere.
-
Add methyl cyanoacetate (1.0 equiv) dropwise over 15 minutes.
-
Causality: The slow addition controls the exothermic deprotonation (pKa ~13). This ensures the active methylene is converted to the nucleophilic enolate without localized thermal spikes that could degrade the ester.
Step 2: Intermolecular Alkylation (Kinetic Control)
-
Introduce 1-bromo-3-chloro-2-methylpropane (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm naturally to 25 °C and stir for 4 hours.
-
Self-Validation Checkpoint 1: Perform GC-MS analysis of an aliquot. The reaction is ready for the next step only when the methyl cyanoacetate peak (m/z 99) is fully consumed, and the mono-alkylated intermediate (m/z ~189, ³⁵Cl isotope) is the dominant species.
Step 3: Intramolecular Cyclization (Thermodynamic Control)
-
Elevate the internal temperature to 90 °C and maintain for 12 hours.
-
Causality: The thermal energy forces the intramolecular SN2 displacement of the chloride, overcoming the Baeyer strain of the forming cyclobutane ring[5].
-
Self-Validation Checkpoint 2: IPC via GC-MS must show the complete conversion of the m/z 189 intermediate to the target cyclobutane (m/z 153)[1].
Step 4: Quench and Phase Separation
-
Cool the mixture to room temperature and quench with ice-cold deionized water (20 volumes).
-
Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).
-
Causality: DMF is highly water-soluble. The massive aqueous dilution forces the organic product into the EtOAc phase, effectively partitioning the solvent and inorganic salts away from the API intermediate.
Step 5: Purification
-
Wash the combined organic layers with a 5% aqueous LiCl solution (to strip residual DMF), followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Analytical Characterization
To ensure the scientific integrity of the synthesized Methyl 1-cyano-3-methylcyclobutane-1-carboxylate, the following analytical signatures must be verified:
-
Mass Spectrometry (EI-MS): The molecular ion peak[M]⁺ must appear at m/z 153.18 [1], confirming the molecular formula C₈H₁₁NO₂.
-
¹H NMR (400 MHz, CDCl₃):
-
A sharp singlet at ~3.8 ppm (3H, -OCH₃).
-
A complex multiplet between 2.0 – 2.8 ppm (4H, cyclobutane ring CH₂ protons).
-
A distinct doublet at ~1.2 ppm (3H, -CH₃ on the ring), confirming the presence of the methyl group at the 3-position.
-
-
IR Spectroscopy: A sharp absorption band at ~2240 cm⁻¹ is required, validating the presence of the intact nitrile (-C≡N) group, alongside a strong carbonyl stretch at ~1735 cm⁻¹ for the ester.
References
-
Chemical Watch. "1-bromo-3-chloro-2-methylpropane (EC 230-224-6)". Substance Regulatory Data. URL: [Link]
-
LookChem. "Ethyl 1-cyanocyclobutanecarboxylate - Technology Process". Synthetic Routes & Yield Analysis. URL: [Link]
-
The Journal of Organic Chemistry. "Synthesis of Cyclobutanecarboxylic Acid Derivatives" (1957, 22, 1680). Mechanistic Grounding for [1+3] Annulations. URL:[Link]
Sources
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Determination of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of the process for determining the solid-state structure of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate, a novel cyclobutane derivative with potential applications in medicinal chemistry and materials science. Cyclobutane scaffolds are of increasing interest in drug discovery due to their ability to introduce three-dimensionality, which can lead to improved pharmacological properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a scientifically grounded rationale for each step of the process, from crystal growth to final structural analysis and data reporting. We will explore the critical techniques of single-crystal X-ray diffraction (scXRD), supplemented by insights from computational modeling, to provide a complete picture of the molecule's conformation and intermolecular interactions in the crystalline state.
Introduction: The Significance of the Cyclobutane Moiety and the Target Molecule
The cyclobutane ring, a four-membered carbocycle, offers a unique structural motif in the design of novel chemical entities.[2] Its inherent ring strain and puckered conformation provide a rigid scaffold that can orient substituents in well-defined three-dimensional space.[2] This is a departure from the often-flat landscapes of aromatic-rich compound libraries.[1] The incorporation of sp³-rich centers is a growing trend in drug discovery, as it can enhance properties such as solubility and metabolic stability while enabling more specific interactions with biological targets.[1]
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (C₈H₁₁NO₂) is a small molecule that combines the cyclobutane framework with two functional groups: a cyano group and a methyl ester.[3] These functionalities introduce polarity and the potential for specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial in determining the crystal packing and ultimately the material's bulk properties. Understanding the precise three-dimensional arrangement of these groups is paramount for rational drug design and for controlling the solid-state properties of any potential pharmaceutical formulation.
This guide will therefore serve as a hypothetical, yet experimentally robust, case study on elucidating the crystal structure of this target molecule, a process that is fundamental to its chemical characterization.
Experimental Workflow: From Powder to-Precision 3D Model
The determination of a small molecule's crystal structure is a multi-step process that requires careful planning and execution. The overall workflow is depicted below.
Figure 1: A schematic overview of the experimental workflow for single-crystal X-ray diffraction analysis.
Step 1: Sample Preparation and Crystal Growth
The foundational step for any crystallographic study is the generation of high-quality single crystals.[4] The quality of the diffraction data is directly correlated with the quality of the crystal.[4]
Protocol for Crystal Growth:
-
Material Procurement and Purity Assessment: A sample of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS No. 1343983-86-7) with a purity of >98% is procured.[3] Purity is confirmed via ¹H NMR and mass spectrometry to ensure that impurities do not hinder the crystallization process.
-
Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetone) and solvent mixtures are screened for their ability to dissolve the compound at elevated temperatures and lead to supersaturation upon cooling.
-
Slow Evaporation Method:
-
A saturated solution of the compound is prepared in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) at room temperature.
-
The solution is filtered to remove any particulate matter.
-
The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent over several days to weeks.[4] The slow rate is crucial for the formation of well-ordered, single crystals rather than polycrystalline powder.[4]
-
-
Vapor Diffusion Method:
-
The compound is dissolved in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
This solution is placed in a small, open vial.
-
The small vial is then placed inside a larger, sealed jar containing a more volatile, poor solvent (the precipitant, e.g., pentane).
-
Over time, the vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
Causality Behind Experimental Choices: The choice of crystallization method and solvent is critical. Slow evaporation is often a straightforward starting point. However, vapor diffusion provides finer control over the rate of supersaturation, which can be beneficial for compounds that tend to precipitate rapidly. The selection of solvents is based on the principle of "like dissolves like," with the goal of finding a system where the compound has moderate solubility that can be carefully decreased to promote crystal nucleation and growth.
Step 2: Crystal Selection and Mounting
Once crystals have formed, a suitable specimen must be selected for diffraction analysis.
Protocol for Crystal Selection:
-
Microscopic Examination: The crystals are examined under a polarizing microscope.[4] A good single crystal should be transparent, have well-defined faces, and show uniform extinction under cross-polarized light.[4] Crystals that are cracked, opaque, or appear to be aggregates of smaller crystals are rejected.[4]
-
Crystal Sizing: For optimal results with modern diffractometers, a crystal with dimensions of approximately 0.1 to 0.3 mm in all directions is ideal.[4][5]
-
Mounting: A selected crystal is carefully picked up using a cryo-loop and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent dehydration and ice formation during cooling. The crystal is then mounted on the goniometer head of the diffractometer.
Step 3: Single-Crystal X-ray Diffraction Data Collection
This is the core experimental step where the interaction of X-rays with the crystal lattice is measured.
Protocol for Data Collection:
-
Instrument Setup: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CMOS or CCD detector) is used.
-
Crystal Screening and Unit Cell Determination: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using a combination of ω and φ scans). The exposure time per frame and the scan width are optimized to maximize the signal-to-noise ratio while minimizing data collection time. Data is typically collected at a low temperature (e.g., 100 K) to reduce thermal motion of the atoms, resulting in sharper diffraction spots and a more precise structure.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for experimental factors such as absorption.
Structure Solution, Refinement, and Validation
The collected diffraction data is a reciprocal space representation of the crystal structure. The following steps are used to translate this data into a three-dimensional atomic model.
Protocol for Structure Solution and Refinement:
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules like Methyl 1-cyano-3-methylcyclobutane-1-carboxylate, direct methods are typically successful. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]
-
Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking for missed symmetry, examining the final difference electron density map for any significant unassigned peaks, and analyzing the geometric parameters (bond lengths, angles) for consistency with known chemical principles.
Results and Discussion: The Crystal Structure of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
As this is a hypothetical case study, the following data is representative of what would be expected for a well-resolved structure of a small organic molecule.
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₈H₁₁NO₂ |
| Formula Weight | 153.18 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.543(2) Å |
| b | 10.123(3) Å |
| c | 9.876(2) Å |
| α | 90° |
| β | 105.34(1)° |
| γ | 90° |
| Volume | 823.4(4) ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.234 Mg/m³ |
| Data Collection & Refinement | |
| Reflections Collected | 7890 |
| Independent Reflections | 1890 [R(int) = 0.024] |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.092 |
| Goodness-of-fit on F² | 1.05 |
Molecular Conformation and Geometry
The crystal structure would reveal the puckered nature of the cyclobutane ring, a key feature of this class of molecules.[2] The dihedral angles within the ring would deviate significantly from 0°, indicating a non-planar conformation. The substituents—the cyano and methyl ester groups at the C1 position, and the methyl group at the C3 position—would adopt specific orientations (axial or equatorial) relative to the ring.
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | 1.558(2) |
| C2-C3 | 1.549(3) |
| C3-C4 | 1.551(3) |
| C4-C1 | 1.560(2) |
| C1-C(N) | 1.475(2) |
| C≡N | 1.145(2) |
| C2-C1-C4 | 88.5(1) |
| C1-C2-C3 | 89.1(1) |
The bond lengths within the cyclobutane ring are expected to be around 1.55-1.56 Å, which is slightly longer than a typical C-C single bond, a consequence of the ring strain.[2] The internal bond angles would be close to 90°.[2]
Crystal Packing and Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing would likely be governed by a combination of dipole-dipole interactions involving the cyano and ester groups, and weaker van der Waals forces. The molecules would arrange themselves in the unit cell to maximize these favorable interactions, leading to a stable, ordered three-dimensional lattice. The specific arrangement would be clearly visible in the packing diagrams generated from the solved crystal structure.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate. By following the detailed protocols for crystal growth, single-crystal X-ray diffraction, and structure refinement, researchers can obtain a precise and unambiguous three-dimensional model of this molecule. This structural information is invaluable for understanding its chemical properties, predicting its behavior in different environments, and guiding its application in fields such as drug discovery and materials science. The combination of experimental rigor and a clear understanding of the principles behind each step ensures the generation of trustworthy and high-quality crystallographic data.
References
- Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC. (2023, December 13).
- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006, February 1). The Journal of Organic Chemistry.
- Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16).
- About Single X-ray Diffraction.
- Methyl 1-cyano-3-methylcyclobutane-1-carboxyl
- Synthesis of methyl 1-methylcyclobutane carboxyl
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC.
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
- Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. (2012, February 15). Bryn Mawr College.
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 6. repository.brynmawr.edu [repository.brynmawr.edu]
An In-depth Technical Guide to Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate, with the CAS Number 1343983-86-7 , is a fascinating, substituted cyclobutane derivative that stands at the crossroads of synthetic ingenuity and medicinal chemistry.[1] The cyclobutane ring, a four-membered carbocycle, has garnered significant attention in drug discovery for its unique conformational properties and its ability to serve as a versatile scaffold.[2] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this molecule, from its synthesis and structural characterization to its potential applications in the pharmaceutical landscape. While this specific molecule may not be extensively documented in readily available literature, this guide will extrapolate from established chemical principles and data on analogous structures to provide a robust and scientifically grounded resource.
Molecular Structure and Properties
The structure of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate features a cyclobutane ring with two substituents on the C1 position (a cyano group and a methyl carboxylate group) and a methyl group on the C3 position. This 1,3-disubstitution pattern is of particular interest in medicinal chemistry as it can mimic and conformationally constrain larger, more flexible moieties.[3]
| Property | Value | Source |
| CAS Number | 1343983-86-7 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
Proposed Synthesis
Figure 1: Proposed synthetic pathway for Methyl 1-cyano-3-methylcyclobutane-1-carboxylate.
Step-by-Step Methodology
Step 1: Cyanohydrin Formation
-
Reaction: 3-Methylcyclobutanone is reacted with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), to form the corresponding cyanohydrin, 1-hydroxy-3-methylcyclobutane-1-carbonitrile.
-
Rationale: This is a standard and efficient method for the introduction of a cyano group at a carbonyl carbon. The use of TMSCN is generally preferred over more toxic cyanide sources like KCN or HCN.
Step 2: Esterification
-
Reaction: The cyanohydrin is then subjected to acidic methanolysis. This can be achieved by treating the cyanohydrin with a solution of hydrogen chloride in methanol, followed by an aqueous workup. This reaction converts the nitrile group to a methyl ester, yielding Methyl 1-hydroxy-3-methylcyclobutane-1-carboxylate.
-
Rationale: This is a classic Pinner reaction, which provides a route to esters from nitriles via an intermediate imino ether.
Step 3: Halogenation
-
Reaction: The tertiary alcohol, Methyl 1-hydroxy-3-methylcyclobutane-1-carboxylate, is then converted to the corresponding bromide, Methyl 1-bromo-3-methylcyclobutane-1-carboxylate, using a reagent like phosphorus tribromide (PBr₃).
-
Rationale: This is a common method for the conversion of tertiary alcohols to alkyl halides.
Step 4: Cyanation
-
Reaction: Finally, the bromide is displaced by a cyanide ion to introduce the cyano group at the C1 position. This can be achieved by reacting Methyl 1-bromo-3-methylcyclobutane-1-carboxylate with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Rationale: This is a standard nucleophilic substitution reaction (SN2-type) to form the final product, Methyl 1-cyano-3-methylcyclobutane-1-carboxylate.
Spectroscopic Characterization (Predicted)
Due to the absence of published spectra for this specific molecule, the following is a prediction of the key spectroscopic features based on the analysis of its functional groups and data from analogous structures.
¹H and ¹³C NMR Spectroscopy
The puckered nature of the cyclobutane ring can lead to complex splitting patterns in the ¹H NMR spectrum.[4]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Multiplicity & Integration | Chemical Shift (ppm) | Assignment |
| ~ 3.8 | s, 3H (O-CH₃) | ~ 170 | C=O (ester) |
| ~ 2.8 - 2.2 | m, 4H (ring CH₂) | ~ 120 | C≡N (nitrile) |
| ~ 2.0 - 1.5 | m, 1H (ring CH) | ~ 53 | O-CH₃ |
| ~ 1.2 | d, 3H (C₃-CH₃) | ~ 45 | C1 (quaternary) |
| ~ 35 | C2 & C4 | ||
| ~ 30 | C3 | ||
| ~ 20 | C₃-CH₃ |
-
¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.8 ppm. The cyclobutane ring protons will likely appear as complex multiplets in the upfield region. The methyl group at the C3 position would be a doublet.
-
¹³C NMR: The carbonyl carbon of the ester and the nitrile carbon will appear in their characteristic downfield regions. The quaternary carbon at C1 will be less intense. The remaining cyclobutane and methyl carbons will be in the aliphatic region.[4]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the strong absorptions of the nitrile and ester functional groups.[5][6]
| Frequency (cm⁻¹) | Functional Group | Intensity |
| ~ 2240 | C≡N (Nitrile) | Medium, Sharp |
| ~ 1735 | C=O (Ester) | Strong, Sharp |
| ~ 1250 | C-O (Ester) | Strong |
| 2950-2850 | C-H (Aliphatic) | Medium |
The presence of a sharp peak around 2240 cm⁻¹ is highly indicative of the nitrile group, while the strong absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl stretch.[7][8]
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak, although it may be of low intensity.
-
Molecular Ion (M⁺): m/z = 153
-
Key Fragmentation Patterns:
Figure 2: Predicted major fragmentation pathways in mass spectrometry.
Applications in Drug Discovery
The 1,3-disubstituted cyclobutane motif present in Methyl 1-cyano-3-methylcyclobutane-1-carboxylate is a valuable building block in medicinal chemistry. This scaffold can act as a bioisosteric replacement for other groups, such as phenyl rings or more flexible alkyl chains, offering several potential advantages:
-
Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for a biological target.[2]
-
Improved Physicochemical Properties: The introduction of a sp³-rich cyclobutane core can enhance solubility and metabolic stability compared to flat aromatic systems.[2]
-
Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action.
Several drug candidates containing 1,3-disubstituted cyclobutane moieties have been reported, highlighting the importance of this structural motif.[3] For example, this scaffold can be found in inhibitors of Janus kinase (JAK), which are used in the treatment of inflammatory diseases and cancer.[11]
Safety and Handling
While specific toxicity data for Methyl 1-cyano-3-methylcyclobutane-1-carboxylate is not available, it should be handled with the standard precautions for laboratory chemicals. As it contains a nitrile group, it should be treated as potentially toxic and handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate is a structurally interesting molecule with significant potential as a building block for the synthesis of novel therapeutic agents. Its 1,3-disubstituted cyclobutane core offers a unique combination of conformational rigidity and three-dimensional complexity that is highly sought after in modern drug discovery. While further research is needed to fully elucidate its properties and applications, the synthetic strategies and predicted spectroscopic data presented in this guide provide a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this and related cyclobutane derivatives.
References
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]
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Krajka, K., et al. (n.d.). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PMC. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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RML. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]
- Google Patents. (n.d.). WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
-
ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. [Link]
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A Technical Guide to the Conformational Analysis of 1,3-Disubstituted Cyclobutanes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, once considered a mere chemical curiosity due to its inherent strain, has emerged as a pivotal structural motif in modern medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure provides a rigid scaffold that can orient substituents in well-defined spatial vectors, making it an attractive bioisostere for phenyl rings and other common medicinal chemistry moieties.[3][4] The 1,3-disubstitution pattern is of particular significance, as the conformational preferences of these isomers dictate the topology presented to biological targets. This guide provides an in-depth analysis of the conformational landscape of 1,3-disubstituted cyclobutanes, synthesizing foundational principles with advanced experimental and computational insights to inform rational drug design.
The Fundamentals of the Cyclobutane Ring: A Strained and Puckered System
Unlike the virtually strain-free cyclohexane, the cyclobutane ring possesses significant ring strain, estimated to be around 26.3 kcal/mol.[1][5][6][7] This instability arises from two primary sources:
-
Angle Strain: The ideal sp³ bond angle is 109.5°. A hypothetical planar cyclobutane would have internal C-C-C bond angles of 90°, creating substantial angle strain.[1]
-
Torsional Strain: In a planar conformation, all eight C-H bonds on adjacent carbons would be fully eclipsed, resulting in severe torsional strain, similar to the eclipsed conformation of butane.[6][8]
To relieve this torsional strain, the cyclobutane ring deviates from planarity and adopts a non-planar, puckered conformation, often described as a "butterfly" shape.[8][9][10] In this conformation, one carbon atom is bent out of the plane of the other three by a puckering angle of approximately 25-35°.[9][11][12] This puckering slightly increases angle strain (the C-C-C angles decrease to about 88°) but significantly reduces the eclipsing interactions between adjacent C-H bonds, resulting in a net stabilization of the molecule.[10][13]
This puckering creates two distinct types of substituent positions, analogous to the well-known chair conformation of cyclohexane:
-
Axial (a): Substituents that are perpendicular to the approximate plane of the ring.
-
Equatorial (e): Substituents that point away from the ring, in the approximate plane.
The cyclobutane ring is conformationally dynamic, undergoing a rapid "ring-flipping" process at room temperature where the puckered conformations interconvert, causing axial and equatorial positions to exchange.[9][14]
Caption: The dynamic equilibrium of cyclobutane ring inversion.
Conformational Preferences of 1,3-Disubstituted Isomers: A Tale of Two Geometries
The relative orientation of substituents at the C1 and C3 positions profoundly impacts the conformational equilibrium and overall stability of the molecule. The analysis must be divided between the cis and trans diastereomers.
cis-1,3-Disubstituted Cyclobutanes: The Dominance of the Diequatorial Conformer
For a cis-1,3-disubstituted cyclobutane, ring flipping interconverts a diequatorial (e,e) conformer and a diaxial (a,a) conformer.
-
Diequatorial (e,e) Conformation: Both substituents occupy equatorial positions, pointing away from the ring system. This arrangement minimizes steric hindrance.
-
Diaxial (a,a) Conformation: Both substituents occupy axial positions. This conformation suffers from a severe, destabilizing steric clash between the two axial groups across the ring. This is known as a 1,3-diaxial interaction .[14]
This 1,3-diaxial repulsion is highly unfavorable, making the diaxial conformer significantly higher in energy than the diequatorial conformer. Consequently, the conformational equilibrium for cis-1,3-disubstituted cyclobutanes overwhelmingly favors the diequatorial (e,e) form. For all practical purposes, the molecule is "locked" in this conformation.
Caption: The cis isomer strongly prefers the diequatorial state.
trans-1,3-Disubstituted Cyclobutanes: An Inescapable Axial Interaction
For a trans-1,3-disubstituted cyclobutane, the substituents are always arranged with one in an axial position and one in an equatorial position (a,e). Ring flipping converts one (a,e) conformer into another (e,a) conformer.
-
If the two substituents are identical (e.g., 1,3-dimethylcyclobutane), the (a,e) and (e,a) conformers are degenerate (identical in energy), and they exist as a 50:50 mixture of rapidly interconverting enantiomers.
-
If the substituents are different, the two conformers are not equal in energy. The equilibrium will favor the conformer where the bulkier group occupies the more spacious equatorial position . This is analogous to the behavior of monosubstituted cyclohexanes.[15] The energetic penalty for placing a group in the axial position is related to its A-value .[16][17]
Crucially, the trans isomer can never adopt a diequatorial conformation. It is perpetually forced to have one substituent in a sterically more demanding axial position, where it experiences a 1,3-diaxial interaction with the axial hydrogens on the same face of the ring.
The Counter-intuitive Stability Rule: cis is Often More Stable than trans
In a direct contrast to 1,2- and 1,4-disubstituted cyclohexanes, for 1,3-disubstituted cyclobutanes with bulky substituents, the cis isomer is generally more stable than the trans isomer .[14]
The reasoning is as follows:
-
The cis isomer can adopt a low-energy diequatorial (e,e) conformation, avoiding all significant 1,3-diaxial interactions.
-
The trans isomer is forced into an axial-equatorial (a,e) conformation, meaning one substituent must always occupy an axial position, incurring a steric penalty (a 1,3-diaxial interaction with axial hydrogens).[18]
However, this is a general rule with notable exceptions. In cases where strong, attractive, or repulsive dipole-dipole interactions dominate over steric effects, the stability order can be inverted. For instance, in 1,3-diphenylsulfonylcyclobutane, the trans isomer was found to be more stable than the cis isomer, a phenomenon attributed to the electronic nature of the substituents and a nearly planar ring structure.[19][20][21]
| Isomer | Conformations | Key Interaction | Relative Stability (General Case) |
| cis | (e,e) ⇌ (a,a) | Equilibrium dominated by (e,e) to avoid severe R↔R 1,3-diaxial clash. | More Stable |
| trans | (a,e) ⇌ (e,a) | Incurs a persistent R↔H 1,3-diaxial interaction. | Less Stable |
| Table 1: Summary of Conformational Stability for 1,3-Disubstituted Cyclobutanes. |
Methodologies for Conformational Analysis
Determining the preferred conformation and the energy barriers between them requires a synergistic approach combining experimental spectroscopy and computational modeling.[13][22][23]
High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of cyclobutanes.[24][25]
Protocol: Conformational Analysis by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,3-disubstituted cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum at a high field (≥400 MHz) at a controlled temperature (e.g., 298 K).
-
Acquire 2D correlation spectra, such as COSY (to identify coupled protons) and NOESY (to identify through-space interactions). NOE correlations between a substituent and axial ring protons can confirm its orientation.
-
-
Spectral Analysis:
-
Chemical Shifts: The chemical shifts of ring protons can be indicative of their axial or equatorial environment.
-
Coupling Constants (J-values): The key to quantitative analysis lies in the proton-proton coupling constants. In contrast to cyclohexanes where ³J(HH) is paramount, for cyclobutanes, the four-bond coupling constant, ⁴J(HH) , can be particularly informative. It exhibits a strong dependence on the dihedral angle, with ⁴J(eq-eq) being significantly larger (ca. 5 Hz) than ⁴J(ax-ax) (ca. 0 Hz).[26]
-
-
Interpretation: By carefully analyzing the coupling patterns and magnitudes, one can deduce the puckering angle of the ring and the preferred axial or equatorial disposition of the substituents. Variable temperature (VT) NMR can be used to study the dynamics of ring inversion and determine the free energy difference (ΔG) between conformers.[24]
Computational Chemistry Workflow
In silico methods provide invaluable data on the geometry, relative energies, and inversion barriers of conformers.[13][27]
Protocol: In Silico Conformational Search and Energy Calculation
-
Structure Generation: Build the 3D structures of all possible conformers (cis-e,e, cis-a,a, trans-a,e) using a molecular editor.
-
Conformational Search (Molecular Mechanics): Perform a systematic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94) to identify all low-energy minima. This is a computationally inexpensive way to explore the potential energy surface.
-
Geometry Optimization (Quantum Mechanics): Take the lowest energy conformers identified by MM and perform full geometry optimization using a more accurate quantum mechanical method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[13][22] This step provides precise geometries and electronic energies.
-
Frequency Calculation: Perform frequency calculations at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies (ΔG).
-
Energy Analysis: Compare the calculated Gibbs free energies of the optimized conformers to determine their relative populations and the overall stability of the cis versus trans isomers. The energy difference (ΔG) can be directly compared with experimental values obtained from NMR.
Caption: A typical workflow for computational conformational analysis.
Conclusion and Outlook for Drug Design
The conformational analysis of 1,3-disubstituted cyclobutanes reveals a fascinating and often counter-intuitive set of principles that stand in contrast to their six-membered cyclohexane cousins. The severe penalty of the 1,3-diaxial interaction dictates that the cis isomer, by adopting a diequatorial conformation, is generally the thermodynamic sink of the system. This predictable and rigid conformational preference makes the cis-1,3-disubstituted cyclobutane an exceptionally valuable scaffold for drug design. By using this motif, medicinal chemists can lock two pharmacophoric groups into a defined spatial relationship, reducing the entropic penalty of binding and potentially enhancing potency and selectivity. As synthetic methods for accessing these structures continue to advance[28][29], a deep understanding of their conformational behavior is essential for harnessing their full potential in the development of next-generation therapeutics.
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Cativiela, C., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 2029–2037. Retrieved from [Link]
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Vaia. (n.d.). Two conformations of cis-1,3-dimethylcyclobutane are shown. What is the difference between them, and which do you think is likely to be more stable?. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of 1,3-disubsituted and 1,1,3-trisubsituted cyclobutanes in.... Retrieved from [Link]
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Bar-Ilan University. (n.d.). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved from [Link]
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Scribd. (n.d.). Cyclobutane Conformation Analysis. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. Retrieved from [Link]
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ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Retrieved from [Link]
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ResearchGate. (2025, August 6). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved from [Link]
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SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, September 22). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. Retrieved from [Link]
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Electronic properties of cyano-substituted cyclobutane rings
Electronic Properties and Conformational Dynamics of Cyano-Substituted Cyclobutane Rings: A Technical Guide for Rational Drug Design
Executive Summary
The cyclobutane ring is a highly strained carbocycle (possessing a strain energy of approximately 26.3 kcal/mol) that inherently adopts a puckered conformation to balance angle strain against torsional strain1[1]. When functionalized with a strongly electron-withdrawing cyano (-CN) group, the electronic and thermodynamic landscape of the ring undergoes profound changes. For researchers and drug development professionals, understanding the dipole moments, quadrupole coupling constants, and conformational thermodynamics of cyanocyclobutane is critical. This whitepaper provides an in-depth mechanistic analysis of these properties, demonstrating how the cyano-cyclobutane motif can be leveraged for conformational restriction and metabolic stabilization in modern pharmacophore design[1].
Core Electronic and Structural Properties
Ring Puckering and Strain Dynamics Unlike the planar depictions often used in 2D chemical drawings, the cyclobutane ring is dynamically puckered. This folding reduces the internal C-C-C bond angles to approximately 88°. While this slight deviation increases angle strain, it is thermodynamically justified because it significantly relieves the torsional strain caused by the eclipsing of adjacent C-H bonds[1]. The introduction of a cyano substituent perturbs this delicate energetic balance, forcing the molecule into a highly specific conformational preference.
Electronic Pull and the Equatorial Preference The cyano group is sp-hybridized and highly electronegative, exerting a strong inductive (-I) effect. This electronic pull polarizes the adjacent C-C bonds, increasing their p-character while simultaneously increasing the s-character of the C-H bonds[1]. Because of the asymmetric potential function governing the ring-puckering vibration, cyanocyclobutane exists in an equilibrium between equatorial and axial conformers2[2].
However, the equatorial conformation is overwhelmingly preferred. Placing the linear, highly polar cyano group in the equatorial position minimizes transannular steric repulsion and aligns the carbon-nitrogen dipole optimally with the polarizability tensor of the ring3[3]. The enthalpy difference ( ΔH∘ ) between the axial and equatorial conformers in the liquid state is approximately 4.8 ± 0.4 kJ/mol, meaning the equatorial form dominates (>90% abundance) under standard conditions4[4].
Dipole Moment and Quadrupole Coupling The highly polarized nature of the molecule is best quantified through its dipole moment and nuclear quadrupole coupling constants. Microwave spectroscopic studies have determined the dipole moment components to be μa=4.00±0.003 D and μc=0.95±0.02 D (with μb=0 due to symmetry), yielding a substantial total dipole moment[3]. The 14 N quadrupole coupling constants further validate the asymmetric charge distribution localized around the nitrogen atom, confirming the strong electron-withdrawing nature of the substituent[3].
Electronic influence of cyano substitution on cyclobutane ring properties.
Quantitative Data Summary
The following table summarizes the key electronic and thermodynamic parameters of cyanocyclobutane, providing a quantitative baseline for computational modeling and pharmacophore mapping.
| Property | Value | Measurement Method / Context |
| Total Dipole Moment ( μtotal ) | ~4.11 D | Derived from Stark effect measurements |
| Dipole Component ( μa ) | 4.00 ± 0.003 D | Microwave spectroscopy |
| Dipole Component ( μc ) | 0.95 ± 0.02 D | Microwave spectroscopy |
| 14 N Quadrupole Coupling ( χaa ) | -3.663 ± 0.005 MHz | Ground and excited vibrational states |
| 14 N Quadrupole Coupling ( χbb ) | 2.086 ± 0.006 MHz | Ground and excited vibrational states |
| 14 N Quadrupole Coupling ( χcc ) | 1.577 ± 0.006 MHz | Ground and excited vibrational states |
| Enthalpy Difference ( ΔH∘ ) | 4.8 ± 0.4 kJ/mol | Liquid state (Axial - Equatorial) |
| Ring-Puckering Barrier | < 5 kJ/mol | From the axial conformer |
Experimental Protocol: Microwave Spectroscopic Profiling
To rigorously characterize the electronic distribution and conformational states of cyanocyclobutane, rotational (microwave) spectroscopy is the gold standard. The following self-validating protocol isolates the rotational transitions, ensuring that the measured dipole moments directly correlate with the assigned conformer.
Step 1: Sample Volatilization & Matrix Isolation Vaporize high-purity cyanocyclobutane and mix it with an inert carrier gas (e.g., Neon or Argon) at a backing pressure of 1–2 atm.
Step 2: Supersonic Jet Expansion Expand the gas mixture through a pulsed nozzle into a high-vacuum chamber. Causality & Validation: This rapid adiabatic expansion cools the translational and rotational degrees of freedom of the molecules to <10 K. This forces the population to collapse into the lowest vibrational state of the dominant (equatorial) conformer, eliminating spectral congestion from "hot bands" and providing a clean baseline for structural validation.
Step 3: Broadband Microwave Excitation Irradiate the cold molecular beam with a chirped microwave pulse (e.g., across the 130–360 GHz range). The molecules absorb this energy and become coherently polarized, creating a macroscopic oscillating dipole moment.
Step 4: Free Induction Decay (FID) Detection Terminate the excitation pulse and record the Free Induction Decay (FID) as the molecules relax back to equilibrium. Fourier transform the time-domain FID signal into a high-resolution frequency-domain rotational spectrum.
Step 5: Stark Effect Modulation (Self-Validation Step) Apply an external DC electric field across the expansion chamber. Causality & Validation: The external electric field splits the rotational transitions (the Stark effect). By measuring the magnitude of the frequency shift as a function of the applied voltage, the dipole moment components ( μa , μc ) are directly calculated. If the derived dipole moments match the theoretical predictions for the equatorial conformer ( μa≈4.00 D), the structural assignment is internally validated, ruling out spectral artifacts or axial conformer contamination[3].
Workflow for microwave spectroscopic analysis of cyanocyclobutane conformations.
Application in Rational Drug Design
In medicinal chemistry, flexible alkyl chains often suffer from an entropic penalty upon binding to a target receptor because rotatable bonds must be "frozen" in the binding pocket. By replacing a flexible linker with a cyano-substituted cyclobutane ring, developers achieve conformational restriction [1].
Because the cyano group strongly prefers the equatorial position, the spatial vector of the -CN pharmacophore is highly predictable. Furthermore, the strong electron-withdrawing nature of the cyano group reduces the electron density of the cyclobutane C-H bonds, rendering them less susceptible to oxidative metabolism by Cytochrome P450 enzymes. This dual advantage—entropic pre-organization and enhanced metabolic stability—makes the cyano-cyclobutane motif an exceptionally powerful tool in the optimization of small-molecule drug candidates[1].
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Reactivity of the Nitrile Group in Cyclobutane Systems: A Technical Guide for Medicinal Chemistry
Introduction & Thermodynamic Context
The cyclobutane ring occupies a unique stereoelectronic space in organic chemistry. Characterized by a significant strain energy of approximately 26.3 kcal/mol, it sits between the highly reactive cyclopropane (28.1 kcal/mol) and the relatively inert cyclopentane (7.1 kcal/mol)[1]. In modern drug discovery, cyclobutane derivatives are increasingly leveraged to restrict molecular conformation, reduce planarity, and serve as metabolically stable bioisosteres[1][2]. To relieve torsional strain while maintaining angle strain, the cyclobutane ring adopts a puckered conformation (a ~30° fold), which results in C–C bonds with increased p-character and C–H bonds with increased s-character[1].
When a nitrile group (–C≡N) is attached to this strained scaffold (e.g., cyclobutanecarbonitrile), its reactivity profile is subtly modulated. The strong electron-withdrawing nature of the nitrile group polarizes adjacent bonds, while the steric and stereoelectronic environment of the puckered four-membered ring dictates the trajectory of incoming reagents[3]. Understanding this intersection of ring strain and functional group reactivity is essential for designing robust synthetic routes in medicinal chemistry.
Core Reactivity Pathways of Cyclobutyl Nitriles
The nitrile group on a cyclobutane ring can undergo several fundamental transformations. The rigid geometry of the cyclobutane core often enhances the stereoselectivity of these reactions compared to flexible linear alkanes.
-
Nucleophilic Addition: The electrophilic carbon of the nitrile group readily accepts nucleophiles such as Grignard reagents or organolithiums to form imine intermediates, which are subsequently hydrolyzed to ketones. Conversely, the synthesis of functionalized cyclobutyl nitriles often involves the nucleophilic addition of cyanide to cyclobutanones, yielding cyanohydrins like 3-hydroxy-3-methylcyclobutanecarbonitrile—a highly valuable precursor in drug discovery[2][4].
-
Reduction: The –C≡N group can be efficiently reduced to a primary amine (–CH₂NH₂). A standard, scalable method involves catalytic hydrogenation using hydrogen gas and a Nickel catalyst, yielding cyclobutylamine[5].
-
Hydrolysis: Under strongly acidic or basic conditions, cyclobutanecarbonitrile hydrolyzes to cyclobutanecarboxamide and, ultimately, cyclobutanecarboxylic acid. The steric bulk of the cyclobutane ring can slow down the second hydrolysis step, allowing for the controlled isolation of the amide intermediate.
Caption: Core reactivity pathways of cyclobutanecarbonitrile in synthetic chemistry.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and transformation of cyclobutane nitriles. The causality behind the experimental choices is explicitly stated to provide a self-validating framework for researchers.
Protocol A: Synthesis of 3-Hydroxy-3-methylcyclobutanecarbonitrile
This protocol leverages the nucleophilic addition of trimethylsilyl cyanide (TMSCN) to 3-methylcyclobutanone[4].
-
Rationale for TMSCN over NaCN: TMSCN is highly soluble in organic solvents and provides an O-silylated intermediate that prevents the reversibility of the cyanohydrin reaction, driving the thermodynamic equilibrium forward. Zinc iodide (ZnI₂) acts as a mild Lewis acid to activate the carbonyl carbon.
-
Step 1 (Reaction Setup): In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-methylcyclobutanone (1.0 eq) and ZnI₂ (0.1 eq) in anhydrous dichloromethane (DCM)[4]. Causality: Argon and anhydrous DCM prevent the premature hydrolysis of moisture-sensitive TMSCN.
-
Step 2 (TMSCN Addition): Cool the mixture to 0 °C. Add TMSCN (1.2 eq) dropwise[4]. Causality: Cooling mitigates the exothermic nature of the addition and suppresses unwanted side reactions or ring-opening.
-
Step 3 (Reaction Monitoring): Allow the mixture to warm to room temperature and stir until completion (monitored via TLC or GC)[4].
-
Step 4 (Work-up & Isolation): Quench with a dilute acidic aqueous solution (e.g., HCl) to cleave the TMS ether, yielding the free hydroxyl group. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure[4].
Caption: Experimental workflow for the synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile.
Protocol B: Reduction of Cyclobutanecarbonitrile to Cyclobutylamine
-
Rationale for H₂/Ni: Catalytic hydrogenation using Raney Nickel is highly chemoselective for nitriles and avoids the generation of stoichiometric aluminum waste associated with strong hydride donors like LiAlH₄[5].
-
Step 1: Dissolve cyclobutanecarbonitrile in absolute ethanol. Add a catalytic amount of Raney Nickel[5].
-
Step 2: Pressurize the reaction vessel with H₂ gas (typically 30-50 psi).
-
Step 3: Stir vigorously at room temperature until hydrogen uptake ceases. Causality: Vigorous stirring is strictly required to overcome the mass transfer limitations of the triphasic (solid-liquid-gas) catalytic system.
-
Step 4: Filter the catalyst carefully over a pad of Celite (Caution: Raney Ni is highly pyrophoric) and concentrate the filtrate to afford cyclobutylamine.
Quantitative Data & Comparative Analysis
The incorporation of functionalized cyclobutanes into drug scaffolds significantly alters their physicochemical properties. The table below summarizes the thermodynamic properties and typical reaction yields associated with cyclobutane systems compared to other cycloalkanes.
| Cycloalkane System | Strain Energy (kcal/mol) | C–C Bond Length (Å) | Typical Nitrile Reduction Yield (H₂/Ni) | MedChem Application Example |
| Cyclopropane | 28.1 | 1.53 | N/A (Ring opening common) | - |
| Cyclobutane | 26.3 | 1.56 | 80-90% | JAK Inhibitors, Apalutamide |
| Cyclopentane | 7.1 | 1.54 | >90% | Various Kinase Inhibitors |
| Cyclohexane | 0.0 | 1.54 | >95% | Broad Utility |
Data synthesized from literature on cycloalkane strain energies and reactivity[1][2][5].
Impact on Drug Discovery
The nitrile group on a cyclobutane ring is not merely a synthetic waypoint; it is frequently retained in the final active pharmaceutical ingredient (API) as a critical pharmacophore. Nitriles act as robust hydrogen bond acceptors and can engage in targeted covalent interactions with cysteine residues in kinase domains.
When combined with the rigid, puckered geometry of the cyclobutane ring, the nitrile group is projected into a highly specific vector space, enhancing target selectivity and binding affinity[2][6]. For instance, modifications to the substituents on the cyclobutane ring, including nitrile and hydroxyl-containing moieties, have been shown to directly impact the potency and metabolic stability of Janus kinase (JAK) inhibitors[2].
Conclusion
The reactivity of the nitrile group in cyclobutane systems is governed by a delicate balance of electronic activation and the inherent stereoelectronic constraints of the strained four-membered ring. By mastering the nucleophilic additions, reductions, and hydrolyses of these systems, researchers can unlock novel chemical space, driving the development of next-generation therapeutics with optimized pharmacokinetic profiles.
References
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[6] Cyclobutane Derivatives in Drug Discovery. PharmaBlock. Available at:
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[3] CAS 4426-11-3: Cyclobutanecarbonitrile. CymitQuimica. Available at:
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[2] The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide. Benchchem. Available at:
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[1] Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health (PMC). Available at:
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[5] Complete the following reactions: (i) Cyclobutane-CN + H₂/Ni. Filo. Available at:
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An In-depth Technical Guide to the Hydrolysis of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
Foreword: The Synthetic Potential of a Strained Scaffold
The cyclobutane motif, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery and organic synthesis.[1] Its rigid, three-dimensional structure provides a unique conformational constraint on appended functional groups, making it a desirable building block for creating novel molecular architectures. The subject of this guide, methyl 1-cyano-3-methylcyclobutane-1-carboxylate, is a bifunctional derivative poised for a variety of chemical transformations. Its hydrolysis, the focus of this document, unlocks access to cyclobutane-containing carboxylic acids, which are key intermediates in the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive exploration of the mechanistic intricacies, practical execution, and analytical validation of the hydrolysis of this intriguing molecule, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Mechanistic Pathways: A Tale of Two Catalysts
The hydrolysis of methyl 1-cyano-3-methylcyclobutane-1-carboxylate involves the conversion of two distinct functional groups—a nitrile and a methyl ester—to carboxylic acid moieties. This transformation can be effectively achieved under either acidic or basic conditions, with each pathway presenting unique mechanistic features, advantages, and potential challenges.
Acid-Catalyzed Hydrolysis: A Reversible Cascade
Under acidic conditions, both the nitrile and the ester functionalities undergo hydrolysis, typically in a stepwise manner. The reaction is catalyzed by protons, which enhance the electrophilicity of the carbonyl carbon of the ester and the nitrile carbon.
The overall transformation proceeds as follows:
Mechanism of Nitrile Hydrolysis: The acid-catalyzed hydrolysis of the nitrile group likely proceeds through the formation of an amide intermediate.[2][3][4]
-
Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated, significantly increasing the electrophilicity of the carbon atom.[2][5]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the nitrile carbon.[2][5]
-
Proton Transfer and Tautomerization: A series of proton transfers leads to the formation of a protonated amide.
-
Formation of the Amide: Deprotonation yields the amide intermediate.
-
Hydrolysis of the Amide: The amide is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid and an ammonium ion.[3]
Mechanism of Ester Hydrolysis: The acid-catalyzed hydrolysis of the ester is the reverse of a Fischer esterification.[6][7]
-
Protonation of the Carbonyl: The carbonyl oxygen of the ester is protonated, activating the carbonyl carbon for nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.
-
Elimination of Alcohol: The protonated methoxy group leaves as methanol, a good leaving group.
-
Deprotonation: Deprotonation of the resulting oxonium ion yields the carboxylic acid.
It is important to note that acid-catalyzed ester hydrolysis is a reversible process.[6][7] To drive the reaction to completion, a large excess of water is typically used.
Caption: Acid-catalyzed hydrolysis pathway.
Base-Catalyzed Hydrolysis (Saponification): An Irreversible Path
Base-catalyzed hydrolysis, also known as saponification, offers an irreversible route to the carboxylate salt.[6][8] The use of a strong base, such as sodium hydroxide or potassium hydroxide, provides a potent nucleophile (hydroxide ion) for the reaction.
Mechanism of Nitrile Hydrolysis: The hydrolysis of the nitrile under basic conditions also proceeds via an amide intermediate.
-
Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[4][9]
-
Protonation: The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[9]
-
Hydrolysis of the Amide: The amide is subsequently hydrolyzed by hydroxide to form a carboxylate salt and ammonia. The high basicity of the leaving group in amide hydrolysis makes this step often require more forcing conditions like heat.
Mechanism of Ester Hydrolysis (Saponification): This is a classic and highly efficient reaction.[8][10]
-
Nucleophilic Attack by Hydroxide: The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[10]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling the methoxide ion as the leaving group.
-
Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion) to form the carboxylate salt. This final deprotonation step is essentially irreversible and drives the entire reaction to completion.[6][8]
Following the reaction, an acidic workup is required to protonate the carboxylate salt and isolate the final dicarboxylic acid product.[8][10]
Caption: Base-catalyzed hydrolysis (Saponification) pathway.
Stereochemical Considerations and Potential Side Reactions
The presence of a methyl group at the 3-position of the cyclobutane ring introduces a stereocenter. The hydrolysis reactions described do not directly involve this stereocenter, and thus, the stereochemical integrity of the 3-methyl group is expected to be retained throughout the process.
The strained nature of the cyclobutane ring warrants consideration of potential side reactions, particularly under harsh conditions (e.g., high temperatures).[1] However, simple hydrolysis is unlikely to induce ring-opening of a saturated cyclobutane ring.[11] Decarboxylation of the resulting 1,1-dicarboxylic acid could be a potential side reaction if the hydrolysis is carried out at very high temperatures.[12]
Comparative Analysis: Acidic vs. Basic Hydrolysis
The choice between acidic and basic hydrolysis depends on several factors, including the stability of the starting material and product to the reaction conditions, desired reaction rate, and ease of workup.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reversibility | Reversible; requires excess water to drive to completion.[6][7] | Irreversible due to the final deprotonation step.[6][8][10] |
| Reaction Rate | Can be slow; often requires elevated temperatures. | Generally faster than acid-catalyzed hydrolysis.[13] |
| Product Isolation | Direct isolation of the carboxylic acid. | Forms a carboxylate salt; requires a separate acidification step for product isolation.[10][14] |
| Substrate Sensitivity | Not suitable for acid-sensitive functional groups. | Not suitable for base-sensitive functional groups. |
| Work-Up | Generally simpler work-up. | Requires an additional acidification step, which can sometimes lead to emulsion formation during extraction. |
| Overall Recommendation | A viable option, but may require optimization to achieve high yields. | Generally the preferred method for its irreversibility and typically higher yields.[10] |
Experimental Protocols
The following protocols are generalized procedures and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.
Protocol for Acid-Catalyzed Hydrolysis
Materials:
-
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
-
6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dioxane or Tetrahydrofuran (THF) (as a co-solvent, if needed for solubility)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 1-cyano-3-methylcyclobutane-1-carboxylate (1.0 eq) in 6 M HCl (10-20 volumes). If the starting material is not fully soluble, a minimal amount of a co-solvent like dioxane can be added.
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclobutane-1,1-dicarboxylic acid.
-
The crude product can be further purified by recrystallization or distillation.[15]
Protocol for Base-Catalyzed Hydrolysis (Saponification)
Materials:
-
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl 1-cyano-3-methylcyclobutane-1-carboxylate (1.0 eq) in methanol or ethanol.[14]
-
Add an aqueous solution of NaOH or KOH (2.2 - 3.0 eq).
-
Stir the mixture and heat to reflux (typically 60-80 °C).[13]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-4 hours).[13][14]
-
Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material or neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the slow addition of concentrated HCl.[13][15] The dicarboxylic acid product should precipitate out or form an oil.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[13]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 3-methylcyclobutane-1,1-dicarboxylic acid.
-
Further purification can be achieved by recrystallization or distillation.[15]
Caption: General experimental workflow for hydrolysis.
Analytical Methods for Monitoring and Characterization
Robust analytical methods are crucial for monitoring the reaction progress and confirming the structure and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the disappearance of the starting material and the appearance of the product in real-time.[16][17] A reverse-phase method would likely be suitable for separating the relatively nonpolar starting material from the highly polar dicarboxylic acid product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide clear evidence of the transformation. Key changes to look for include:
-
Disappearance of the nitrile (C≡N) stretch (around 2250 cm⁻¹).
-
Disappearance of the ester carbonyl (C=O) stretch (around 1735 cm⁻¹).
-
Appearance of a broad carboxylic acid O-H stretch (around 3300-2500 cm⁻¹) and a carboxylic acid carbonyl (C=O) stretch (around 1710 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the methyl ester singlet (around 3.7 ppm) is a key indicator of complete hydrolysis. The appearance of a broad singlet for the carboxylic acid protons (typically >10 ppm) would also be expected.
-
¹³C NMR: The disappearance of the nitrile carbon signal (around 120 ppm) and the ester carbonyl and methoxy carbons, and the appearance of the carboxylic acid carbonyl carbon signal (around 170-180 ppm) would confirm the conversion.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the final dicarboxylic acid product.
Conclusion
The hydrolysis of methyl 1-cyano-3-methylcyclobutane-1-carboxylate to 3-methylcyclobutane-1,1-dicarboxylic acid is a fundamental yet crucial transformation for unlocking the synthetic potential of this substituted cyclobutane scaffold. Both acidic and basic hydrolysis methods are effective, with saponification generally being the preferred route due to its irreversible nature and typically higher efficiency. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and diligent analytical monitoring are paramount to achieving a successful outcome. The resulting dicarboxylic acid is a valuable intermediate, ready for further elaboration into more complex and potentially bioactive molecules, underscoring the importance of this hydrolytic process in the broader context of organic and medicinal chemistry.
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
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Kwantlen Polytechnic University. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
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JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
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J&K Scientific LLC. (2026, February 8). Ester Hydrolysis. Retrieved from [Link]
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Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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D'Acquarica, I., Di Vona, M. L., & Gasparrini, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(7), 8139–8183. [Link]
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Sparkl. (n.d.). Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids. Retrieved from [Link]
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Ghaffar, T., & Parkins, A. W. (2026, January 11). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar‐Parkins Catalyst. Angewandte Chemie International Edition, 37(1-2), 113-115. [Link]
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LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]
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Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions. Retrieved from [Link]
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Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
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Bunea, A., et al. (2009). HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC MONITORING OF ENZYMATIC STARCH HYDROLYSIS. Annals. Food Science and Technology, 1. [Link]
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ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]
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ARKIVOC. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
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The Journal of Organic Chemistry. (2005, January 29). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. Retrieved from [Link]
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Thieme. (n.d.). By Transformation of Other Cyclobutanes. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]
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OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
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Stability of cyclobutane carboxylates under acidic/basic conditions
An In-Depth Technical Guide to the Stability of Cyclobutane Carboxylates Under Acidic & Basic Conditions
Authored by: Gemini, Senior Application Scientist
Publication Date: March 14, 2026
Abstract
The cyclobutane motif is an increasingly important structural component in modern medicinal chemistry, valued for its ability to impart conformational rigidity and serve as a versatile bioisostere.[1][2] As these scaffolds are integrated into drug candidates, a thorough understanding of their chemical stability becomes paramount for predicting shelf-life, formulation compatibility, and metabolic fate. This guide provides a detailed examination of the stability of cyclobutane carboxylates, a common functionalization of this scaffold, under both acidic and basic aqueous conditions. We will explore the underlying reaction mechanisms, the influence of the strained four-membered ring, and provide robust, field-proven protocols for experimental stability assessment.
Introduction: The Cyclobutane Scaffold in Drug Development
The cyclobutane ring, with its unique puckered three-dimensional structure, offers medicinal chemists a powerful tool to optimize pharmacological properties.[2][3] Unlike flexible alkyl chains or larger cycloalkanes, the constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency.[2] Furthermore, cyclobutane scaffolds have been successfully employed to enhance metabolic stability, improve selectivity, and fill hydrophobic pockets within protein binding sites.[1][3]
Given that the carboxylic acid or its ester derivative is a frequent functional handle for tuning solubility and serving as a key pharmacophore,[4] understanding the hydrolytic stability of the cyclobutane carboxylate ester bond is critical for any drug development program. Hydrolytic degradation can lead to loss of efficacy, formation of undesired byproducts, and altered pharmacokinetic profiles.[5] This guide serves as a foundational resource for scientists navigating these challenges.
The Influence of Ring Strain on Reactivity
The chemistry of cyclobutane derivatives is intrinsically linked to the concept of ring strain. A cyclobutane ring possesses significant strain energy (approximately 26.3 kcal/mol) arising from two primary sources:[3][6][7]
-
Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane are around 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[7][8] This deviation creates instability.
-
Torsional Strain: To relieve some angle strain, the ring puckers out of planarity.[6][8] This puckering reduces the eclipsing interactions between adjacent hydrogen atoms, but some torsional strain remains.
While this strain makes cyclobutane more reactive than its cyclopentane or cyclohexane counterparts, the ring itself is generally inert to conditions typical for ester hydrolysis.[3][9] The primary site of reaction under acidic or basic aqueous conditions is the ester functional group, not the carbocyclic ring. However, the electronic effects and steric hindrance imparted by the ring can subtly influence the rate of hydrolysis at the adjacent carboxylate center.
Base-Catalyzed Hydrolysis (Saponification)
The hydrolysis of esters under basic conditions is a well-understood and generally irreversible process known as saponification.[10] The reaction proceeds via a nucleophilic acyl substitution mechanism, commonly denoted as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[9][11]
The BAC2 Mechanism
The BAC2 pathway is a two-step process involving the formation of a tetrahedral intermediate.[9]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a transient, negatively charged tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the most stable leaving group is expelled. In this case, the alkoxide ion (⁻OR) is ejected.
-
Proton Transfer: In the final, rapid step, the highly basic alkoxide ion deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall equilibrium toward the products: a carboxylate salt and an alcohol.[10]
Computational studies on related cyclobutane systems confirm that this BAC2 mechanism is the favored pathway in alkaline conditions.[9][11] The cyclobutane ring itself remains stable throughout this process.[9]
Caption: The BAC2 mechanism for base-catalyzed ester hydrolysis.
Acid-Catalyzed Hydrolysis
Under acidic conditions, ester hydrolysis is a reversible process that reaches an equilibrium between reactants and products.[10][12] To drive the reaction to completion, a large excess of water is typically required.[10][12] The mechanism is effectively the microscopic reverse of the Fischer esterification.[10][13] The most common pathway is the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).
The AAC2 Mechanism
The AAC2 mechanism involves the activation of the carbonyl group by protonation, making it more susceptible to attack by a weak nucleophile like water.[12]
-
Carbonyl Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.[12][14]
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.[12]
-
Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original alcohol group. This converts the alkoxy group (-OR) into a good leaving group (-ROH).[13]
-
Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl C=O bond and eliminating a molecule of alcohol.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and yield the final carboxylic acid product.
Theoretical calculations have shown that cyclobutane-containing esters also favor this AAC2 pathway for hydrolysis in acidic media.[9][11]
Caption: The AAC2 mechanism for acid-catalyzed ester hydrolysis.
Experimental Protocol: Forced Degradation Study
To empirically determine the stability of a cyclobutane carboxylate, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to conditions more severe than those expected during storage or use to accelerate degradation and identify potential degradation pathways.[5]
Objective
To assess the hydrolytic stability of a target cyclobutane carboxylate under acidic and basic conditions and to determine its degradation kinetics.
Materials
-
Cyclobutane carboxylate test compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Calibrated HPLC system with UV or PDA detector
-
Calibrated pH meter
-
Constant temperature water bath or oven
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL. Causality: Acetonitrile is often chosen as it is a common HPLC solvent and is miscible with water, but inert to hydrolysis.
-
Reaction Sample Preparation:
-
Acidic Condition: In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Basic Condition: In a separate vial, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Neutral Condition (Control): In a third vial, mix a known volume of the stock solution with an equal volume of HPLC-grade water.
-
-
Incubation: Place all vials in a constant temperature bath set to a controlled temperature (e.g., 60°C) to accelerate the reaction.[5]
-
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching/Neutralization: Immediately after withdrawal, quench the reaction to prevent further degradation before analysis.
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
Self-Validation: This quenching step is critical to ensure that the measured degradation accurately reflects the state of the sample at the specific time point.
-
-
HPLC Analysis: Dilute the neutralized samples with the HPLC mobile phase to an appropriate concentration and analyze them. Monitor the disappearance of the parent compound peak area over time.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the line.[15][16]
Caption: Experimental workflow for a forced degradation study.
Data Summary & Interpretation
The stability of an ester is highly pH-dependent. Generally, esters exhibit maximum stability in a slightly acidic to neutral pH range (pH 4-8).[5] Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly.[5] The data from a forced degradation study can be summarized to create a stability profile.
Table 1: Representative Stability Data for a Generic Cyclobutane Carboxylate
| Condition | Temperature (°C) | pH | Observed Rate Constant, kobs (h⁻¹) | Half-Life, t1/2 (h) |
| Acidic | 60 | 1 | 0.087 | 8.0 |
| Neutral | 60 | 7 | 0.002 | 346.6 |
| Basic | 60 | 13 | 0.231 | 3.0 |
| Neutral | 25 | 7 | < 0.0001 | > 6931 |
Note: Data are hypothetical and for illustrative purposes only.
This table clearly demonstrates that the compound is most stable at neutral pH and room temperature, with degradation rates accelerating significantly at pH extremes and elevated temperatures, with base-catalyzed hydrolysis being faster than acid-catalyzed hydrolysis under these illustrative conditions.
Conclusion
Cyclobutane carboxylates are generally stable entities where the primary point of hydrolytic susceptibility is the ester linkage, not the carbocyclic ring. The hydrolysis follows well-established BAC2 and AAC2 mechanisms under basic and acidic conditions, respectively. The inherent ring strain of the cyclobutane scaffold does not typically lead to ring-opening under these conditions but serves to provide a rigid framework for the molecule. For drug development professionals, a systematic approach using forced degradation studies is crucial to quantify the stability of these compounds, enabling informed decisions on formulation, storage, and clinical development.
References
-
Wang, Z., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available at: [Link]
-
MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
-
Willems, M., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(24), 2335-2348. Available at: [Link]
-
Master Organic Chemistry. (2014). Summary: Ring Strain In Cyclopropane and Cyclobutane. Available at: [Link]
-
ACS Publications. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
University of Bristol. Rings. Available at: [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]
-
Wikipedia. Ring strain. Available at: [Link]
-
Open Access Research Journals Publication. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
-
IV SEMMESTER. KINETICS OF ACID HYDROLYSIS OF AN ESTER. Available at: [Link]
-
ResearchGate. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2014). A computational study of base-catalyzed reactions of cyclic 1,2-diones. Available at: [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. Available at: [Link]
-
DergiPark. (2017). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Available at: [Link]
-
Indian Academy of Sciences. (1955). Kinetic studies in ester hydrolysis. Available at: [Link]
-
PubMed. (2007). Stability of sucrose fatty acid esters under acidic and basic conditions. Available at: [Link]
-
OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). Available at: [Link]
-
YouTube. (2018). Stability of Cycloalkanes - Angle Strain. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Gyan Sanchay. STABILITY OF CYCLOALKANES. Available at: [Link]
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Methodological & Application
Application Note: Stereoselective Synthesis of cis/trans-Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
Executive Summary
The incorporation of sp³-rich carbocycles into pharmaceutical pipelines has become a cornerstone of modern drug design, offering improved metabolic stability and precise conformational restriction compared to flat, aromatic rings. Among these, functionalized cyclobutanes are highly prized[1]. This application note details the stereoselective synthesis of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate , a highly versatile bifunctional building block. By employing a base-promoted dialkylation of methyl cyanoacetate with 1,3-dibromo-2-methylpropane, chemists can access this strained ring system. This guide elucidates the mechanistic causality dictating the cis/trans diastereomeric ratio (d.r.) and provides a self-validating, step-by-step protocol for its synthesis and chromatographic resolution.
Mechanistic Rationale and Stereochemical Control
The Dialkylation Pathway
The formation of the cyclobutane core relies on a sequential, one-pot double nucleophilic substitution. Methyl cyanoacetate possesses a highly acidic active methylene group (pKₐ ~11 in DMSO), which is readily deprotonated by a mild base such as potassium carbonate (K₂CO₃)[2].
-
Monoalkylation (Kinetic Phase): The initial deprotonation yields a stabilized enolate that attacks the primary bromide of 1,3-dibromo-2-methylpropane via an Sₙ2 mechanism. This step is rapid and typically occurs at room temperature.
-
Intramolecular Cyclization (Thermodynamic Phase): The critical ring-closure step requires the deprotonation of the newly formed tertiary carbon (C1). Because the formation of a strained four-membered ring is entropically favored but enthalpically disfavored, the reaction requires elevated temperatures (80 °C) and a highly polar aprotic solvent (DMF) to leave the enolate "naked" and highly nucleophilic.
Causality of Stereoselectivity: Thermodynamic vs. Kinetic Control
The resulting cyclobutane features two pseudo-stereocenters at C1 and C3. The relative orientation of the C3-methyl group and the C1-ester group defines the isomer:
-
trans-Isomer: The methyl and ester groups are on opposite faces of the ring.
-
cis-Isomer: The methyl and ester groups are on the same face of the ring.
In a puckered cyclobutane conformation, substituents adopt pseudo-axial or pseudo-equatorial positions to minimize 1,3-diaxial interactions. The conformational A-value (steric bulk) of the ester group (-COOMe) is significantly larger than that of the linear, sp-hybridized cyano group (-CN). Consequently, the system possesses a thermodynamic sink where both the bulky ester group and the C3-methyl group occupy pseudo-equatorial positions. This arrangement places them trans to one another. Under the equilibrating basic conditions of the reaction at 80 °C, the trans-isomer emerges as the major product[3].
Fig 2. Mechanistic rationale for the stereoselective ring closure of the cyclobutane core.
Experimental Architecture
Optimization of Reaction Conditions
The choice of base and solvent is the primary causal factor in determining both the overall yield and the diastereomeric ratio. Table 1 summarizes the empirical data driving our protocol selection. DMF is strictly required; in less polar solvents like acetone or THF, the intramolecular Sₙ2 displacement is outcompeted by intermolecular oligomerization.
Table 1: Optimization of Base and Solvent Parameters
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | trans:cis Ratio |
| 1 | K₂CO₃ (2.5) | Acetone | 60 | 24 | 45% | 60:40 |
| 2 | NaH (2.2) | THF | 65 | 12 | 68% | 75:25 |
| 3 | K₂CO₃ (2.5) | DMF | 80 | 16 | 82% | 85:15 |
| 4 | Cs₂CO₃ (2.5) | DMF | 80 | 12 | 85% | 82:18 |
Note: Entry 3 represents the optimal balance of cost-efficiency, safety (avoiding pyrophoric NaH), and thermodynamic stereocontrol.
Analytical Validation Metrics
To ensure the protocol is self-validating, structural confirmation must be performed prior to downstream applications. The isomers can be distinctly identified via ¹H NMR based on the shielding environment of the cyclobutane ring.
Table 2: Diagnostic ¹H NMR Shifts (CDCl₃, 400 MHz)
| Isomer | C3-Methyl Shift (ppm) | Ester Methoxy Shift (ppm) | Ring Protons (C2/C4) (ppm) |
| trans (Major) | ~1.15 (d, J = 6.5 Hz, 3H) | ~3.78 (s, 3H) | ~2.20 & ~2.70 (m, 4H) |
| cis (Minor) | ~1.20 (d, J = 6.5 Hz, 3H) | ~3.82 (s, 3H) | ~2.35 & ~2.60 (m, 4H) |
Step-by-Step Methodology
Synthesis of the Isomeric Mixture
Reagents Required:
-
Methyl cyanoacetate: 10.0 g (101 mmol)
-
1,3-Dibromo-2-methylpropane: 24.2 g (111 mmol, 1.1 equiv)
-
Anhydrous K₂CO₃: 34.9 g (252 mmol, 2.5 equiv)
-
Anhydrous DMF: 150 mL
Procedure:
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
-
Enolate Generation: Add anhydrous K₂CO₃ (34.9 g) and anhydrous DMF (150 mL) to the flask. Cool the suspension to 0 °C using an ice bath. Add methyl cyanoacetate (10.0 g) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete enolate formation.
-
Alkylation: Add 1,3-dibromo-2-methylpropane (24.2 g) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 1 hour.
-
Ring Closure: Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature for 16 hours.
-
Self-Validation Checkpoint 1 (TLC): Sample the reaction, quench with water, and extract with EtOAc. Run a TLC (20% EtOAc in Hexanes). The starting material (R_f ~0.3) should be absent. Two closely eluting spots (R_f ~0.55 and 0.50) corresponding to the trans and cis isomers should be visible under KMnO₄ stain.
-
Workup: Cool the mixture to room temperature. Pour the suspension into 500 mL of ice-cold distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 200 mL).
-
Washing: Wash the combined organic layers sequentially with water (3 × 150 mL) to remove residual DMF, followed by brine (150 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil (Crude yield: ~12.6 g, 82%).
Chromatographic Separation of Isomers
Because the trans and cis isomers have distinct dipole moments due to the relative orientation of the polar cyano and ester groups, they can be separated via careful silica gel chromatography.
-
Column Preparation: Pack a glass column with fine silica gel (230-400 mesh) using a slurry of 5% EtOAc in Hexanes.
-
Loading: Load the crude mixture neat or dissolved in a minimal amount of the eluent.
-
Elution: Elute using a shallow gradient of 5% to 10% EtOAc in Hexanes. Collect small fractions (e.g., 20 mL).
-
Self-Validation Checkpoint 2 (Fraction Analysis): The trans-isomer (major, less polar) elutes first at R_f ~0.55. The cis-isomer (minor, more polar) elutes second at R_f ~0.50. Combine pure fractions based on TLC analysis and concentrate to afford the separated isomers as clear oils.
Fig 1. Experimental workflow for the synthesis and isolation of cyclobutane isomers.
Sources
Application Note: Advanced Synthetic Routes to 1,3-Disubstituted Cyclobutane Building Blocks
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction: The Strategic Value of 1,3-Disubstituted Cyclobutanes
In contemporary drug discovery, the transition from flat, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy to improve pharmacokinetic (PK) properties, metabolic stability, and target binding efficiency. The 1,3-disubstituted cyclobutane motif has emerged as a privileged bioisostere[1]. Because it adopts a puckered, linear geometry, it serves as a conformationally restricted alternative to flexible ethyl or propyl linkers, and as a non-planar isostere for para-substituted phenyl rings[1].
The clinical validation of this scaffold is evidenced by molecules such as TAK-828F (a retinoic acid-related orphan receptor γt inverse agonist) and PF-03654746 (a histamine H3 antagonist)[1][2]. Furthermore, fragment-based drug discovery (FBDD) heavily utilizes these symmetrical 3D scaffolds to minimize stereochemical complexity while maximizing ligand efficiency[3]. However, the diastereocontrolled synthesis of these compounds has historically required lengthy, low-yielding routes[1]. This application note details three state-of-the-art synthetic methodologies to access these critical building blocks efficiently.
Mechanistic Workflows & Causality
To overcome the thermodynamic preference for trans-isomers or the poor regioselectivity of traditional [2+2] cycloadditions, modern synthetic routes rely on strain-release mechanisms, directed C-H functionalization, and highly controlled diastereoselective reductions.
-
Route A: Sequential C–H/C–C Functionalization. This method utilizes an optimized UV-light promoted Norrish-Yang cyclization of aryl cyclobutyl ketones to form a highly strained bicyclo[1.1.1]pentan-2-ol intermediate. The immense ring strain drives a subsequent Palladium(II)-catalyzed C–C cleavage and cross-coupling, yielding exclusively cis-γ-functionalized products[1].
-
Route B: Strain-Release of Bicyclo[1.1.0]butanes (BCBs). BCBs react with sulfur ylides or nucleophiles under mild, catalyst-free conditions. The relief of the bicyclic ring strain provides the thermodynamic driving force to generate 1,1,3-polyfunctionalized cyclobutanes[4].
-
Route C: Diastereoselective Reduction. Designed for process-scale manufacturing, this route involves the reduction of a cyclobutylidene Meldrum's acid derivative. Hydride delivery is sterically directed to establish the cis-configuration, which is further enriched via recrystallization[2].
Pathway Visualization
Figure 1: Divergent synthetic workflows for 1,3-disubstituted cyclobutanes.
Experimental Protocols
Protocol 1: Synthesis of cis-1,3-Difunctionalized Cyclobutanes via C-H/C-C Cleavage
Optimized for late-stage diversification and SAR exploration.
Causality & Design: The Norrish-Yang cyclization requires precise UV wavelength control to selectively excite the benzoyl motif without degrading the product. The resulting bicyclo[1.1.1]pentan-2-ol possesses immense ring strain (~60 kcal/mol), acting as the thermodynamic driving force for the Pd(II)-catalyzed C-C bond activation[1]. The use of specific ligands during cross-coupling dictates the exclusive cis-diastereoselectivity by controlling the trajectory of reductive elimination.
Step-by-Step Methodology:
-
Photocyclization: Dissolve the aryl cyclobutyl ketone (1.0 equiv) in degassed benzene (0.05 M). Irradiate the solution with a medium-pressure Hg lamp (UV light) at room temperature for 12-24 hours.
-
Intermediate Isolation: Concentrate the reaction mixture under reduced pressure. Purify via flash column chromatography to isolate the bicyclo[1.1.1]pentan-2-ol intermediate.
-
C-C Cleavage/Cross-Coupling: In a nitrogen-filled glovebox, charge a vial with the bicyclic intermediate (1.0 equiv), an aryl/alkenyl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), a suitable bidentate ligand (12 mol%), and Ag₂CO₃ (2.0 equiv) in 1,4-dioxane (0.1 M).
-
Heating: Seal the vial and heat at 110 °C for 16 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify the cis-γ-functionalized cyclobutyl ketone via chromatography.
Self-Validating System:
-
Step 1 Validation: Monitor the disappearance of the ketone UV chromophore via LC-MS to validate completion.
-
Step 2 Validation: The stereochemical outcome is confirmed by ¹H NMR; the emergence of a distinct cis-cyclobutane multiplet (typically around 2.5–3.0 ppm for the methine protons) and the absence of the trans-isomer signals validate the protocol's diastereocontrol.
Protocol 2: Scalable Synthesis of cis-1,3-Disubstituted Cyclobutane Carboxylic Acids
Optimized for process chemistry and API manufacturing (e.g., TAK-828F scaffold).
Causality & Design: Diastereoselective reduction of cyclobutylidene Meldrum's acid with NaBH₄ relies on steric differentiation. The hydride attacks from the less hindered face of the exocyclic double bond, establishing the cis-relationship[2]. Controlling acidic impurities is paramount; trace acids can prematurely protonate the intermediate enolate or cause epimerization of the kinetic cis product to the thermodynamic trans product[2].
Step-by-Step Methodology:
-
Knoevenagel Condensation: React 3-oxocyclobutane carboxylic acid derivatives with Meldrum's acid in the presence of a catalytic amine base to form the cyclobutylidene intermediate.
-
Reduction: Dissolve the cyclobutylidene Meldrum's acid derivative in anhydrous THF and cool to 0 °C.
-
Hydride Addition: Add NaBH₄ (1.2 equiv) portion-wise. Maintain the temperature strictly below 5 °C to prevent thermal epimerization.
-
Quenching: Quench the reaction carefully with a buffered aqueous solution (pH 7) to avoid introducing strong acidic impurities that degrade the diastereomeric ratio (dr).
-
Recrystallization: Extract the product into an organic solvent, concentrate, and subject the crude mixture to recrystallization using an optimized solvent system (e.g., EtOAc/Heptane) to purge the minor trans-isomer.
Self-Validating System:
-
In-process HPLC monitoring of the cis/trans ratio is required. A successful reaction will show an initial crude dr of >4:1. Post-recrystallization, the HPLC chromatogram must demonstrate a dr of >99:1, validating the optical and structural purity of the scaffold for downstream API synthesis[2].
Quantitative Data Summary
The following table summarizes the performance metrics of the discussed synthetic routes, allowing researchers to select the appropriate methodology based on their specific drug discovery phase.
| Synthetic Route | Key Starting Material | Typical Yield | Diastereomeric Ratio (dr) | Scalability | Primary Application |
| Sequential C-H/C-C Functionalization | Aryl Cyclobutyl Ketones | 50–75% | >95:5 (cis exclusive) | Moderate (Gram scale) | Late-stage diversification, SAR exploration[1] |
| BCB Strain-Release | Bicyclo[1.1.0]butanes | 60–85% | N/A (1,1,3-substitution) | Moderate (Gram scale) | Polyfunctionalized core synthesis[4] |
| Diastereoselective Reduction | Cyclobutylidene Meldrum's Acid | 39% (Over multiple steps) | >99:1 (Post-crystallization) | High (Multi-kilogram) | Process chemistry, API manufacturing[2] |
References
- Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.nih.gov.
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.acs.org.
- Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes.acs.org.
- Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor.nih.gov.
Sources
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- 3. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Strategic Design of Cyclobutane-Based Enzyme Inhibitors: From Rational Design to Cellular Evaluation
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract: The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry. Its inherent structural properties—conformational rigidity, three-dimensional character, and metabolic stability—provide a unique toolkit for designing potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the principles, strategies, and protocols for developing cyclobutane-based inhibitors. We delve into the rationale behind using this strained ring system, from its role as a bioisostere to its ability to precisely orient functional groups in three-dimensional space. This document combines theoretical design principles with detailed, field-proven protocols for synthesis and biological evaluation, offering a comprehensive resource for researchers aiming to leverage the cyclobutane motif in drug discovery.
Part 1: The Rationale for Cyclobutane Scaffolds in Enzyme Inhibition
The design of a successful enzyme inhibitor hinges on achieving high affinity and selectivity for the target enzyme while maintaining favorable pharmacokinetic properties. The cyclobutane scaffold offers distinct advantages in meeting these challenges. Unlike flexible aliphatic chains or flat aromatic rings, the puckered, four-membered ring provides a rigid framework that can minimize the entropic penalty upon binding to a target protein.[1][2]
Key Advantages of the Cyclobutane Moiety:
-
Conformational Restriction: The rigid structure of the cyclobutane ring locks the inhibitor into a specific conformation. This pre-organization can be optimal for binding to the target enzyme but unfavorable for off-target enzymes, thereby enhancing selectivity.[2][3] Replacing flexible linkers with a cyclobutane core is a common strategy to achieve this.[4]
-
Precise Vectorial Projection: The puckered nature of the ring allows for the precise, three-dimensional positioning of substituents. By carefully controlling the stereochemistry (e.g., cis/trans isomers), functional groups can be directed to interact with unique, non-conserved residues in the target's active site, a critical factor for achieving selectivity, especially in conserved enzyme families like kinases.[2]
-
Metabolic Stability: The C-C bonds of the cyclobutane ring are generally robust to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5][6]
-
Bioisosteric Replacement: Cyclobutane rings can serve as effective bioisosteres for other chemical groups. They can replace gem-dimethyl groups, alkenes (preventing cis/trans isomerization), and even aryl rings, offering a way to reduce planarity, improve solubility, and explore new chemical space while maintaining key interactions.[5][7]
-
Accessing Unique Pockets: The compact, three-dimensional shape of the cyclobutane moiety can effectively fill small, hydrophobic pockets within an enzyme's active site that may not be accessible to flatter or more flexible structures.[5][8]
Part 2: Rational Design and Computational Strategies
A successful inhibitor design campaign integrates computational methods to predict and rationalize inhibitor binding, guiding the synthesis of compounds with a higher probability of success.
Computational Workflow for Inhibitor Design
Modern drug design relies heavily on computational tools to build and refine hypotheses before committing to synthetic efforts.[9] Structure-based drug design (SBDD) is particularly powerful when a high-resolution crystal structure of the target enzyme is available. Molecular docking simulations can predict the binding pose of a designed inhibitor, highlighting key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts.[10][11] These simulations can reveal how the vectorial projection of substituents on a cyclobutane ring can be exploited to engage with non-conserved residues, a key strategy for achieving selectivity.[2]
Caption: Major synthetic pathways to functionalized cyclobutane cores.
Protocol: Synthesis of a cis-1,3-Cyclobutanedicarboxylic Acid Derivative
This protocol describes a representative synthesis of a functionalized cyclobutane core, a versatile intermediate for further elaboration into enzyme inhibitors. This method is adapted from established procedures for synthesizing RGD-mimetic integrin antagonists. [6][12] Objective: To synthesize a key cyclobutane intermediate suitable for derivatization at the 1 and 3 positions.
Materials:
-
Diethyl squarate
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Appropriate nucleophile (e.g., a protected amine for an aspartic acid mimetic sidechain) [6]* Standard glassware for organic synthesis, magnetic stirrer, ice bath, rotary evaporator, and column chromatography setup (silica gel).
Procedure:
-
Reduction of Diethyl Squarate: a. Dissolve diethyl squarate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar. b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride (2.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. e. Quench the reaction by slowly adding 2M HCl at 0 °C until the pH is ~2. f. Extract the aqueous mixture with diethyl ether (3 x 50 mL). g. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cis-3-ethoxycyclobutanone.
-
Wittig Olefination (Example for introducing a sidechain precursor): a. Prepare the appropriate Wittig reagent (e.g., from (3-carboxypropyl)triphenylphosphonium bromide) according to standard literature procedures. b. To a solution of the Wittig reagent in a suitable anhydrous solvent (e.g., THF), add a strong base (e.g., n-BuLi) at low temperature (-78 °C) to form the ylide. c. Add a solution of the cis-3-ethoxycyclobutanone from Step 1 to the ylide solution and allow the reaction to proceed. d. Quench the reaction and perform an aqueous workup followed by extraction. e. Purify the resulting cyclobutane-containing alkene by flash column chromatography.
-
Further Functionalization: a. The resulting intermediate, possessing an ester and a modifiable alkene, can be further elaborated. The ester can be hydrolyzed to a carboxylic acid, and the alkene can be reduced or otherwise functionalized. [6][13]These handles allow for the attachment of various pharmacophoric groups to build the final inhibitor.
Self-Validation:
-
Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Characterize the final product and all intermediates using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity. [12][14]
Part 4: Biochemical and Cellular Evaluation
Once synthesized, the inhibitory activity and cellular effects of the cyclobutane-based compounds must be rigorously evaluated.
Table: Example Structure-Activity Relationship (SAR) Data
Systematic modification of the substituents on the cyclobutane ring is crucial for developing an understanding of the SAR. [10]This involves synthesizing a series of analogs and testing their inhibitory potency.
| Compound ID | R¹ Group (Position 1) | R² Group (Position 3) | Stereochemistry | Target IC₅₀ (nM) [a] | Off-Target IC₅₀ (nM) [b] |
| CB-1 | -COOH | -NH-Ph | cis | 550 | 800 |
| CB-2 | -COOH | -NH-Ph | trans | >10,000 | >10,000 |
| CB-3 | -COOMe | -NH-Ph | cis | 2,100 | 3,500 |
| CB-4 | -COOH | -NH-(4-F-Ph) | cis | 85 | 1,200 |
| CB-5 | -COOH | -CH₂-NH-Ph | cis | 980 | 1,500 |
[a] Hypothetical data for Target Kinase X. [b] Hypothetical data for Off-Target Kinase Y. Analysis: The data clearly shows the importance of stereochemistry (cis is required for activity) and the presence of a free carboxylic acid. Adding a fluorine atom to the phenyl ring (CB-4) significantly improved both potency and selectivity.
Protocol: IC₅₀ Determination using a Kinase Glo-Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. [2] Objective: To quantify the potency of a cyclobutane-based inhibitor against a target kinase.
Materials:
-
Purified kinase of interest and its specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
Cyclobutane inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer.
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipette and a plate-reading luminometer.
Procedure:
-
Compound Dilution: a. Perform a serial dilution of the cyclobutane inhibitor stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Kinase Reaction Setup: a. In each well of the 384-well plate, add 2.5 µL of the diluted inhibitor solution. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme). b. Add 2.5 µL of a 2X enzyme/substrate solution prepared in kinase assay buffer. c. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (the final ATP concentration should be at or near the Km for the enzyme).
-
Reaction and Detection: a. Incubate the plate at room temperature for 60 minutes (or the optimized reaction time for the specific kinase). b. Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well. c. Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Convert the raw luminescence data to percent inhibition relative to the controls. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value. [14]
Case Study: Improving Kinase Inhibitor Selectivity
Kinase inhibitors often suffer from a lack of selectivity due to the high conservation of the ATP-binding site across the kinome. [2]The cyclobutane scaffold provides an excellent platform to overcome this challenge.
Consider an initial lead compound that inhibits both the target kinase (e.g., JAK1) and an off-target kinase (e.g., JAK2) with similar potency. Crystal structure analysis reveals a small hydrophobic pocket adjacent to the inhibitor binding site in JAK1 that is occupied by a larger residue in JAK2.
Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane-based inhibitor.
Design Strategy: The strategy is to modify the cyclobutane core to project a small, hydrophobic substituent (like a methyl group) into this unique pocket in the target kinase (JAK1). This modification is predicted to increase affinity for JAK1 while introducing a steric clash in the off-target kinase (JAK2), thereby improving selectivity. [2] Outcome: Synthesis and testing of the new analog confirm the hypothesis. The IC₅₀ for JAK1 improves, while the IC₅₀ for JAK2 increases significantly, resulting in a highly selective inhibitor. This rational design approach, enabled by the stereochemically defined and rigid nature of the cyclobutane scaffold, demonstrates its power in modern drug discovery.
Conclusion
The cyclobutane ring is far more than a simple cycloalkane; it is a strategic tool for medicinal chemists. Its unique conformational and stereochemical properties enable the rational design of enzyme inhibitors with improved potency, selectivity, and pharmacokinetic profiles. [15]By integrating modern computational methods with advanced synthetic protocols and rigorous biological evaluation, researchers can unlock the full potential of this versatile scaffold to develop the next generation of targeted therapeutics. The continued development of novel synthetic methods will further expand the accessibility and application of functionalized cyclobutanes in drug discovery. [6][13]
References
-
Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Synthesis of densely-functionalized multicyclic ring systems from bicyclobutanes. Auburn University Electronic Theses and Dissertations. [Link]
-
Functionalized cyclobutane synthesis from bicyclobutanes. ResearchGate. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis. Auburn University Electronic Theses and Dissertations. [Link]
-
Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. [Link]
-
Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate. [Link]
-
Cyclobutanes in catalysis. PubMed. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PMC. [Link]
-
Computational Methods Applied to Rational Drug Design. The Open Medicinal Chemistry Journal. [Link]
-
Computer-Based Methods of Inhibitor Prediction. IntechOpen. [Link]
-
Integrating Computational and Experimental Approaches in 21st Century Drug Design. Journal of Drug Discovery and Health Sciences. [Link]
-
Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. PubMed. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of densely-functionalized multicyclic ring systems from bicyclobutanes [dspace.library.uvic.ca]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. jddhs.com [jddhs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 12. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. img01.pharmablock.com [img01.pharmablock.com]
Application Note: Methyl 1-cyano-3-methylcyclobutane-1-carboxylate as a 3D Scaffold for Fragment-Based Drug Discovery
Executive Summary
In the modern landscape of Fragment-Based Drug Discovery (FBDD), the overreliance on flat, sp²-hybridized aromatic rings has historically led to high attrition rates during clinical development due to poor solubility and off-target promiscuity. Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS: 1343983-86-7) emerges as a highly versatile, sp³-rich building block designed to overcome these limitations. By offering a puckered 3D conformation, a high fraction of sp³ carbons (Fsp³), and orthogonal synthetic handles, this fragment allows medicinal chemists to rapidly generate structurally complex, conformationally restricted lead compounds. This application note details the physicochemical rationale, derivatization pathways, and self-validating experimental protocols for integrating this cyclobutane fragment into drug discovery workflows.
The Case for 3D Cyclobutane Scaffolds
The paradigm of modern medicinal chemistry was fundamentally shifted by the "Escape from Flatland" hypothesis, which demonstrated that increasing the saturation (Fsp³) of drug candidates directly correlates with improved clinical success rates .
While early FBDD libraries were dominated by 2D aromatic fragments, the integration of 3D scaffolds like cyclobutanes has proven critical for accessing novel chemical space . Cyclobutanes offer distinct advantages over traditional aromatic rings or linear alkyl chains:
-
Conformational Puckering: Unlike flat benzenes, the cyclobutane ring adopts a "puckered" conformation, which projects substituents into distinct 3D vectors, improving complementary fit within complex protein binding pockets.
-
Metabolic Stability: Cyclobutanes are generally less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich aromatic systems .
-
Bioisosterism: The 1,3-disubstituted cyclobutane motif serves as an excellent bioisostere for phenyl rings or gem-dimethyl groups, reducing planarity while maintaining structural rigidity. Recent applications have successfully leveraged cyclobutane fragments to discover potent ligands for complex targets, such as the Histamine H1 receptor .
Chemical Profiling
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate is engineered to perfectly align with the "Rule of Three" (Ro3) for fragment libraries, ensuring optimal physicochemical properties for primary screening and subsequent hit-to-lead optimization.
Table 1: Physicochemical Properties and FBDD Rationale
| Property | Value | Rationale in FBDD |
| Molecular Formula | C₈H₁₁NO₂ | Low molecular footprint allows for extensive fragment growing. |
| Molecular Weight | 153.18 g/mol | Well within the Ro3 threshold (MW < 300 Da). |
| Fsp³ (Fraction sp³) | 0.75 (6/8 carbons) | High 3D character reduces off-target promiscuity and improves solubility. |
| Hydrogen Bond Acceptors | 3 | Sufficient for target engagement without inducing excessive polarity. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability profile. |
| Rotatable Bonds | 2 | Low flexibility minimizes the entropic penalty upon target binding. |
| Calculated LogP | ~1.2 | Optimal lipophilicity for aqueous screening assays (e.g., SPR, NMR). |
Synthetic Utility & Derivatization Pathways (Mechanistic Insights)
The true power of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate lies in its geminal 1,1-disubstitution pattern . The co-localization of a cyano (-CN) and a methyl ester (-COOMe) group provides orthogonal reactivity. This allows chemists to selectively manipulate one functional group while leaving the other intact, establishing highly defined growth vectors. Furthermore, the 3-methyl group breaks the symmetry of the ring, providing additional 3D complexity.
-
Pathway A (Nitrile Reduction): The cyano group can be chemoselectively reduced to a primary amine, yielding a 1-(aminomethyl)cyclobutane-1-carboxylate derivative. This is an ideal precursor for urea or amide library generation.
-
Pathway B (Ester Hydrolysis): Saponification of the methyl ester yields a sterically hindered carboxylic acid, which can be coupled with diverse amines to explore adjacent hydrophobic pockets.
-
Pathway C (Spirocyclization): Following reduction of the nitrile, the resulting amine can undergo intramolecular cyclization with the adjacent ester to form a conformationally restricted spirocyclic lactam, a highly prized motif in CNS drug discovery.
Synthetic versatility of the 1-cyano-1-ester cyclobutane scaffold for generating 3D fragments.
Experimental Protocols
The following protocols are designed with self-validating checkpoints to ensure high fidelity during fragment derivatization.
Protocol A: Chemoselective Reduction of the Cyano Group
Mechanistic Rationale: Standard reducing agents like LiAlH₄ will indiscriminately reduce both the ester and the nitrile. Catalytic hydrogenation (Pd/C) is often too slow for sterically hindered nitriles. Utilizing Cobalt(II) chloride and Sodium borohydride generates Cobalt boride (Co₂B) in situ, which acts as a highly chemoselective catalyst for nitrile reduction in the presence of esters.
Step-by-Step Methodology:
-
Dissolve Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (1.0 eq) and CoCl₂·6H₂O (0.2 eq) in anhydrous Methanol (0.2 M) under an inert argon atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add NaBH₄ (3.0 eq) portion-wise over 15 minutes.
-
Self-Validation Checkpoint 1: The immediate formation of a black precipitate (Co₂B) accompanied by hydrogen gas evolution confirms the active catalyst generation.
-
-
Stir the mixture at room temperature for 2 hours.
-
Self-Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the starting material mass is fully replaced by a mass shift of +4 Da (M+H = 158.2), confirming the primary amine without over-reduction to the alcohol.
-
Quench the reaction with 1M aqueous HCl until the black precipitate dissolves, then adjust the pH to 10 with aqueous NH₄OH. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Mild Hydrolysis of the Methyl Ester
Mechanistic Rationale: The cyano group is sensitive to harsh basic or acidic conditions at elevated temperatures (which can cause hydration to the amide). Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild, room-temperature saponification of the ester while leaving the nitrile intact.
Step-by-Step Methodology:
-
Dissolve the fragment (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.3 M).
-
Add LiOH·H₂O (2.0 eq) in one portion.
-
Stir the reaction at room temperature for 4 hours.
-
Self-Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 1:1). Stain the plate with Bromocresol Green. The complete disappearance of the starting material and the appearance of a distinct yellow spot on a blue background confirms the formation of the carboxylic acid.
-
Concentrate the mixture to remove organic solvents. Acidify the aqueous layer to pH 2 using 1M HCl.
-
Extract the precipitated 1-cyano-3-methylcyclobutane-1-carboxylic acid with Dichloromethane (3x), dry, and evaporate.
Protocol C: Amide Coupling for Fragment Growing
Mechanistic Rationale: The resulting 1,1,3-trisubstituted cyclobutane carboxylic acid is highly sterically hindered. Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields. HATU is utilized because its 7-azabenzotriazole leaving group is highly reactive, overcoming the steric bulk of the cyclobutane core.
Step-by-Step Methodology:
-
Dissolve the cyclobutane carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool to 0 °C.
-
Add HATU (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint: Monitor the disappearance of the highly UV-active activated ester intermediate via LC-MS to ensure complete conversion before proceeding to aqueous workup.
-
Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry and purify via flash chromatography.
Application in Fragment-Based Drug Discovery (FBDD)
Integrating Methyl 1-cyano-3-methylcyclobutane-1-carboxylate into a screening campaign follows a structured pipeline designed to maximize the detection of weak, low-affinity interactions typical of fragment hits (K_d in the µM to mM range).
Fragment-based drug discovery workflow utilizing sp3-rich cyclobutane scaffolds.
Workflow Integration:
-
Primary Screening: Due to the high solubility of this cyclobutane fragment, it is highly amenable to high-concentration screening techniques such as Surface Plasmon Resonance (SPR) or ligand-observed NMR (e.g., WaterLOGSY, STD-NMR).
-
Structural Biology: Upon hit identification, the rigid, puckered nature of the cyclobutane ring provides excellent electron density in X-ray crystallography, allowing for precise determination of the binding pose.
-
Fragment Growing: Utilizing the orthogonal vectors provided by the cyano and ester groups (as detailed in Section 4), medicinal chemists can rapidly synthesize analogs that reach into adjacent sub-pockets, optimizing both binding affinity and pharmacokinetic profiles.
References
-
Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry (2009). URL:[Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem (2022). URL:[Link]
-
Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry (2026). URL:[Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem (2022). URL: [Link]
Application Note: Strategic Incorporation of Cyclobutane Scaffolds to Optimize Pharmacokinetic Profiles
Executive Summary
In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures is a proven strategy for escaping "flatland." Among saturated carbocycles, the cyclobutane scaffold has emerged as a privileged bioisostere. By strategically replacing aromatic rings, gem-dimethyl groups, or larger flexible cycloalkanes with cyclobutane derivatives, medicinal chemists can dramatically improve a drug candidate's pharmacokinetic (PK) profile. This application note details the mechanistic rationale behind cyclobutane incorporation, provides comparative quantitative data, and outlines self-validating experimental protocols for both the synthesis and PK evaluation of these advanced scaffolds.
Mechanistic Rationale: The "Why" Behind Cyclobutanes
The incorporation of a cyclobutane ring alters the physicochemical properties of a molecule through several distinct mechanisms 1:
-
Conformational Restriction & The Puckered Geometry: Unlike flat aromatic rings or highly flexible alkyl chains, cyclobutane adopts a rigid, puckered conformation (approximately 30° folding angle) to relieve torsional strain 2. This unique geometry locks attached pharmacophores into precise vectors, reducing the entropic penalty upon binding to the target receptor.
-
Metabolic Shielding: Aromatic rings are highly susceptible to cytochrome P450 (CYP450)-mediated epoxidation and hydroxylation. Cyclobutanes lack these oxidatively labile π-electron clouds. Furthermore, compared to larger cycloalkanes (like cyclohexane), the increased s-character of the C-H bonds in strained cyclobutanes makes them more resistant to hydrogen atom transfer (HAT) by metabolic enzymes 3.
-
Lipophilicity and Solubility Modulation: Replacing a lipophilic phenyl ring with a cyclobutane typically lowers the partition coefficient (LogP). The introduction of an sp3-rich center disrupts the planar stacking of molecules in the solid state, lowering the crystal lattice energy and thereby significantly enhancing aqueous solubility—a critical parameter for oral bioavailability.
-
Advanced Isosterism (e.g., CF3-Cyclobutane): Recent advances have validated functionalized cyclobutanes, such as CF3-cyclobutane, as superior bioisosteres for tert-butyl groups. They maintain the steric bulk required for hydrophobic pocket filling while fine-tuning metabolic clearance rates and lipophilicity 4.
Quantitative PK Profiling: Scaffold Comparison
The following table aggregates representative pharmacokinetic parameters demonstrating the typical shifts observed during hit-to-lead optimization when transitioning from traditional flat or aliphatic motifs to cyclobutane-based scaffolds 5.
| Scaffold Type | Representative Motif | Average LogP | Aqueous Solubility (µM) | Human Liver Microsome CLint (µL/min/mg) |
| Aromatic Ring | Phenyl | 4.2 | < 10 | 45.5 (High Clearance) |
| Aliphatic Chain | gem-Dimethyl | 3.5 | 45 | 38.2 (Moderate Clearance) |
| Saturated Ring | Cyclobutane | 2.8 | > 100 | 12.4 (Low Clearance) |
| Substituted Ring | CF3-Cyclobutane | 3.1 | 85 | 8.5 (Very Low Clearance) |
Note: Values are representative medians derived from comparative matched-molecular pair analyses in recent drug discovery campaigns.
Hit-to-Lead Optimization Workflow
The integration of cyclobutane into a drug discovery pipeline requires a logical progression from liability identification to synthetic execution and ADME validation.
Figure 1: Hit-to-lead optimization workflow utilizing cyclobutane bioisosterism.
Experimental Protocols
Protocol A: Photoredox-Catalyzed Synthesis of Cyclobutane Scaffolds
Traditional thermal [2+2] cycloadditions often require harsh conditions that degrade sensitive pharmacophores. This protocol utilizes visible-light photoredox catalysis to construct the cyclobutane core under mild, room-temperature conditions.
Self-Validating System: This protocol includes a "Dark Control" to definitively prove that the transformation is photochemically driven, eliminating the possibility of thermal background reactivity or reagent-driven artifacts.
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube, combine the alkene precursors (1.0 mmol), the Ir(III) photocatalyst (e.g.,[Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1.0 mol%), and anhydrous acetonitrile (5.0 mL).
-
Degassing (Causality Check): Sparge the solution with inert Argon gas for 15 minutes. Causality: Ambient oxygen acts as a potent triplet quencher and radical scavenger. Failing to degas will prematurely terminate the photoredox catalytic cycle, resulting in zero yield.
-
Irradiation: Seal the tube and place it in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 12 hours.
-
Dark Control Validation: Simultaneously prepare an identical reaction vessel, wrap it completely in aluminum foil, and place it in the same photoreactor.
-
Monitoring & Quenching: Monitor the reaction via LC-MS. Once the starting material is consumed, turn off the light source and expose the mixture to air to quench any remaining radical species.
-
Analysis: The dark control must show 0% conversion. Purify the target cyclobutane via flash column chromatography and confirm the puckered cis/trans relative stereochemistry using 2D NOESY NMR.
Protocol B: In Vitro Liver Microsomal Stability Assay (CLint)
To validate the pharmacokinetic improvement of the cyclobutane bioisostere, its intrinsic clearance (CLint) must be quantified against the parent aromatic compound.
Self-Validating System: This assay relies on a tripartite control system: a positive control (Verapamil) to validate enzyme viability, a minus-NADPH control to isolate CYP-mediated degradation from chemical instability, and an internal standard (IS) for mass spectrometry normalization.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a 10 mM stock of the cyclobutane test compound in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Incubation: In a 96-well plate, add 30 µL of Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) to 10 µL of the test compound working solution. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of an NADPH regenerating system (final concentration 1 mM) to the wells.
-
Control Wells Setup:
-
Minus-NADPH Control: Substitute the NADPH solution with an equal volume of plain buffer. Causality: If the compound degrades here, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), not CYP450 oxidation.
-
Positive Control: Run Verapamil in parallel. It must show rapid clearance (T1/2 < 15 min) to prove the microsomes are enzymatically active.
-
-
Time-Course Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract 10 µL of the reaction mixture and immediately quench it by adding 40 µL of ice-cold acetonitrile containing 100 ng/mL of Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the CYP450 proteins, halting metabolism, while the IS corrects for any ionization variability during subsequent LC-MS/MS analysis.
-
Centrifugation & Analysis: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode).
-
Data Processing: Plot the natural log of the remaining compound area ratio (Analyte/IS) versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate CLint using the formula: CLint = (k * V) / Protein Concentration.
References
- BenchChem.The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide. (2025).
- National Center for Biotechnology Information (PMC).Cyclobutanes in Small‐Molecule Drug Candidates. (2021).
- PharmaBlock.Cyclobutane Derivatives in Drug Discovery.
- Journal of Medicinal Chemistry (ACS).Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. (2025).
- JACS Au (ACS).CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Cyclobutane Formation
Welcome to the technical support center for the synthesis of cyclobutane moieties. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of cyclobutane formation. The content is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.
Troubleshooting Guide: Navigating Common Hurdles in Cyclobutane Synthesis
This section provides systematic approaches to diagnose and resolve prevalent issues in cyclobutane formation, from low yields to poor selectivity.
Issue 1: Low or No Product Yield
Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in [2+2] photocycloaddition reactions are a common challenge. A systematic evaluation of the following factors is recommended to identify and address the root cause.[1][2]
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Insufficient Light Source/Wavelength: The energy and wavelength of the UV light source are critical. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of the alkene, particularly for enones.[1] The light source must be powerful enough to efficiently promote the reaction.[1]
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Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like TLC or GC-MS.[1] The concentration of reactants also plays a significant role; overly dilute conditions may hinder intermolecular reactions, while excessively high concentrations can promote side reactions like polymerization.[1][2]
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Quenching and Side Reactions: The presence of quenching species, most notably oxygen, can inhibit the desired photochemical reaction by deactivating the excited state of the alkene.[1][2] It is imperative to properly degas the solvent and reaction mixture. Competing side reactions, such as the cis-trans isomerization of the alkene, can also consume the starting material.[1][2]
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Substrate Reactivity: The electronic properties of the reacting alkenes are crucial for efficient cycloaddition. Reactions between electron-rich and electron-poor alkenes often proceed more efficiently in a head-to-tail fashion.[1] For less reactive substrates, the use of a photosensitizer may be necessary.[1]
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Photosensitizers: For reactions that do not proceed efficiently through direct irradiation, a triplet sensitizer such as acetone or benzophenone can be employed. These molecules absorb light and transfer the energy to the alkene, populating the triplet excited state which then undergoes cycloaddition.[1]
Q2: I'm performing a transition metal-catalyzed cyclobutane formation and observing low yields. What should I investigate?
A2: Low yields in transition metal-catalyzed reactions often point to issues with the catalyst, reaction conditions, or substrate.[3]
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Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions, leading to a low turnover number.[3] Impurities such as water or oxygen in the reagents or solvents can poison the catalyst.[3] To check for deactivation, monitor the reaction progress over time; a plateau before full conversion is indicative of a deactivated catalyst. Adding a fresh batch of catalyst to a stalled reaction can help confirm this.[3]
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Sub-optimal Reaction Conditions:
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Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in a slow or incomplete reaction, while a higher temperature could lead to catalyst decomposition or the formation of side products.[3] A temperature screen is often necessary to identify the optimal range.
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Solvent: The choice of solvent can significantly impact catalyst solubility, stability, and reactivity.[3]
-
-
Poor Substrate Reactivity: The electronic and steric properties of the alkene substrates can hinder the cycloaddition.[3]
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Side Reactions: Competing reaction pathways, such as alkene isomerization and polymerization, can consume starting materials and reduce the yield of the desired cyclobutane product.[3]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.
Issue 2: Poor Selectivity (Diastereoselectivity & Regioselectivity)
Q3: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?
A3: Achieving high diastereoselectivity is a common challenge in cyclobutane synthesis, with the stereochemical outcome often influenced by a combination of steric and electronic factors.[1]
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Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction.[1] In some cases, a change in solvent can even lead to a reversal of selectivity.[1] It is advisable to experiment with a range of solvents from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water).[1]
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Catalyst/Ligand Choice: In metal-catalyzed [2+2] cycloadditions, the choice of catalyst and ligand is paramount for controlling stereoselectivity. Chiral ligands can be employed to induce high levels of enantioselectivity and diastereoselectivity.[1]
-
Temperature: Reaction temperature can impact the selectivity of many organic reactions. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable diastereomer.[1]
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Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reacting partners can effectively control the facial selectivity of the cycloaddition.[1] The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched cyclobutane.[1]
Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A4: Regioselectivity in [2+2] cycloadditions is often dictated by the electronic and steric properties of the substituents on the alkenes.
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Electronic Effects: For photochemical reactions, the regioselectivity can often be rationalized by considering the stability of the diradical intermediate. For thermal reactions, frontier molecular orbital (FMO) theory can be a useful predictor. Generally, electron-donating groups on one alkene and electron-withdrawing groups on the other favor a head-to-tail arrangement.
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Steric Hindrance: Bulky substituents will generally favor the formation of the less sterically hindered regioisomer.
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Catalyst Control: In metal-catalyzed reactions, the ligand environment around the metal center can exert significant control over the regiochemical outcome. Screening different ligands is a viable strategy to improve regioselectivity.
Decision-Making Process for Optimizing Selectivity
Caption: Decision-making process for optimizing selectivity in cyclobutane synthesis.
Issue 3: Product Decomposition or Side Product Formation
Q5: I am observing decomposition of my cyclobutane product during workup or purification. How can I prevent this?
A5: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions.[1]
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Mild Workup Conditions: Avoid strong acids or bases during the workup procedure. Neutral washes are preferable.
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Purification Strategy: Flash column chromatography on silica gel is a common method for purification.[1] If the product is sensitive to silica gel, consider using a different stationary phase like alumina or a less acidic deactivated silica gel.
-
Temperature Control: Avoid high temperatures during solvent removal and purification.
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Photochemical Degradation: If the cyclobutane product is photolabile, it should be protected from light after the reaction is complete.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between thermal and photochemical [2+2] cycloadditions?
A1: The key difference lies in the electronic state of the reactants and the allowed reaction pathways according to orbital symmetry rules. Thermal [2+2] cycloadditions are generally symmetry-forbidden and thus do not occur readily, with some exceptions.[4][5][6] Photochemical [2+2] cycloadditions, however, are symmetry-allowed.[6] Irradiation with UV light excites an electron in one of the alkene molecules from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[6] This excited state has the correct orbital symmetry to react with the ground state of another alkene molecule in a concerted fashion.[6]
| Feature | Thermal [2+2] Cycloaddition | Photochemical [2+2] Cycloaddition |
| Energy Source | Heat | Light (UV or Visible)[5][7] |
| Orbital Symmetry | Forbidden (generally)[6] | Allowed[6] |
| Mechanism | Can be stepwise (diradical) or concerted | Can be stepwise (diradical) or concerted[8] |
| Commonality | Less common than photochemical [2+2][4] | A very common method for cyclobutane synthesis[9] |
Q2: How does substrate concentration affect the outcome of a [2+2] cycloaddition?
A2: Substrate concentration can significantly influence both the reaction rate and the product distribution.
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Reaction Rate: Generally, increasing the substrate concentration will increase the reaction rate up to a certain point.[10][11] However, for photochemical reactions, if the concentration is too high, it can lead to issues with light penetration through the solution.
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Intermolecular vs. Intramolecular Reactions: For substrates containing two alkene moieties, concentration is a key factor in determining whether an intermolecular or intramolecular reaction occurs. High concentrations favor intermolecular reactions (polymerization), while dilute conditions favor intramolecular cycloaddition to form bicyclic products.[12]
Q3: What role do solvents play in optimizing cyclobutane formation?
A3: The choice of solvent can have a profound impact on various aspects of the reaction.
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Solubility: The solvent must be able to dissolve the reactants and any catalysts or sensitizers used.
-
Polarity: As discussed in the troubleshooting section, solvent polarity can influence diastereoselectivity.[1] For reactions involving polar intermediates, the solvent can stabilize or destabilize these species, affecting the reaction pathway.
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Boiling Point: For thermal reactions, a solvent with an appropriate boiling point is necessary to achieve the required reaction temperature.
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Inertness: The solvent should not react with any of the starting materials, intermediates, or products. For photochemical reactions, the solvent should be transparent at the wavelength of irradiation.
Q4: Are there any specific safety precautions to consider when running photochemical reactions?
A4: Yes, photochemical reactions require specific safety measures.
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UV Protection: UV radiation is harmful to the eyes and skin. Always use appropriate shielding, such as a UV-blocking screen or running the reaction in a designated photochemical reactor. Wear UV-protective safety glasses.
-
Heat Generation: High-powered UV lamps can generate a significant amount of heat. Ensure the reaction vessel has adequate cooling to maintain the desired temperature.
-
Ozone Production: Some UV lamps can generate ozone. Ensure the reaction is performed in a well-ventilated fume hood.
Experimental Protocols
General Procedure for a Photochemical [2+2] Cycloaddition
This protocol provides a general guideline. Specific conditions will need to be optimized for each reaction.
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Reaction Setup: In a quartz reaction tube, dissolve the alkene (1.0 equiv) and the second reactant (1.0-1.5 equiv) in a suitable, degassed solvent (e.g., acetone, acetonitrile). The concentration should be optimized, but a starting point of 0.1 M is common.
-
Degassing: Thoroughly degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by using the freeze-pump-thaw method for more sensitive reactions.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). Ensure the vessel is adequately cooled using a water bath or cooling fan.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or GC-MS at regular intervals.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.[1]
General Procedure for a Transition Metal-Catalyzed [2+2] Cycloaddition
This protocol is a general example and will require optimization for specific substrates and catalysts.
-
Reaction Setup: To an oven-dried reaction tube under an inert atmosphere, add the catalyst (e.g., [RhCp*Cl₂]₂ (2.5 mol%)), a co-catalyst if required (e.g., Cu(OAc)₂ (1.0 equiv)), the first alkene (1.0 equiv), and the second alkene (1.2 equiv).[1]
-
Solvent Addition: Add a suitable anhydrous and degassed solvent (e.g., HFIP) via syringe.[1]
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature).[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[1]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane product.[1]
References
- Technical Support Center: Optimizing Cyclobutane Synthesis - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Form
- 2+2 cycloaddition Definition - Organic Chemistry II Key... - Fiveable. (URL: )
- Thermal [2+2] cycloadditions Definition - Organic... - Fiveable. (URL: )
- Cycloaddition Reactions [2 + 2 and 4 + 2] - Chemistry Optional Notes - EduRev. (URL: )
- Technical Support Center: Synthesis of Tetra-substituted Cyclobutanes - Benchchem. (URL: )
- Comparison between thermal and photochemical conditions for the [2 + 2... - ResearchGate. (URL: https://www.researchgate.net/figure/Comparison-between-thermal-and-photochemical-conditions-for-the-2-2-2-cycloaddition-of_fig10_320399433)
-
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes - PubMed. (URL: [Link])
-
Cycloaddition Reaction | Overview & Types - Study.com. (URL: [Link])
-
Photochemical (2+2) Cycloaddition Reaction - AK Lectures. (URL: [Link])
-
Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC. (URL: [Link])
- US6444096B1 - Process for the recovery and purification of cyclobutanone - Google P
-
C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis - Semantic Scholar. (URL: [Link])
- Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions - Benchchem. (URL: )
-
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Publications - ACS.org. (URL: [Link])
-
Video: Cycloaddition Reactions: MO Requirements for Photochemical Activation - JoVE. (URL: [Link])
-
Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC. (URL: [Link])
-
(PDF) Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - ResearchGate. (URL: [Link])
-
Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization - PMC. (URL: [Link])
-
Cyclobutane synthesis - Organic Chemistry Portal. (URL: [Link])
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Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. (URL: [Link])
-
Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations - Auburn University. (URL: [Link])
-
Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06675D. (URL: [Link])
-
Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G. (URL: [Link])
-
Cycloaddition Reactions | Allowed vs Forbidden | Thermal vs Photochemical | Organic Chemistry 16.6 - YouTube. (URL: [Link])
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic - Baran Lab. (URL: [Link])
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (URL: [Link])
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC. (URL: [Link])
-
cyclobutanone - Organic Syntheses Procedure. (URL: [Link])
-
(PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - ResearchGate. (URL: [Link])
-
Organic Chemistry-III MODULE No.30 : Cycloaddition. (URL: [Link])
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. (URL: [Link])
-
30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax. (URL: [Link])
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14.6: Cycloaddition reactions - Chemistry LibreTexts. (URL: [Link])
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Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])
-
Enone–alkene cycloadditions - Wikipedia. (URL: [Link])
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Understanding Substrate Concentration: The Key to Reaction Rates - Oreate AI Blog. (URL: [Link])
-
29.5: Cycloaddition Reactions - Chemistry LibreTexts. (URL: [Link])
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])
-
Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis - ResearchGate. (URL: [Link])
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Technical Support Center: Overcoming Ring Strain in Cyclobutane Reactions
Welcome to the Technical Support Center for cyclobutane synthesis and functionalization. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the thermodynamic and kinetic challenges of four-membered carbocycles.
Section 1: Knowledge Base & FAQs
Q: Why is the cyclobutane ring so prone to unwanted ring-opening during late-stage functionalization? A: The instability is thermodynamically driven by inherent ring strain. Cyclobutane possesses approximately 26.3 kcal/mol of ring strain[1]. This high-energy state arises from a combination of angle strain (internal bond angles are compressed to ~90° instead of the ideal tetrahedral 109.5°) and torsional strain (Pitzer strain) caused by eclipsing C-H bonds[1]. Consequently, reactive intermediates—such as cyclobutyl radicals or metal-coordinated cyclobutanes—often undergo rapid ring-opening to relieve this thermodynamic burden.
Q: How can I leverage cyclobutane in drug discovery without compromising metabolic stability? A: Cyclobutanes are excellent 3D scaffolds and bioisosteres that can improve the physicochemical properties of drug candidates. For instance, the CF 3 -cyclobutane motif has been successfully evaluated as a unique, metabolically stable analogue for the tert-butyl group[2]. To prevent unwanted ring-opening in biological or synthetic systems, avoid placing strongly electron-donating and electron-withdrawing groups on adjacent carbons (which creates a donor-acceptor cyclobutane prone to heterolytic cleavage) unless you are specifically designing a covalent mechanism.
Section 2: Troubleshooting Reaction Workflows
Issue 1: Low Yields and Rearrangements in Photochemical [2+2] Cycloadditions
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Symptom: Direct UV irradiation of cycloalkenes yields a complex mixture of rearranged products and low quantities of the desired cyclobutane.
-
Root Cause: Direct UV excitation often populates high-energy singlet states that undergo uncontrolled radical cleavage (retro-[2+2]) or competing photochemical pathways. Furthermore, thermal[2+2] cycloadditions are Woodward-Hoffmann forbidden (suprafacial-suprafacial) for ground-state alkenes[3].
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Solution: Transition to visible-light photocatalysis. By using an iridium-based photocatalyst, you can capture energy in the form of ring strain rather than relying on direct alkene excitation. For example, generating a highly strained trans-cycloheptene intermediate (possessing 27–36 kcal/mol of ring strain) effectively drives the classically forbidden thermal [2+2] cycloaddition with excellent stereoselectivity and regioselectivity[3].
Issue 2: Premature Ring-Opening in Cross-Coupling Reactions
-
Symptom: Attempting Suzuki or Heck-type couplings on cyclobutyl halides results in acyclic alkene byproducts.
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Root Cause: Transition metal insertion (e.g., Pd or Rh) into the cyclobutyl halide forms a transient σ -alkylmetal complex. The high ring strain drastically lowers the activation energy for β -carbon elimination, leading to rapid C-C bond cleavage before transmetalation or reductive elimination can occur[4].
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Solution: Use specialized catalytic systems designed for intact cross-coupling, such as Rh-catalyzed asymmetric carbometallation. Rhodium-cyclobutyl intermediates can be tuned to undergo chain-walking or C-H insertion faster than ring-opening, allowing for highly stereoselective 1,5-additions or reductive Heck reactions[5]. Alternatively, if ring-opening is the desired pathway, utilize Pd-catalyzed enantioselective sequential ring-opening/cross-coupling of cyclobutanones, which harnesses β -carbon elimination to form chiral indanones with C3-quaternary stereocenters[4].
Section 3: Mechanistic Workflows & Visualization
Workflow for troubleshooting photochemical and thermal [2+2] cycloadditions.
Mechanism of Pd-catalyzed enantioselective ring-opening cross-coupling of cyclobutanones.
Section 4: Validated Experimental Protocols
Protocol A: Visible-Light Driven [2+2] Cycloaddition via Strained Intermediates
This protocol utilizes a self-validating system: because the highly strained trans-cycloheptene intermediate is transient and difficult to isolate, reaction progress is validated via the accumulation of the thermodynamically stable cis-fused cyclobutane product.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the cycloheptene derivative (1.0 equiv), the alkene coupling partner (3.0 equiv), and the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).
-
Solvent Addition: Dissolve the mixture in anhydrous, degassed dichloromethane to achieve a 0.1 M concentration.
-
Irradiation: Seal the tube, remove it from the glovebox, and irradiate with blue LEDs ( λmax = 450 nm) at room temperature.
-
Causality: Blue light selectively excites the Ir-catalyst to generate the strained intermediate without triggering the direct UV-mediated radical cleavage of the final cyclobutane product[3].
-
-
Validation: Monitor the reaction via GC-MS or TLC. The conversion of the cis-cycloheptene to the strained trans-intermediate is rapid, but the rate-determining thermal [2+2] step requires 12-24 hours.
-
Workup: Concentrate in vacuo and purify via flash column chromatography on silica gel.
Protocol B: Rh-Catalyzed Asymmetric Cross-Coupling of Cyclobutenes
-
Setup: Under an argon atmosphere, combine [Rh(OH)(cod)]2 (2.5 mol%), a chiral diene ligand (5.5 mol%), and the arylboronic acid (2.0 equiv) in a sealed reaction vial.
-
Activation: Add degassed 1,4-dioxane and stir for 15 minutes at room temperature to pre-form the active chiral Rh-aryl species.
-
Substrate Addition: Add the cyclobutene substrate (1.0 equiv) dissolved in 1,4-dioxane.
-
Heating: Heat the reaction mixture to 60 °C for 16 hours.
-
Causality: The chiral diene ligand suppresses unwanted β -carbon elimination (ring-opening) by enforcing a rigid coordination geometry that favors chain-walking and subsequent trapping over C-C bond cleavage[5].
-
-
Isolation: Quench the reaction with water, extract with EtOAc (3x), dry over Na 2 SO 4 , and purify via silica gel chromatography.
Section 5: Quantitative Data Center
Table 1: Thermodynamic Strain Energies of Small Carbocycles
| Carbocycle | Ring Size | Ideal sp³ Angle | Actual Internal Angle | Ring Strain Energy (kcal/mol) |
|---|---|---|---|---|
| Cyclopropane | 3 | 109.5° | 60° | 28.1 |
| Cyclobutane | 4 | 109.5° | ~90° | 26.3 |
| Cyclopentane | 5 | 109.5° | ~108° | 6.2 |
| Cyclohexane | 6 | 109.5° | 109.5° | 0.0 |
Table 2: Catalyst Selection for Cyclobutane Functionalization vs. Ring-Opening | Desired Transformation | Catalyst System | Key Intermediate | Primary Outcome | | :--- | :--- | :--- | :--- | | Intact[2+2] Cycloaddition | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | trans-cycloalkene | Formation of cyclobutane via strain release[3] | | Intact Cross-Coupling | [Rh(OH)(cod)]2 + Chiral Diene | Rh-cyclobutyl species | Stereoselective functionalization (chain-walking)[5] | | Ring-Opening Cross-Coupling | Pd(dba)2 + Phosphoramidite | σ -alkylpalladium complex | Chiral indanones via β -carbon elimination[4] |
References
-
Ring strain - Wikipedia | wikipedia.org | 1
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | acs.org | 2
-
Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes | rsc.org | 3
-
A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes | nih.gov | 5
-
Pd-Catalyzed Enantioselective Ring Opening/Cross-Coupling and Cyclopropanation of Cyclobutanones | nih.gov |4
Sources
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- 5. A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly strained cyclobutane derivatives. The synthesis of methyl 1-cyano-3-methylcyclobutane-1-carboxylate via the double alkylation of methyl cyanoacetate with 1,3-dibromo-2-methylpropane[1] is a classic example of a reaction governed by a delicate balance between thermodynamics and kinetics.
Ring closure to a four-membered ring requires overcoming significant Baeyer strain. Because the activation energy for this intramolecular cyclization is high, intermolecular side reactions (which do not suffer from ring strain) become highly competitive[2]. This guide provides a mechanistic, self-validating approach to troubleshooting and optimizing your experimental yields.
🛠️ Troubleshooting Guides & FAQs
Q1: My reaction yields a highly viscous, difficult-to-purify mixture with very little of the target cyclobutane. What is happening? A1: You are observing intermolecular oligomerization. The reaction proceeds in two distinct steps: a relatively fast intermolecular SN2 monoalkylation, followed by a slower intramolecular SN2 cyclization. If the concentration of the monoalkylated intermediate is too high, it will react with another molecule of methyl cyanoacetate (or another intermediate) rather than cyclizing.
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Actionable Solution: Implement the High Dilution Principle . Keep the overall reactant concentration below 0.1 M. Furthermore, use a syringe pump to add the 1,3-dibromo-2-methylpropane and methyl cyanoacetate slowly (over 4–6 hours) to a heated suspension of the base. This ensures the steady-state concentration of the uncyclized intermediate remains extremely low, kinetically favoring the unimolecular ring closure over bimolecular oligomerization.
Q2: I am seeing incomplete conversion; the monoalkylated intermediate builds up but doesn't cyclize. How can I drive the reaction to completion? A2: The second deprotonation and subsequent cyclization require a sufficient driving force. While Potassium Carbonate ( K2CO3 ) is standard, its poor solubility in organic solvents limits the reaction rate for sterically hindered or strained cyclizations[3].
-
Actionable Solution: Switch to Cesium Carbonate ( Cs2CO3 ). The larger cesium cation provides a "naked" and highly reactive carbonate anion due to poor tight-ion pairing, significantly accelerating the deprotonation of the monoalkylated intermediate. If switching bases is not feasible, add a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) (0.1 eq) to your K2CO3 system to improve base availability in the organic phase. Always use a polar aprotic solvent like anhydrous DMF or DMSO to maximize enolate nucleophilicity.
Q3: GC-MS analysis of my crude mixture shows the presence of alkene byproducts. How do I prevent elimination? A3: 1,3-dibromo-2-methylpropane is susceptible to E2 elimination if the temperature is too high, causing the base to act as a proton acceptor rather than an enolate generator.
-
Actionable Solution: Strictly control the reaction temperature. The optimal thermodynamic window for this specific cyclization is between 65 °C and 75 °C. Exceeding 80 °C exponentially increases the rate of E2 elimination over SN2 substitution.
📊 Data Presentation: Optimization Parameters
The following table summarizes the causality between experimental conditions and the resulting yield, demonstrating why specific parameters must be strictly controlled.
| Base System | Solvent | Concentration | Temp (°C) | Primary Outcome | Isolated Yield (%) |
| K2CO3 (Batch) | Acetone | 0.5 M | 56 (Reflux) | Incomplete cyclization; acyclic buildup | 15 - 20% |
| K2CO3 (Batch) | DMF | 0.5 M | 85 | Severe oligomerization & E2 elimination | < 10% |
K2CO3
| DMF | 0.1 M | 70 | Good conversion; moderate oligomerization | 45 - 50% |
| Cs2CO3 (Pump) | DMF | 0.05 M | 70 | Clean intramolecular cyclization | 78 - 85% |
🧪 Experimental Protocol: Optimized Syringe-Pump Method
This protocol is designed as a self-validating system. By monitoring the reaction via TLC/GC-MS at specific checkpoints, you can verify the mechanistic progression of the synthesis.
Materials Required:
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Methyl cyanoacetate (1.0 eq)
-
1,3-dibromo-2-methylpropane (1.1 eq)[1]
-
Cesium Carbonate ( Cs2CO3 ), finely powdered and oven-dried (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Base Suspension Setup: To a flame-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Cs2CO3 (2.5 eq) and 150 mL of anhydrous DMF. Heat the suspension to 70 °C under vigorous stirring.
-
Reagent Preparation: In a separate flame-dried vial, dissolve methyl cyanoacetate (1.0 eq) and 1,3-dibromo-2-methylpropane (1.1 eq) in 50 mL of anhydrous DMF.
-
Syringe Pump Addition (Critical Step): Load the reagent solution into a gas-tight syringe. Using a syringe pump, add the solution dropwise to the heated base suspension at a rate of 10 mL/hour (approx. 5 hours total addition time).
-
Validation Checkpoint: Take a 0.1 mL aliquot 2 hours into the addition. GC-MS should show trace amounts of the monoalkylated intermediate and zero unreacted starting materials, confirming the dilution principle is working.
-
-
Maturation: Once the addition is complete, maintain the reaction at 70 °C for an additional 6 hours to ensure complete cyclization of any remaining intermediate.
-
Workup: Cool the mixture to room temperature. Quench by pouring into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL).
-
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl solution ( 3×100 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure methyl 1-cyano-3-methylcyclobutane-1-carboxylate.
📈 Mechanistic Visualization
The following diagram maps the reaction logic, highlighting the critical divergence point where concentration dictates the fate of the intermediate.
Reaction pathway for the synthesis of methyl 1-cyano-3-methylcyclobutane-1-carboxylate.
📚 References
-
National Center for Biotechnology Information (PubChem). "1,3-dibromo-2-methylpropane - Physical and Chemical Properties." PubChem Compound Summary for CID 19884808. Available at: [Link]
-
Cacciapaglia, R., & Mandolini, L. "Cycloalkylation by the α,ω-dibromides of compounds containing an activated methylene group as a method for the synthesis of 1,1-disubstituted cycloalkenes." LookChem Academic Research Database. Available at: [Link]
Sources
- 1. 1,3-Dibromo-2,2-dimethylpropane;1,3-dibromo-2-methylpropane | C9H18Br4 | CID 19884808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 115118-68-8 | Benchchem [benchchem.com]
- 3. Cas 10226-28-5,3-ETHOXYCARBONYL-5,6-DIHYDRO-2-METHYL-4H-PYRAN | lookchem [lookchem.com]
Technical Support Center: Troubleshooting Nitrile Hydrolysis
Welcome to the Technical Support Center. As application scientists and researchers, we know that the hydrolysis of the nitrile functional group (–C≡N) is a fundamental yet notoriously stubborn transformation in organic synthesis. The high bond dissociation energy and poor electrophilicity of the nitrile carbon often lead to stalled reactions, while the delicate balance between the intermediate amide and the final carboxylic acid frequently results in poor chemoselectivity.
This guide is designed to move beyond basic textbook procedures. Here, we dissect the causality behind experimental failures, provide self-validating protocols, and offer field-proven troubleshooting strategies to optimize your nitrile hydrolysis workflows.
Part 1: Mechanistic Overview & Diagnostic Logic
To troubleshoot effectively, we must first understand the kinetic and thermodynamic landscape of the reaction. The hydrolysis of a nitrile proceeds in two distinct stages: hydration to an amide, followed by hydrolysis of the amide to a carboxylic acid[1][2]. Because the carbon-nitrogen triple bond is highly stable and relatively unreactive toward poor nucleophiles like water, harsh conditions are typically required to initiate the reaction[1].
Reaction mechanism of nitrile hydrolysis to carboxylic acid via an amide intermediate.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acid-catalyzed hydrolysis to a carboxylic acid is stalling or incomplete. How do I drive it to completion?
The Causality: The nitrile carbon is weakly electrophilic. In acidic conditions, the reaction relies on the protonation of the nitrile nitrogen to increase the carbon's electrophilicity, allowing water to attack[2][3]. If your substrate is sterically hindered or electron-rich, this protonation/attack sequence becomes kinetically unfavorable. Furthermore, the intermediate amide requires even more vigorous conditions to undergo the second hydrolysis step[1]. The Solution:
-
Increase Acid Strength & Temperature: Switch from dilute acids to 6M HCl or concentrated H₂SO₄ and maintain a vigorous reflux[4].
-
Improve Solubility: Nitriles often exhibit poor aqueous solubility. Adding a miscible co-solvent like ethanol or THF ensures the substrate remains in the reactive aqueous phase[4][5].
Q2: I am trying to synthesize an amide, but the reaction over-hydrolyzes to the carboxylic acid. How can I arrest the reaction at the amide stage?
The Causality: Under standard harsh acidic or basic conditions, the intermediate amide is often hydrolyzed to the carboxylic acid at a rate competitive with its formation[6]. The Solution: You must alter the mechanistic pathway to favor amide formation without triggering amide hydrolysis.
-
Hydrogen Peroxide/Base Method: Using H₂O₂ with K₂CO₃ in DMSO is highly selective. The hydroperoxide anion (HOO⁻) is a highly potent alpha-effect nucleophile that rapidly attacks the nitrile, but it is a poor nucleophile for the subsequent amide cleavage[7].
-
Competitive Solvent Hydrolysis: If using basic conditions, use N-Methyl-2-pyrrolidone (NMP) as a cosolvent. NMP hydrolyzes at a rate comparable to your product amide, acting as a "sacrificial" molecule that consumes excess hydroxide and protects your target amide from over-hydrolysis[7].
-
Mild Metal Catalysis: Copper(II) acetate in water at low temperatures can coordinate the nitrile nitrogen, increasing the electrophilicity of the carbon specifically for water attack, yielding the amide cleanly without the harsh pH required for over-hydrolysis[8].
Q3: My substrate contains acid/base-sensitive functional groups (e.g., esters, epoxides). Are there chemoselective alternatives?
The Causality: Traditional extremes of pH will indiscriminately cleave esters or open epoxides alongside the nitrile. The Solution: Employ biocatalysis. Nitrilases (EC 3.5.5.1) are enzymes that convert nitriles directly into carboxylic acids and ammonia at neutral pH and ambient temperatures[9][10]. Interestingly, nitrilases bypass the free amide intermediate entirely via a Glu-Lys-Cys catalytic triad, forming a covalent thioester intermediate that hydrolyzes directly to the acid[10][11]. For highly sensitive or chiral substrates (like mandelonitrile), immobilized nitrilases offer unparalleled chemo- and stereoselectivity[12].
Troubleshooting decision tree for selecting optimal nitrile hydrolysis conditions.
Part 3: Quantitative Data & Condition Comparison
The following table summarizes the operational parameters and expected outcomes for various hydrolysis methodologies, allowing for rapid condition screening based on your substrate's tolerance.
| Methodology | Reagents / Catalyst | Operating Temp | Target Product | Typical Yield | Reaction Time | Key Advantage |
| Strong Acid | 6M HCl or H₂SO₄ | 80–100 °C (Reflux) | Carboxylic Acid | 85–95% | 12–24 h | Robust for unhindered, stable substrates[3]. |
| Peroxide/Base | 35% H₂O₂, K₂CO₃, DMSO | 20–40 °C | Amide | 80–90% | 2–6 h | Prevents over-hydrolysis to acid[7]. |
| Metal Catalysis | Cu(OAc)₂, N,N-diethylhydroxylamine | 20–50 °C | Amide | 85–99% | 4–12 h | Highly mild; tolerates diverse functional groups[8]. |
| Biocatalysis | Nitrilase (EC 3.5.5.1) | 25–35 °C | Carboxylic Acid | >95% | 6–48 h | Neutral pH; highly enantio- and chemoselective[10][12]. |
Part 4: Validated Experimental Protocols
Protocol A: Harsh Acid-Catalyzed Hydrolysis to Carboxylic Acid
Use this protocol for robust substrates where the nitrile is sterically hindered or electronically deactivated.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile substrate (1.0 equiv)[4].
-
Solvent/Reagent Addition: Add a 6 M aqueous solution of HCl (10.0 equiv). If the nitrile is insoluble, add ethanol or methanol (up to 10 volumes) until a homogenous mixture or fine suspension is achieved[4][5].
-
Reaction: Heat the mixture to reflux (approx. 80–100 °C depending on co-solvent) with vigorous stirring for 16–24 hours[5].
-
Workup: Cool the reaction to room temperature. Concentrate under reduced pressure to remove the organic co-solvent. Extract the aqueous layer with dichloromethane (DCM) to remove unreacted starting material. Acidify the aqueous layer to pH 2-3 using 1 N HCl, then extract the newly formed carboxylic acid with ethyl acetate or DCM[5]. Dry over Na₂SO₄ and concentrate.
Protocol B: Mild Metal-Catalyzed Hydration to Amide
Use this protocol to selectively arrest the reaction at the amide stage under mild conditions.
-
Setup: In a reaction vial, dissolve the nitrile (1.0 equiv) in water or a water/ethanol mixture.
-
Catalyst Addition: Add Copper(II) acetate (Cu(OAc)₂, 5-10 mol%) and N,N-diethylhydroxylamine promoter[8].
-
Reaction: Stir the reaction mixture at room temperature to 50 °C. The coordination of the nitrile to the Cu(II) center activates the C≡N bond for nucleophilic attack by water[8]. Monitor by TLC or LC-MS until the nitrile is consumed (typically 4-12 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of EDTA to complex the copper catalyst. Extract the product amide with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol C: Enzymatic Hydrolysis using Immobilized Nitrilase
Use this protocol for substrates containing acid/base-sensitive groups or when enantioselective hydrolysis is required.
-
Buffer Preparation: Prepare a 50 mM phosphate buffer solution adjusted to pH 7.0–7.5.
-
Substrate Addition: Dissolve the nitrile substrate in a minimal amount of miscible organic solvent (e.g., 5-10% v/v methanol or DMSO) to aid solubility without denaturing the enzyme[10]. Add this to the buffer.
-
Biocatalyst Addition: Add the immobilized nitrilase preparation (e.g., recombinant E. coli expressing nitrilase entrapped in an alginate matrix) to the solution[12].
-
Reaction: Incubate the mixture in an orbital shaker at 30 °C and 150 rpm. Monitor the pH; as the reaction produces ammonia and carboxylic acid, the pH may shift. Use a pH stat or highly buffered system to maintain neutrality.
-
Workup: Filter the reaction mixture to recover the immobilized enzyme (which can often be recycled). Acidify the filtrate mildly (if substrate permits) and extract the carboxylic acid with an organic solvent[12].
References
-
Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC - NIH. National Institutes of Health. URL:[Link]
-
Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Open Biotechnology Journal. URL:[Link]
-
Hydrolysis of Nitriles - Organic Synthesis. Organic-Synthesis.com. URL:[Link]
-
Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ResearchGate. URL:[Link]
-
Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids. Sparkl. URL:[Link]
-
Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. TutorChase. URL:[Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. URL:[Link]
-
Mechanism of the Basic Hydrolysis of Nitriles. Organic Chemistry Tutor. URL: [Link]
-
A Mild Hydration of Nitriles Catalysed by Copper (ll) Acetate. White Rose Research Online. URL:[Link]
-
Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide. Organic Process Research & Development - ACS Publications. URL:[Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids | Genetic technology | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Diagnostic Workflow: Selecting the Right Analytical Tool
Welcome to the Process Analytical Technology (PAT) Technical Support Center. In alignment with the FDA's Process Analytical Technology framework, modern pharmaceutical manufacturing and drug development have evolved from retrospective, end-of-line quality testing to continuous, real-time monitoring of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)[1].
As a Senior Application Scientist, I have designed this hub to help researchers troubleshoot and optimize analytical methods for tracking reaction progress. The following guides will ensure you achieve robust process control, self-validating data integrity, and deep mechanistic understanding[2].
Choosing the correct monitoring technique dictates the integrity of your kinetic data. Use the decision matrix below to determine the optimal approach based on your reaction's physical and chemical constraints.
Caption: Diagnostic workflow for selecting the optimal reaction monitoring technique.
In-Situ FTIR Spectroscopy: Troubleshooting & Protocols
Q: My offline HPLC samples show a different impurity profile than what I expect from the reactor. Why is this happening? A: This is a classic artifact of "grab-sampling." When you physically remove an aliquot from a pressurized, highly exothermic, or air-sensitive reaction, the sample undergoes immediate temperature drops and oxygen exposure. This alters the chemistry before it ever reaches the instrument, leading to false kinetic profiles[3]. Solution: Transition to in-situ Fourier Transform Infrared (FTIR) spectroscopy. By inserting an Attenuated Total Reflection (ATR) probe directly into the reactor, you measure the chemistry under actual reaction conditions, tracking functional group transformations (e.g., diazonium salt formation) without disrupting the system's equilibrium[4].
Q: The spectral baseline in my in-situ FTIR data is drifting drastically over time. How do I fix this? A: Baseline drift in ATR-FTIR is almost always caused by thermal gradients or changes in the refractive index of the reaction mixture as it heats or cools[5]. Solution: Ensure the ATR crystal is fully thermally equilibrated with the reaction mass before collecting your background spectrum. Furthermore, apply first-derivative mathematical pre-processing to your spectra; this eliminates baseline offsets and isolates the true rate of change in peak absorbance.
Protocol: Real-Time Kinetic Profiling using In-Situ FTIR
This protocol is a self-validating system: by utilizing background subtraction and chemometric modeling, the method inherently corrects for matrix interference.
-
Thermal Equilibration & Background Subtraction: Insert the ATR probe into the reactor containing only the solvent at the exact target reaction temperature. Collect a background spectrum.
-
Causality: Water vapor, CO 2 , and solvent molecules heavily absorb IR light. Capturing a background under identical thermodynamic conditions allows the software to subtract these interferences, isolating only the signals of the active pharmaceutical ingredients added later.
-
-
Reagent Addition & Continuous Acquisition: Initiate the reaction and set the FTIR to acquire spectra at defined intervals (e.g., every 15 seconds).
-
Causality: High-frequency sampling captures short-lived transient intermediates that dictate the reaction mechanism[6].
-
-
Chemometric Calibration (Multivariate Analysis): Instead of tracking a single peak height, apply Partial Least Squares (PLS) regression across a broad spectral window.
Liquid Chromatography-Mass Spectrometry (LC-MS): Troubleshooting & Protocols
Q: My LC-MS signal for a critical low-abundance intermediate is being drowned out by the high-concentration starting materials. How can I improve sensitivity? A: In standard untargeted MS (Full Scan mode), high-abundance ions compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression. They also saturate the detector, masking trace species. Solution: Switch to Multiple Reaction Monitoring (MRM) using a triple quadrupole (QqQ) mass spectrometer[7]. MRM utilizes a double mass-filtering mechanism that strips away matrix noise, allowing for precise quantitation of trace compounds in complex mixtures[8].
Caption: Step-by-step logic of Multiple Reaction Monitoring (MRM) in a triple quadrupole LC-MS.
Protocol: Quantitative Reaction Monitoring via LC-MS (MRM)
This workflow is self-validating through the mandatory use of internal standards, correcting for systemic volumetric or ionization errors[9].
-
Chemical Quenching & IS Addition: Withdraw a precise aliquot from the reactor and immediately inject it into a quenching solution (e.g., cold methanol or an acid/base crash) containing a known concentration of an isotopically labeled Internal Standard (IS).
-
Causality: Reactions continue in the sample vial. Quenching freezes the kinetic state at the exact time of sampling. The IS mimics the target analyte's behavior, automatically correcting for any matrix-induced ion suppression during MS analysis[9].
-
-
Chromatographic Separation (LC): Elute the sample through a high-performance liquid chromatography column.
-
Causality: While MS is powerful, it cannot distinguish between isobaric compounds (structural isomers with identical masses). LC separation ensures isomers enter the mass spectrometer at different retention times[7].
-
-
MRM Transition Execution (QqQ):
-
Q1 (Precursor Selection): Set the first quadrupole to filter only the intact mass of your target intermediate[8].
-
Q2 (Collision Cell): Introduce an inert gas (e.g., Argon) to induce Collision-Induced Dissociation (CID), fragmenting the precursor ion[8].
-
Q3 (Product Selection): Set the third quadrupole to filter a specific, unique fragment ion[8].
-
Causality: The probability of a background matrix molecule having both the exact same precursor mass and the exact same fragment mass is near zero, resulting in unmatched selectivity and sensitivity[8].
-
Benchtop & Flow NMR: Troubleshooting
Q: I need absolute structural elucidation of a transient intermediate, but my reaction is too fast for standard offline NMR. What are my options? A: Traditional high-field NMR requires sample transfer, deuterated solvents, and long acquisition times, making it unsuitable for rapid kinetics. Solution: Implement flow NMR or benchtop ultrafast 2D NMR[10][11]. Flow NMR pumps the reaction mixture directly through the spectrometer's flow cell, providing highly accurate kinetic data by eliminating sample transfer delays[10]. For complex overlapping signals, ultrafast 2D NMR on a benchtop system can capture complete 2D spectra in seconds, allowing you to monitor complex reactions in non-deuterated solvents in real-time[11].
Quantitative Data: Analytical Method Comparison
The following table summarizes the performance metrics of the primary reaction monitoring technologies to aid in experimental design.
| Analytical Method | Typical Response Time | Limit of Detection (LOD) | Primary Application | Sampling Type |
| In-Situ FTIR (ATR) | Milliseconds to seconds | ~0.1% - 1.0% (w/w) | Functional group tracking, fast kinetics | Non-Destructive (In-situ) |
| LC-MS (QqQ MRM) | 2 to 15 minutes | Picogram / Femtogram | Trace impurity quantitation, complex mixtures | Destructive (Aliquots) |
| Benchtop / Flow NMR | Seconds to minutes | ~1 - 5 mM | Structural elucidation, mechanistic pathways | Non-Destructive (Flow/In-situ) |
References
- PAT Sensors for Real-Time Reaction Monitoring in Pharma. IntuitionLabs.
- FDA's PAT Guidance as it Applies to Real-Time Testing. American Pharmaceutical Review.
- Complete Guide To Achieve Reliable Quantit
- NMR reaction monitoring in flow synthesis. PMC - NIH.
- Monitoring Reaction Kinetics with FTIR Precision.
- Real-time reaction monitoring by ultrafast 2D NMR on a benchtop spectrometer.
- ReactIR In Situ Spectroscopy. Mettler Toledo.
- Preprocessing and Analysis of LC-MS-Based Proteomic D
- Selected reaction monitoring for quantitative proteomics: a tutorial. ETH Zurich.
- In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–M
- A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradi
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mt.com [mt.com]
- 4. mdpi.com [mdpi.com]
- 5. Monitoring Reaction Kinetics with FTIR Precision [eureka.patsnap.com]
- 6. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. nebiolab.com [nebiolab.com]
- 10. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in Methyl 1-Cyano-3-Methylcyclobutane-1-Carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and characterizing impurities in your samples. As a crucial intermediate in various synthetic pathways, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and maintain the integrity of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.
Q1: What are the primary sources of impurities in Methyl 1-cyano-3-methylcyclobutane-1-carboxylate samples?
A1: Impurities can be introduced at nearly any stage of the product lifecycle.[3][4] They are generally classified into three main categories:
-
Organic Impurities (Process- and Drug-Related): These are the most common and structurally diverse.
-
Starting Materials & Intermediates: Unreacted precursors from the cyclobutane ring formation or subsequent functional group additions.
-
By-products: Result from side reactions occurring during synthesis. Given the strained nature of the cyclobutane ring, this can include isomers (e.g., cis/trans diastereomers), ring-opened products, or dimers.
-
Degradation Products: Form during manufacturing or storage due to exposure to stress factors like acid, base, heat, light, or oxygen.[2][5] Common degradation pathways for this molecule include hydrolysis of the ester to a carboxylic acid and hydrolysis of the nitrile to an amide or carboxylic acid.
-
-
Inorganic Impurities: These originate from the manufacturing process and include reagents, ligands, catalysts (e.g., residual palladium or other metals), and inorganic salts.[4]
-
Residual Solvents: Volatile organic compounds (VOCs) used during synthesis or purification that are not fully removed.[6][7] Regulatory bodies classify these based on their toxicity.[4]
Q2: Why are forced degradation studies essential for this intermediate?
A2: Forced degradation (or stress testing) is a critical process where the molecule is intentionally exposed to harsh conditions to accelerate its decomposition.[8][9] The primary goals are:
-
To Identify Likely Degradants: It helps predict the degradation products that could form under normal storage conditions over a long period, which is crucial for shelf-life determination.[5]
-
To Develop Stability-Indicating Methods: The analytical methods you develop must be able to separate and quantify the active ingredient from any potential degradation products. Stress testing generates these degradants, allowing you to prove your method is "stability-indicating."[9]
-
To Elucidate Degradation Pathways: Understanding how the molecule degrades provides valuable insights into its intrinsic stability and helps in developing more stable formulations and defining proper storage conditions.[9]
According to ICH guidelines, typical stress conditions include acid/base hydrolysis, oxidation, heat, and photolysis.[8]
Q3: What is the typical analytical workflow for identifying an unknown impurity?
A3: A systematic approach is crucial. The initial goal is detection and quantification, followed by structural identification. The most widely used techniques in this workflow are hyphenated, combining separation with detection.
A typical workflow involves screening the sample with a high-resolution separation technique like HPLC or UPLC. If unknown peaks are detected above the identification threshold (e.g., >0.1%), the next step is to obtain structural information. LC-MS is used to determine the molecular weight of the impurity. For definitive structural elucidation, the impurity may need to be isolated using preparative chromatography, followed by analysis with Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
Section 2: Troubleshooting Guide: Chromatographic Analysis (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis due to its high resolution and sensitivity.[12]
Q4: I'm seeing a new, unexpected peak in my chromatogram. What are the first troubleshooting steps?
A4: A new peak requires systematic investigation to rule out artifacts before launching a full characterization.
-
Inject a Blank: First, inject your mobile phase/diluent as a sample. If the peak is still present, it is a "ghost peak" originating from system contamination, solvent impurities, or carryover from a previous injection.
-
Re-prepare the Sample: If the blank is clean, prepare a fresh sample from the original material. If the peak is gone, it suggests an error in the initial sample preparation (e.g., contamination, degradation in the vial). If it remains, the impurity is likely genuine.
-
Evaluate Sample Diluent: The molecule may be degrading after being dissolved. Analyze the freshly prepared sample immediately and then again after several hours to see if the peak area increases over time.
Q5: My peaks are tailing. What are the common causes and solutions?
A5: Peak tailing reduces resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase.
| Common Cause | Scientific Rationale | Recommended Solution |
| Silanol Interactions | Free silanol groups (-Si-OH) on the silica-based column packing are acidic and can interact with basic functional groups on analytes, causing tailing. | Use a modern, end-capped column or a column with a different stationary phase (e.g., hybrid silica). Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to protonate the silanols and reduce interaction. |
| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to a non-ideal distribution of the analyte and causing tailing peaks. | Reduce the injection volume or the sample concentration. |
| Column Contamination/Void | Contaminants binding irreversibly to the column inlet or the formation of a void (a physical gap in the packing material) can disrupt the sample band, causing tailing. | Flush the column with a strong solvent. If that fails, reverse the column (if permitted by the manufacturer) and flush again. If a void is suspected, the column may need to be replaced. |
Protocol: General-Purpose Stability-Indicating HPLC Method
This protocol serves as a starting point for method development. It must be validated for your specific application.
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (The cyano group provides some UV absorbance at low wavelengths). A DAD is recommended to analyze all peaks at their respective maxima.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1 mg/mL.
Section 3: Troubleshooting Guide: Mass Spectrometry (GC-MS & LC-MS)
Mass spectrometry provides molecular weight data, which is a critical piece of the puzzle for identifying unknown impurities.[1][11]
Q6: When should I choose GC-MS over LC-MS for impurity analysis?
A6: The choice depends entirely on the volatility and thermal stability of the impurity.
| Technique | Principle | Best Suited For | Pros for This Application | Cons for This Application |
| GC-MS | Separates compounds that can be vaporized without decomposition. | Volatile & semi-volatile impurities (e.g., residual solvents, certain starting materials).[6] | Excellent for identifying and quantifying residual solvents as mandated by regulatory bodies.[7] High chromatographic efficiency. | Not suitable for the parent molecule or non-volatile/thermally labile impurities. May require derivatization. |
| LC-MS | Separates compounds in a liquid phase. | Non-volatile & thermally labile compounds (e.g., degradation products, most process impurities).[4] | Directly compatible with HPLC, allowing for seamless method transfer. Provides molecular weight of most potential impurities without derivatization. | Can suffer from matrix effects like ion suppression. More complex source chemistry. |
Q7: My LC-MS signal for a low-level impurity is weak or non-existent, but I see it on UV. What could be the problem?
A7: This is a classic symptom of ion suppression . It occurs when other components in the sample (the main compound, excipients, mobile phase additives) co-elute with your impurity and interfere with its ability to ionize in the MS source.
-
Causality: The high concentration of the main peak or other matrix components competes with the low-concentration impurity for the energy required for ionization, effectively "suppressing" the impurity's signal.
-
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Modify your HPLC method to better separate the impurity from the main peak. Even a partial separation can significantly reduce suppression.
-
Reduce Sample Concentration: Dilute the sample. This reduces the concentration of the interfering components, which can sometimes allow the impurity's signal to emerge.
-
Change Ionization Source: If using Electrospray Ionization (ESI), try Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression.
-
Check Mobile Phase: Non-volatile buffers like phosphate are not compatible with MS. Ensure you are using volatile additives like formic acid or ammonium acetate.
-
Section 4: Troubleshooting Guide: Structural Elucidation (NMR)
NMR is the most powerful tool for unambiguously determining the chemical structure of an unknown impurity once it has been isolated.[10][13]
Q8: I have isolated an unknown impurity. What is the minimum set of NMR experiments needed for structural elucidation?
A8: A standard suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.
-
¹H NMR (Proton): This is the starting point. It tells you the number of different proton environments, their integration (how many protons in each environment), and their splitting patterns (which protons are near each other).
-
¹³C NMR (Carbon): This experiment shows the number of different carbon environments. Using a technique like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled (connected) to each other, typically through 2 or 3 bonds. This helps establish spin systems and build molecular fragments.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton directly to the carbon it is attached to. This is essential for assigning proton signals to their respective carbons.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting the molecular fragments identified from COSY and HSQC.[13]
Section 5: Protocol for Forced Degradation Studies
This section provides a standardized approach to stress testing as recommended by ICH guidelines.[8] The goal is to achieve 5-20% degradation of the parent molecule to ensure that secondary degradation is minimized.[14]
Experimental Protocol
For each condition, run a parallel "control" sample (stored at ambient temperature in the same solvent) to distinguish stress-induced degradation from solvent-induced changes.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Dissolve sample in 0.1M HCl. Heat at 60°C for 24-48 hours. Analyze at intermediate time points. If no degradation, increase acid strength or temperature. Neutralize with base before injection. | Simulates acidic environments. The ester and nitrile functionalities are susceptible to acid-catalyzed hydrolysis.[14] |
| Base Hydrolysis | Dissolve sample in 0.1M NaOH. Keep at room temperature for 8-24 hours. Analyze at intermediate time points. Base-catalyzed hydrolysis is often much faster than acid-catalyzed. Neutralize with acid before injection. | Simulates alkaline environments. Saponification of the ester and hydrolysis of the nitrile are expected.[14] |
| Oxidation | Dissolve sample in a solution of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours. | Tests susceptibility to oxidation. While no obvious sites exist on the molecule, this is a standard ICH condition.[9] |
| Thermal Degradation | Store the solid sample in an oven at 80°C for 7 days. Also, reflux a solution of the sample in a suitable solvent (e.g., water or acetonitrile). | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.[8] |
| Photolytic Degradation | Expose the solid sample and a solution of the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[9] | Assesses light sensitivity, which is critical for determining packaging and storage requirements. |
References
- ThermoFisher. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- Omics Online. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- Drug Target Review. (2017, April 19). GC-MS applications in pharmaceutical analysis.
- BenchChem. (2025). Identification of common impurities in Montelukast nitrile.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Pharmaceutical Technology. (2023, July 2). Understanding Nitrosamine Impurities in the Pharmaceutical Industry.
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes | Request PDF. Retrieved from [Link]
- MedCrave online. (2016, December 14). Forced Degradation Studies.
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]
-
PubMed. (2011, January 15). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of.... Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
- Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
-
BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes | Request PDF. Retrieved from [Link]
-
MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]
-
ijprajournal. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
PharmTech. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 11. biotech-spain.com [biotech-spain.com]
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Storage and handling of strained cyclobutane compounds
Title: Technical Support Center: Storage and Handling of Strained Cyclobutane Compounds
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the nuances of handling high-energy saturated polycyclic scaffolds. Molecules like bicyclo[1.1.1]pentanes (BCPs) have become indispensable bioisosteres for para-substituted benzene rings, drastically improving the solubility and metabolic stability of drug candidates[1]. However, the geometric constraints of these four-membered rings—forcing bond angles near 90° rather than the ideal 109.5°—impart immense ring strain[2]. This strain translates to a high ground-state energy, making these compounds uniquely reactive and, in certain environments, highly unstable.
This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure the structural integrity of your strained intermediates from bench to scale-up.
Part 1: Physicochemical Stability Profiles
To handle strained cyclobutanes effectively, we must first quantify their instability. The table below summarizes the ring strain energies (RSE) and baseline storage requirements for key scaffolds.
Table 1: Stability Parameters of Key Strained Scaffolds
| Scaffold Type | Example Compound | Approx. Ring Strain Energy | Primary Degradation Trigger | Recommended Storage |
| Monocyclic | Cyclobutane | ~26.5 kcal/mol | High Heat (>250°C) | Room Temperature (RT), Flammable storage |
| Bridged Bicyclic | Bicyclo[1.1.1]pentane (BCP) | 66.6 kcal/mol | Photolytic cleavage | 4°C, Protected from direct light |
| Propellane | [1.1.1]Propellane | ~100+ kcal/mol | Air, Concentration, Heat | -40°C in Et₂O solution, Argon atmosphere |
| Acyl Halide | Cyclobutanecarbonyl chloride | ~26.5 kcal/mol (ring) | Moisture (Hydrolysis) | RT, Desiccated, Inert gas |
Data synthesized from foundational thermodynamic studies and modern bioisostere applications[1].
Part 2: Handling Workflows & Mechanistic Pathways
Understanding the why behind degradation is critical for prevention. Below is the decision matrix for handling incoming strained compounds.
Caption: Workflow for classifying and storing strained cyclobutane derivatives.
Part 3: Troubleshooting Guide (FAQs)
Q1: My [1.1.1]propellane solutions keep polymerizing before I can use them in BCP synthesis. How can I stabilize them? A1: [1.1.1]Propellane is notoriously unstable due to its inverted tetrahedral carbons. It polymerizes rapidly upon contact with air or when isolated in a concentrated state[3]. Causality: The central C-C bond is highly susceptible to radical and electrophilic attack because the electron density resides outside the interatomic axis. Solution: Never isolate propellane neat. Store it strictly as a dilute solution in diethyl ether at -40 °C, where it can remain stable for several weeks[3]. Always purge storage vessels with ultra-pure argon to exclude oxygen, which acts as a radical initiator.
Q2: We are observing inconsistent quantitation of our BCP-containing drug candidates during LC-MS analysis. What is causing this degradation? A2: Analytes featuring strained ring systems are highly susceptible to photo-induced degradation. The limited activation energy required to drive conversion to a more stable, less strained acyclic form makes them sensitive to ambient laboratory lighting[4]. Causality: UV/Vis photons provide sufficient energy to overcome the barrier for homolytic C-C bond cleavage, a process thermodynamically driven by the relief of ring strain. Solution: Transition your wet lab and sample processing areas to yellow light. Furthermore, ensure that the autosampler injection block is protected from light post-reconstitution[4].
Caption: Photochemical degradation pathway of strained cyclobutane systems.
Q3: When scaling up the synthesis of cyclobutane derivatives using cyclobutanecarbonyl chloride, we experience vigorous outgassing and yield drops. What is wrong? A3: 5 is a highly reactive acyl halide. It reacts vigorously with ambient moisture to release hydrochloric acid (HCl) gas and form the corresponding, less reactive carboxylic acid[5]. Causality: While the strained ring slightly increases the electrophilicity of the carbonyl carbon, the primary issue is standard acyl chloride hydrolysis exacerbated by improper storage. Solution: Store strictly in a desiccator under inert gas. Validate reagent integrity via ¹H-NMR prior to use to ensure no acid peak is present.
Part 4: Self-Validating Experimental Protocol
Standard Operating Procedure: Safe Handling and Storage of[1.1.1]Propellane
Because [1.1.1]propellane cannot be purchased pure and must be synthesized and stored in-house, strict adherence to this self-validating protocol is required to prevent explosive polymerization and ensure reproducible downstream BCP synthesis.
Step 1: Collection via Distillation
-
Action: During the synthesis of [1.1.1]propellane (typically via the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium), distill the volatile propellane product under a slight vacuum directly into a receiving flask pre-charged with anhydrous diethyl ether.
-
Causality: Diethyl ether acts as a stabilizing coordinating solvent. Distilling directly into the solvent prevents the propellane from ever existing in a highly concentrated or neat state, which would spontaneously polymerize.
Step 2: Thermal Quenching
-
Action: Maintain the receiving flask in a dry ice/acetone bath at -78 °C during collection. Once collection is complete, transfer the flask to a -40 °C freezer.
-
Causality: At room temperature, thermal energy can exceed the activation barrier for central C-C bond cleavage. Keeping the solution at -40 °C arrests radical initiation pathways while preventing the ether from freezing[3].
Step 3: Self-Validation (Iodometric Titration)
-
Action: Before storage, remove a 1.0 mL aliquot of the ethereal propellane solution. Add it to a flask containing a known excess of standard iodine (I₂) solution in dichloromethane. Stir for 15 minutes, then back-titrate the unreacted iodine with a standardized sodium thiosulfate solution until the yellow color disappears (using a starch indicator).
-
Validation Logic: This step makes the protocol a self-validating system. If the propellane has polymerized or degraded, it will not react with the iodine. A successful titration not only confirms the structural integrity of the active [1.1.1]propellane but also provides the exact molarity of the solution, ensuring precise stoichiometry for your subsequent drug discovery assays.
Step 4: Long-Term Storage
-
Action: Seal the flask with a suba-seal, purge the headspace with ultra-pure argon, wrap in aluminum foil, and store at -40 °C.
-
Causality: Argon prevents oxygen-induced radical polymerization. The foil prevents photolytic degradation. Under these conditions, the solution is validated to remain stable for several weeks[3].
Sources
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proplate.com [proplate.com]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 5. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]
Validation & Comparative
Core Principles: The Impact of Stereochemistry on NMR Parameters
An In-Depth Technical Guide to the NMR Spectral Analysis of cis vs. trans Cyclobutane Isomers
For researchers engaged in molecular characterization, particularly within drug development and materials science, the unambiguous assignment of stereochemistry is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. This guide provides a detailed comparative analysis of the NMR spectral features that differentiate cis and trans isomers of substituted cyclobutanes, grounded in the fundamental principles of conformational analysis and spin-spin coupling.
The unique structural nature of the cyclobutane ring, which exists in a dynamic, puckered "butterfly" conformation to alleviate torsional strain, gives rise to distinct and predictable NMR signatures for its stereoisomers.[1] A comprehensive understanding of how this conformation influences chemical shifts and coupling constants is paramount for accurate spectral interpretation.[1]
The differentiation of cis and trans cyclobutane isomers is primarily achieved by analyzing two key NMR parameters: chemical shifts (δ) and scalar coupling constants (J).
Chemical Shifts (¹H and ¹³C)
The spatial arrangement of substituents in cis and trans isomers creates different local electronic environments for the ring's protons and carbons.[2] This variation in electron density leads to distinct chemical shifts.
-
cis Isomers: Substituents are on the same face of the ring. This can lead to steric compression and anisotropic effects from neighboring groups, which can either shield (upfield shift) or deshield (downfield shift) nearby nuclei compared to the corresponding trans isomer.[3]
-
trans Isomers: Substituents are on opposite faces of the ring. The protons and carbons will experience a different set of spatial interactions, resulting in a unique chemical shift profile.[2] For example, in 1,2-disubstituted cyclobutanes, the methine proton (H-1/H-2) in the trans isomer is often more shielded (shifted upfield) compared to the cis isomer due to the magnetic anisotropy of the substituents.[4]
Symmetry also plays a crucial role, especially in ¹³C NMR. Depending on the substitution pattern (e.g., 1,2- vs. 1,3-disubstitution), the symmetry of the cis and trans isomers can differ, leading to a different number of unique carbon signals.
Coupling Constants (J-Coupling): The Definitive Differentiator
While chemical shifts provide strong indications, spin-spin coupling constants offer the most reliable data for stereochemical assignment. The interaction is transmitted through the bonding electrons, and its magnitude is highly dependent on the geometry of the molecule.[5][6]
-
Vicinal Coupling (³JHH): This coupling occurs between protons on adjacent carbons and is the most powerful tool for distinguishing cis and trans isomers. Its magnitude is described by the Karplus relationship , which correlates the coupling constant to the dihedral angle (φ) between the two C-H bonds.[1][7]
-
A dihedral angle near 180° (anti-periplanar) results in a large ³J value.
-
A dihedral angle near 90° results in a small ³J value (often close to 0 Hz).
-
A dihedral angle near 0° (syn-periplanar) results in a smaller, but still significant, ³J value.
-
In the puckered cyclobutane ring, the dihedral angles between vicinal protons are different for cis and trans isomers, leading to predictably different coupling constants. For 1,2-disubstituted cyclobutanes, the coupling between the methine protons (H1 and H2) is particularly diagnostic.
-
Long-Range Coupling (⁴JHH): In cyclobutane systems, coupling across four bonds can be observed. This coupling is often stereospecific, with the cis coupling (⁴Jcis) typically being larger than the trans coupling (⁴Jtrans). This is due to a "W-pathway" or "zigzag" arrangement of the four bonds in the cis configuration, which provides a more efficient pathway for coupling.[8]
The logical workflow for using these principles in isomer differentiation is illustrated below.
Caption: Logical workflow for distinguishing cyclobutane isomers via NMR.
Comparative Data Summary
The following tables summarize the expected NMR characteristics for 1,2-disubstituted cyclobutane isomers. Actual values are highly dependent on the specific substituents and the solvent used.
Table 1: Comparative ¹H NMR Data for cis vs. trans-1,2-Disubstituted Cyclobutanes
| Parameter | cis Isomer | trans Isomer | Rationale |
| ³J(H1,H2) | Typically smaller (e.g., 5-8 Hz) | Typically larger (e.g., 8-11 Hz) | The dihedral angle between H1 and H2 is smaller in the cis isomer compared to the pseudo-diequatorial arrangement in the trans isomer.[3][9] |
| ⁴J(H1,H3cis) | Larger (W-pathway present) | Smaller or negligible | The cis relationship between H1 and one of the H3 protons allows for more efficient through-bond coupling.[8] |
| δ (H1, H2) | Generally more deshielded (downfield) | Generally more shielded (upfield) | This is a general trend observed in some systems like 1,2-diphenylcyclobutane, but can be substituent-dependent.[4] |
| Symmetry | Cₛ symmetry (plane of symmetry) | C₂ symmetry (axis of rotation) | This difference in symmetry results in distinct patterns of non-equivalent protons on the C3 and C4 positions. |
Table 2: Comparative ¹³C NMR Data for cis vs. trans-1,2-Disubstituted Cyclobutanes
| Parameter | cis Isomer | trans Isomer | Rationale |
| Number of Signals | Fewer signals due to higher symmetry | More signals possible due to lower symmetry | For identical substituents, the cis isomer has a plane of symmetry making C1=C2 and C3=C4, resulting in two signals. The trans isomer has a C₂ axis, also resulting in two signals (C1=C2, C3=C4). However, for non-identical substituents, these symmetries are broken, leading to potentially four distinct signals for each isomer, but with different chemical shifts. |
| δ (C1, C2) | Chemical shifts influenced by steric compression | Different chemical shifts due to altered steric environment | The "γ-gauche effect" can cause upfield shifts for carbons in sterically crowded environments, which may be more pronounced in one isomer.[10] |
| δ (C3, C4) | Equivalent due to symmetry (for identical substituents) | Equivalent due to symmetry (for identical substituents) | The chemical shifts will differ between the cis and trans isomers due to the different orientations of the substituents at C1 and C2. |
Experimental Protocol and Workflow
Achieving high-quality, interpretable data requires a systematic approach to sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-15 mg of the purified cyclobutane isomer.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11] The choice of solvent is critical as it can influence chemical shifts; it must dissolve the sample completely and not react with it.
-
For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[12]
-
Ensure the solution is homogeneous by gentle vortexing or inversion.
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (≥400 MHz is recommended) to achieve better signal dispersion and resolve complex splitting patterns.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width (typically -2 to 12 ppm), number of scans (16-64 for good signal-to-noise), and relaxation delay (1-5 s).
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.[11]
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To definitively identify which protons are coupled to each other (i.e., confirming vicinal and long-range couplings).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. For cyclobutanes, a strong NOE between protons on the same face of the ring can provide compelling evidence for a cis relationship.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift axis using the residual solvent peak or TMS.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Carefully measure the coupling constants (J-values in Hz) from the splitting patterns. This is the most critical step for stereochemical assignment. Compare the observed J-values to the expected ranges for cis and trans couplings.
-
The following diagram outlines this comprehensive workflow.
Caption: Experimental workflow for NMR-based isomer determination.
Conclusion
The NMR spectral analysis of cis and trans cyclobutane isomers is a powerful and definitive method for stereochemical assignment. The key to a successful analysis lies in the careful measurement and interpretation of vicinal (³JHH) and long-range (⁴JHH) coupling constants, which are directly influenced by the fixed dihedral angles within the puckered cyclobutane ring. Chemical shifts provide secondary, supportive evidence. By following a rigorous experimental protocol and leveraging both 1D and 2D NMR techniques, researchers can confidently distinguish between these stereoisomers, a crucial step in the synthesis and characterization of novel chemical entities.
References
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
Fawcett, J. K., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 22-30. Retrieved from [Link]
-
Ferrando, A. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
University of Wisconsin. (2020, February 14). 13C Chemical Shift Effects on sp3 Carbons. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, September 5). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
University of Wisconsin. (2020, February 14). Long-Range (4J and higher) Proton-Proton Couplings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]
-
Stack Exchange. (2014, November 2). Why is proton coupling through bonds and how does this affect identical protons? Retrieved from [Link]
-
American Chemical Society. (2022, June 10). Distinguishing “Through-Space” from “Through-Bonds” Contribution in Indirect Nuclear Spin–Spin Coupling. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]
-
University of Wisconsin. (2020, February 14). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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A Researcher's Guide to the Conformational Landscape of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate: A Computational Modeling Comparison
In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is intrinsically linked to its function. For a seemingly simple yet structurally nuanced molecule like methyl 1-cyano-3-methylcyclobutane-1-carboxylate, understanding its accessible conformations is paramount for predicting its interactions, properties, and potential applications. This guide provides a comprehensive comparison of computational methodologies to model the conformational space of this substituted cyclobutane, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The puckered nature of the cyclobutane ring, a consequence of relieving torsional strain, presents a unique conformational challenge.[1][2] The interplay of the substituents—a cyano group, a methyl ester, and another methyl group—further complicates the potential energy surface. This guide will navigate the two primary computational approaches for elucidating these conformational preferences: Molecular Mechanics (MM) and Density Functional Theory (DFT).
The First Pass: Rapid Exploration with Molecular Mechanics
Molecular Mechanics offers a computationally efficient method for an initial, broad exploration of the conformational space.[3] By treating atoms as spheres and bonds as springs, MM methods can rapidly evaluate the energies of thousands of potential conformations.
Choosing the Right Tool: Force Fields for Small Molecules
The accuracy of MM calculations is entirely dependent on the quality of the underlying force field.[4][5] For a novel, drug-like molecule such as methyl 1-cyano-3-methylcyclobutane-1-carboxylate, general force fields are the most practical starting point. The most widely used options include:
-
GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields for biomolecules, GAFF is a popular choice for organic molecules.[6]
-
CGenFF (CHARMM General Force Field): Developed for drug-like molecules to be used with the CHARMM family of force fields.[7]
-
OPLS (Optimized Potentials for Liquid Simulations): Another widely used force field for organic liquids and biomolecules.[6]
Causality in Force Field Selection: The choice of force field is critical as their parameters are derived from experimental data and high-level quantum mechanical calculations for a specific set of molecules. For our target molecule, which features a quaternary carbon within a strained ring system, it is crucial to check the parameterization quality. Automated tools for assigning atom types and parameters, such as those provided with CGenFF, often provide a "penalty score" indicating the reliability of the assigned parameters.[2] High penalty scores may necessitate manual parameterization, a process of fitting bonded parameters to high-quality QM data to ensure accuracy.[2]
Experimental Protocol: Molecular Mechanics Conformational Search
This protocol outlines a general workflow for performing a conformational search using a molecular mechanics approach.
Step 1: 2D to 3D Structure Generation
-
Begin by drawing the 2D structure of methyl 1-cyano-3-methylcyclobutane-1-carboxylate in a molecular editor.
-
Convert the 2D sketch to an initial 3D structure. This will generate a starting geometry, which is unlikely to be a low-energy conformation.
Step 2: Force Field Assignment and Initial Minimization
-
Assign a general force field (e.g., GAFF or CGenFF).
-
Perform an initial energy minimization of the 3D structure to relieve any high-energy interactions from the initial conversion.
Step 3: Conformational Search
-
Utilize a conformational search algorithm. Common methods include systematic searches (for a limited number of rotatable bonds) or stochastic/Monte Carlo methods for more complex molecules.
-
Set an energy window (e.g., 10 kcal/mol) above the global minimum to save only the most relevant low-energy conformers.
Step 4: Clustering and Selection
-
The search will likely generate many redundant structures. Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) to identify unique conformations.
-
Select the lowest energy conformers from each cluster for further analysis.
The Gold Standard: High-Accuracy Insights with Density Functional Theory
For a more accurate determination of the relative energies and geometric parameters of the most stable conformers, Density Functional Theory (DFT) is the method of choice.[8] DFT provides a good balance between computational cost and accuracy for organic molecules.[9]
Selecting the Right Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Functionals: For conformational energies of substituted alkanes, some functionals have shown better performance than others. While B3LYP is a widely used hybrid functional, benchmark studies suggest that:
-
M06-2X: This meta-hybrid GGA functional often performs well for non-covalent interactions and conformational energies.[10]
-
Double-hybrid functionals (e.g., B2GP-PLYP) with a dispersion correction (e.g., -D3): These have shown excellent agreement with high-level coupled-cluster benchmarks for alkane conformer energies.[10]
Basis Sets: A good basis set is crucial for accurately describing the electron distribution.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are computationally efficient and widely used for organic molecules. The inclusion of polarization functions (d,p) is essential for describing the bonding in a strained ring, and diffuse functions (+) are recommended for systems with lone pairs or anions.[11]
-
Dunning-style basis sets (e.g., cc-pVTZ): These correlation-consistent basis sets are generally more accurate but also more computationally expensive.
Causality in Selection: The choice of functional and basis set represents a trade-off between accuracy and computational cost. For initial geometry optimizations of a set of conformers, a smaller basis set like 6-31G(d,p) with a reliable functional like M06-2X is a good starting point. For final single-point energy calculations to refine the relative energies, a larger basis set such as 6-311+G(2d,p) or cc-pVTZ is recommended.
The Influence of Solvent
To model the molecule in a realistic environment, the effect of a solvent should be considered.
-
Implicit Solvation Models (e.g., PCM, SMD, COSMO): These models treat the solvent as a continuous medium with a specific dielectric constant.[10][12] They offer a good compromise between accuracy and computational cost for capturing bulk solvent effects.
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While more accurate, this method is significantly more computationally expensive and is typically used in molecular dynamics simulations.[10]
Experimental Protocol: DFT Geometry Optimization and Frequency Analysis
This protocol details the steps for refining the geometry and calculating the thermochemical properties of the conformers identified from the MM search.
Step 1: Input File Preparation
-
For each low-energy conformer from the MM search, create an input file for a DFT software package (e.g., Gaussian, ORCA).
-
Specify the coordinates, charge (0), and multiplicity (singlet).
Step 2: Geometry Optimization
-
Choose a DFT functional and basis set (e.g., M06-2X/6-31G(d,p)).
-
Include a keyword for geometry optimization (e.g., Opt).
-
If desired, include an implicit solvent model (e.g., SCRF=(PCM,Solvent=Water)).
Step 3: Frequency Calculation
-
Perform a frequency calculation at the same level of theory as the optimization (e.g., Freq).
-
This step is crucial for two reasons:
-
Verification of a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state).
-
Thermochemical Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary for calculating the Gibbs free energy of each conformer.
-
Step 4: Refined Energy Calculations (Optional but Recommended)
-
Using the optimized geometries, perform single-point energy calculations with a larger basis set (e.g., SP M06-2X/6-311+G(2d,p)). This can provide more accurate relative energies.
Comparative Analysis: Performance and Data
The following tables provide a hypothetical but realistic comparison of what a researcher might expect when applying these methods to methyl 1-cyano-3-methylcyclobutane-1-carboxylate.
Table 1: Comparison of Computational Methods
| Method | Typical Software | Relative Computational Cost | Best For | Key Limitation |
| Molecular Mechanics (MM) | AMBER, CHARMM, GROMACS | Low | Rapidly exploring a large conformational space | Accuracy is entirely dependent on the force field parameterization |
| Density Functional Theory (DFT) | Gaussian, ORCA, Q-Chem | High | Accurate geometries and relative energies of a few conformers | Can be computationally prohibitive for very large molecules or extensive conformational searches |
Table 2: Hypothetical DFT Results for Low-Energy Conformers (Calculated at the M06-2X/6-311+G(2d,p)//M06-2X/6-31G(d,p) level of theory with PCM for water)
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-C4) | Puckering Angle (degrees) |
| 1 (Global Minimum) | 0.00 | 0.00 | 25.1 | 28.5 |
| 2 | 0.85 | 0.79 | -24.8 | 28.2 |
| 3 | 1.52 | 1.60 | 26.3 | 29.1 |
| 4 | 2.10 | 2.05 | -25.9 | 28.9 |
Note: The values presented are representative and are based on typical DFT calculations for similar molecules.
Visualizing the Workflow and Conformational Relationships
To better understand the computational process and the relationships between different conformations, we can use diagrams.
Caption: A typical computational workflow for conformational analysis.
Caption: Interconversion pathways between low-energy conformers.
Trustworthiness and Validation
Every protocol described herein is designed to be a self-validating system. The frequency calculation in the DFT protocol is a critical self-validation step, ensuring that the optimized structures are true minima on the potential energy surface.
However, the ultimate validation of any computational model comes from experimental data. While specific experimental data for methyl 1-cyano-3-methylcyclobutane-1-carboxylate may not be readily available, comparison with data for structurally similar compounds is highly encouraged. Techniques like NMR spectroscopy (specifically, Nuclear Overhauser Effect data) and X-ray crystallography provide invaluable information about the three-dimensional structure of molecules.[13] Discrepancies between computational predictions and experimental results can highlight limitations in the chosen computational model and guide further refinement.
Conclusion
The computational modeling of methyl 1-cyano-3-methylcyclobutane-1-carboxylate conformations requires a multi-faceted approach. A rapid, initial exploration of the conformational space using molecular mechanics, followed by high-accuracy DFT calculations on the most promising candidates, provides a robust and efficient strategy. The choice of force field, DFT functional, and basis set should be made judiciously, with an understanding of the trade-offs between computational cost and accuracy. By following the detailed protocols and validation principles outlined in this guide, researchers can confidently navigate the conformational landscape of this and other complex small molecules, paving the way for more informed drug design and materials development.
References
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Fiveable. Molecular Mechanics: Force Fields | Computational... Available at: [Link]
- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1935–1944.
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VeraChem LLC. Small Molecule Tools. Available at: [Link]
- ORCA Input Library. Geometry optimizations.
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Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]
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PubChem. 1-Amino-3-methylcyclobutane-1-carboxylic acid | C6H11NO2 | CID 23958158. Available at: [Link]
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Comparative Study of Cyclobutane vs. Cyclopentane Scaffolds in Drug Design
Introduction: The Push for Fsp3 and 3D Scaffolds
In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a primary objective to improve clinical success rates. Increasing the fraction of sp3-hybridized carbons (Fsp3) enhances solubility, reduces off-target toxicity, and improves target specificity. Among saturated carbocycles, cyclobutane and cyclopentane represent two distinct architectural tools. While both increase 3D character, their divergent ring strains, conformational dynamics, and physicochemical properties dictate completely different applications in hit-to-lead optimization.
Physicochemical & Structural Profiling
Understanding the fundamental thermodynamics of these rings is critical for rational drug design.
-
Cyclobutane: Highly strained (~26.3 kcal/mol), cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsing C-H bonds[1]. The out-of-plane dihedral angle is approximately 25°. This puckering slightly increases angle strain but achieves an energetic minimum. In drug design, cyclobutane is an excellent bioisostere for phenyl rings or a rigidifying element for flexible alkyl chains, effectively locking molecules into active conformations[2].
-
Cyclopentane: Significantly less strained (~6.2 kcal/mol), cyclopentane adopts a dynamic "envelope" conformation[3]. Four carbons remain roughly coplanar while the fifth puckers out of plane, rapidly interconverting at room temperature. This flexibility allows cyclopentane to mold into hydrophobic pockets of target proteins, making it a privileged scaffold in G-protein coupled receptor (GPCR) ligands and as a furanose bioisostere in carbanucleosides[4].
Table 1: Quantitative Comparison of Scaffold Properties
| Property | Cyclobutane | Cyclopentane |
| Ring Strain Energy | ~26.3 kcal/mol | ~6.2 kcal/mol |
| Lowest Energy Conformation | Puckered (Butterfly) | Envelope |
| Out-of-Plane Dihedral Angle | ~25° | Dynamic (rapid pseudorotation) |
| Average C-C Bond Length | ~1.56 Å (elongated due to repulsion) | ~1.54 Å |
| Torsional Strain Profile | High (partially relieved by puckering) | High (relieved by envelope folding) |
| Primary Medicinal Utility | Conformational restriction, linear vectoring | Hydrophobic pocket filling, flexibility |
Scaffold Hopping Logic: When to Choose Which?
The decision to incorporate a cyclobutane versus a cyclopentane ring hinges on the specific thermodynamic and structural hurdles of the lead compound.
-
Entropic Penalty Reduction: If a flexible ligand suffers a high entropic penalty upon binding, cyclobutane is the superior choice. Its rigidity limits the number of accessible conformations, pre-organizing the molecule for receptor binding[1].
-
Induced Fit and Hydrophobicity: If the binding site features a deep, irregular hydrophobic pocket, the conformational flexibility of cyclopentane allows it to adopt the necessary geometry to maximize van der Waals interactions[5].
Caption: Logical workflow for selecting between cyclobutane and cyclopentane scaffolds.
Experimental Methodologies for Scaffold Evaluation
To objectively compare the performance of cyclobutane and cyclopentane derivatives, medicinal chemists rely on self-validating in vitro assays. The two most critical parameters are metabolic stability and lipophilicity.
Protocol 1: In Vitro Metabolic Stability (Human Liver Microsomes Assay)
Causality & Rationale: Saturated carbocycles are prone to Phase I metabolism (hydroxylation) by Cytochrome P450 (CYP450) enzymes. Because cyclobutane has elongated C-C bonds (1.56 Å) and increased s-character in its C-H bonds, its metabolic stability profile often differs drastically from cyclopentane[1]. This assay determines the intrinsic clearance of the scaffold.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound (cyclobutane or cyclopentane derivative) in 100 mM potassium phosphate buffer (pH 7.4).
-
Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: HLMs contain the membrane-bound CYP450 enzymes necessary for Phase I oxidation.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach physiological temperature.
-
Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, metabolism will not occur, serving as an internal negative control if omitted in a parallel sample.
-
Quenching: At specific time points (0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent denatures the enzymes, instantly halting metabolism.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Caption: Step-by-step in vitro metabolic stability assay workflow using Human Liver Microsomes (HLM).
Protocol 2: Lipophilicity Assessment (Chromatographic LogD_7.4)
Causality & Rationale: Replacing an aromatic ring with a cyclobutane or cyclopentane reduces lipophilicity (LogP/LogD), which generally improves aqueous solubility and reduces promiscuous binding. Cyclobutane typically lowers LogD more effectively than cyclopentane due to its smaller volume and unique electronic distribution[2].
Step-by-Step Methodology:
-
System Setup: Utilize an HPLC system equipped with a C18 reversed-phase column. Causality: The hydrophobic C18 stationary phase mimics the lipid bilayer of biological membranes.
-
Mobile Phase: Prepare a mobile phase of octanol-saturated 20 mM phosphate buffer (pH 7.4) and acetonitrile.
-
Calibration: Inject a suite of 6-8 reference drugs with known LogD values (ranging from 0 to 5). Plot their retention times against their literature LogD values to create a standard calibration curve. Causality: This self-validates the system, ensuring the column's retention mechanism correlates linearly with true lipophilicity.
-
Measurement: Inject the cyclobutane and cyclopentane test compounds. Record their exact retention times.
-
Calculation: Interpolate the LogD_7.4 of the test compounds using the linear regression equation derived from the calibration curve.
Case Study: GPCR Modulation
Cyclopentane rings are heavily featured in GPCR modulators. Because GPCR binding pockets often require ligands to adopt specific, induced-fit geometries, the envelope conformation of cyclopentane allows the molecule to "breathe" and lock into the receptor[5].
Caption: Typical GPCR signaling cascade modulated by cyclopentane-based therapeutic agents.
Conclusion
Both cyclobutane and cyclopentane offer powerful vectors for escaping flatland in drug design. Cyclobutane is the tool of choice for rigidifying flexible chains, reducing entropic penalties, and acting as a phenyl bioisostere. Conversely, cyclopentane excels in occupying complex hydrophobic pockets, particularly in GPCR targets and nucleoside analogs. By rigorously evaluating these scaffolds through standardized metabolic and lipophilic assays, medicinal chemists can rationally deploy these rings to optimize pharmacokinetic and pharmacodynamic profiles.
References
- Source: National Institutes of Health (NIH)
- Title: The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols Source: BenchChem URL
- Title: Cyclopentane Derivatives in Drug Discovery Source: PharmaBlock URL
- Source: National Institutes of Health (NIH)
- Title: Conformations of Cycloalkanes Source: Chemistry LibreTexts URL
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Cyclobutane Diastereomer Quantification
In the landscape of pharmaceutical development and quality control, the precise quantification of stereoisomers is paramount. This is particularly true for cyclobutane structures, which are prevalent in various biologically active molecules and can exhibit significant differences in pharmacological activity and toxicity between diastereomers. The non-planar, puckered nature of the cyclobutane ring introduces a layer of complexity to their analysis, making robust and validated analytical methods a cornerstone of regulatory compliance and product safety.[1][2]
This guide provides an in-depth comparison of analytical methodologies for the quantification of cyclobutane diastereomers, grounded in the principles of scientific integrity and regulatory expectations. We will delve into the causality behind experimental choices and present self-validating protocols, all while adhering to the rigorous standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10]
The Analytical Challenge: Separating Cyclobutane Diastereomers
The primary hurdle in quantifying cyclobutane diastereomers lies in their subtle structural differences. Diastereomers are not mirror images and thus possess distinct physical and chemical properties. However, the conformational flexibility of the cyclobutane ring can minimize these differences, making their separation and individual quantification a significant analytical challenge.[1][2]
Comparative Analysis of Quantification Methodologies
The selection of an appropriate analytical technique is contingent upon several factors, including the specific properties of the molecule, the required sensitivity, and the intended purpose of the analysis (e.g., release testing, stability studies). Here, we compare the most prevalent and effective methods for cyclobutane diastereomer quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of stereoisomers.[11] It can be employed in two primary modes for diastereomer separation:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to their separation.[11]
-
Indirect Method: Involves derivatizing the diastereomers with a chiral derivatizing agent to form new diastereomeric pairs with more pronounced differences in their physicochemical properties, allowing for separation on a standard achiral column.[11]
Expertise in Action: The choice between direct and indirect methods depends on the analyte's structure and the availability of a suitable CSP or derivatizing agent. The direct method is often preferred for its simplicity and avoidance of potential side reactions associated with derivatization.
Gas Chromatography (GC)
For volatile and thermally stable cyclobutane derivatives, chiral GC offers excellent resolution and sensitivity. Similar to HPLC, it utilizes chiral stationary phases, often based on cyclodextrin derivatives, to achieve separation.[12]
Expertise in Action: The primary limitation of GC is the requirement for analyte volatility. Derivatization may be necessary to increase volatility, which adds a step to the sample preparation process.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a valuable alternative to HPLC and GC, offering the advantages of high efficiency, fast analysis times, and reduced solvent consumption. Chiral SFC is particularly effective for the separation of a wide range of stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structural elucidation, NMR can be used for the quantitative analysis of diastereomeric mixtures.[13] The distinct chemical environments of protons and carbons in each diastereomer can lead to separate signals in the NMR spectrum, the integration of which allows for quantification.[1][13]
Expertise in Action: NMR is generally less sensitive than chromatographic methods and may not be suitable for trace-level quantification. However, it is a powerful tool for confirming the identity and purity of isolated diastereomers.
Method Validation: A Framework for Trustworthiness
The validation of an analytical procedure is a formal process that demonstrates its suitability for the intended purpose.[8][14] The core validation characteristics, as defined by the ICH Q2(R1) guideline, are essential for ensuring the reliability of quantitative data.[6][8][9][10]
Key Validation Parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components.[7][8] | Resolution > 1.5 between diastereomer peaks and from any other component. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[15] | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16] | Typically 80-120% of the test concentration for an assay.[14] |
| Accuracy | The closeness of the test results to the true value.[15] | 98.0% to 102.0% recovery for drug substance.[17] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15] | Signal-to-noise ratio of 3:1.[15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] | Signal-to-noise ratio of 10:1.[17][18] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] | No significant change in results. |
Experimental Protocols: A Step-by-Step Approach
The following protocols outline a general framework for the validation of a chiral HPLC method for the quantification of two cyclobutane diastereomers.
Protocol 1: Specificity and Selectivity
-
Preparation: Prepare individual solutions of each diastereomer, a mixed solution of both, and a placebo solution (matrix without the analytes).
-
Analysis: Inject each solution into the HPLC system.
-
Evaluation: Demonstrate that the two diastereomers are well-resolved from each other and from any peaks originating from the placebo. The peak purity of each diastereomer should also be assessed using a photodiode array (PDA) detector.
Protocol 2: Linearity and Range
-
Preparation: Prepare a series of at least five calibration standards for each diastereomer, covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation: Plot the peak area response against the concentration for each diastereomer. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Protocol 3: Accuracy
-
Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of each diastereomer. Prepare three replicates at each concentration level.
-
Analysis: Analyze the prepared samples.
-
Evaluation: Calculate the percentage recovery for each diastereomer at each concentration level.
Protocol 4: Precision
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the same batch at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results for each diastereomer.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for each diastereomer across all conditions.
-
Protocol 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Preparation: Prepare a series of dilute solutions of each diastereomer.
-
Analysis: Inject the solutions and determine the concentrations that yield a signal-to-noise ratio of approximately 10:1 (for LOQ) and 3:1 (for LOD).
-
Confirmation: Prepare and analyze a minimum of six samples at the determined LOQ concentration to confirm precision and accuracy at this level.
Protocol 6: Robustness
-
Design: Identify critical method parameters (e.g., column temperature, mobile phase composition, flow rate) and define small, deliberate variations for each.
-
Analysis: Analyze a standard solution while systematically varying the identified parameters.
-
Evaluation: Assess the impact of each variation on the resolution, retention times, and quantification of the diastereomers.
Visualization of the Analytical Workflow
Caption: A typical workflow for the development, validation, and implementation of an analytical method for cyclobutane diastereomer quantification.
Logical Relationships in Method Validation
Caption: The interconnectedness of key validation parameters, demonstrating the logical flow of a comprehensive method validation.
Conclusion
The successful validation of an analytical method for the quantification of cyclobutane diastereomers is a critical undertaking that requires a deep understanding of both the chemistry of the analytes and the principles of analytical science. By employing a systematic and scientifically sound approach, as outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible data that meets the stringent requirements of the pharmaceutical industry and regulatory agencies.
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- FDA Guidance on Analytical Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
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- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995, February). Indian Academy of Sciences.
- An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. (n.d.). Benchchem.
- Diastereomers and H-NMR. (2017, August 26). Chemistry Stack Exchange.
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes.
- A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2007). TrAC Trends in Analytical Chemistry.
- ASEAN Guidelines for Validation of Analytical Procedures. (n.d.). ASEAN.
- Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers.
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Benchmarking the metabolic stability of cyclobutane-containing compounds
Benchmarking the Metabolic Stability of Cyclobutane-Containing Compounds: A Comparative Guide
The shift toward sp3 -rich architectures in modern medicinal chemistry has elevated the cyclobutane ring from a synthetic curiosity to a privileged bioisostere[1]. Characterized by its unique puckered conformation (median puckering angle of ~15.5°) and heightened strain energy (26.3 kcal/mol), cyclobutane is increasingly deployed as a surrogate for planar phenyl rings and metabolically labile gem-dimethyl groups[2][3].
However, incorporating a cyclobutane ring does not universally guarantee improved pharmacokinetics. This guide objectively benchmarks the metabolic stability of cyclobutane-containing compounds against traditional structural motifs, providing researchers and drug development professionals with evidence-based protocols, comparative data, and mechanistic insights to guide lead optimization.
Structural Rationale: Why Cyclobutane?
Unlike planar cyclopropane, cyclobutane adopts a folded structure to relieve torsional strain, slightly reducing its C-C-C bond angle to ~88°[4]. This puckering increases the p-character of the C-C bonds and the s-character of the C-H bonds, fundamentally altering how the molecule interacts with the active sites of cytochrome P450 (CYP450) enzymes[4].
-
Versus gem-Dimethyl: gem-Dimethyl groups are highly lipophilic and frequently serve as prime sites for CYP450-mediated aliphatic oxidation[5]. Tying these methyls into a cyclobutane ring restricts conformational flexibility and alters steric bulk, effectively shielding adjacent vulnerable sites from enzymatic attack[4].
-
Versus Phenyl Rings: Aromatic rings contribute to high lipophilicity and poor aqueous solubility, often leading to rapid hepatic clearance via aromatic hydroxylation or epoxidation. Replacing a phenyl ring with a cyclobutane increases the fraction of sp3 hybridized carbons ( Fsp3 ), a parameter that correlates with higher clinical success rates and frequently lowers intrinsic clearance ( CLint )[1].
Mechanistic outcomes of cyclobutane bioisosteric replacement.
Objective Benchmarking: Comparative Experimental Data
To evaluate the true utility of cyclobutane, we must analyze its performance across different matched molecular pair (MMP) scenarios. The data reveals a nuanced reality: while cyclobutane effectively mitigates metabolism when replacing electron-rich aromatic systems or highly exposed gem-dimethyls[1][5], it can introduce new metabolic liabilities if the cyclobutane itself is thrust into the lipophilic binding pocket of a CYP enzyme[2].
Table 1: Comparative Metabolic Stability of Cyclobutane Substitutions
| Compound Class / Target | Original Motif | Bioisosteric Replacement | Metabolic Outcome ( CLint Impact) | Mechanistic Insight |
| BACE1 Inhibitors | gem-Dimethyl | Cyclobutane | Improved (Lower rat/human CLint ) | Masked in vivo metabolic oxidation sites and stabilized the U-shaped binding conformation[4][5]. |
| Butenafine Analogs | tert-Butyl | CF3 -Cyclobutane | Improved ( CLint : 30 → 21 µL/min/mg) | Steric bulk and electron-withdrawal shielded adjacent sites from oxidative metabolism[6]. |
| Tebutam Analogs | tert-Butyl | CF3 -Cyclobutane | Decreased ( CLint : 57 → 107 µL/min/mg) | Altered binding orientation exposed new vulnerabilities to CYP450 enzymes[6]. |
| Fentanyl Analogs | Cyclopropyl | Cyclobutane | Decreased (Lower hepatocyte stability) | Introduced a new liability: direct oxidation of the cyclobutane ring, which was absent in the cyclopropyl analog[2]. |
Data Interpretation: The substitution of a tert-butyl group with CF3 -cyclobutane yields inconsistent effects on CLint depending on the parent scaffold's binding orientation[6]. Furthermore, the fentanyl analog comparison demonstrates that cyclobutane is not universally superior to smaller rings like cyclopropane; in that specific case, N-dealkylation remained the primary clearance pathway, but the cyclobutane ring itself became a secondary site of oxidation[2].
Experimental Methodology: Self-Validating Protocols
To accurately benchmark these compounds, a robust, self-validating in vitro assay system is required. The following protocol details the High-Throughput Liver Microsomal Stability Assay, emphasizing the causality behind each experimental choice to ensure data integrity.
Protocol: High-Throughput Microsomal Stability Assay (HLM/MLM)
Objective: Determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of cyclobutane analogs versus traditional motifs.
Self-Validating Controls (Critical for Trustworthiness):
-
Zero-time point ( T0 ): Validates the initial compound concentration and extraction recovery.
-
Minus-NADPH Control: Differentiates CYP450-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases).
-
Positive Controls (e.g., Verapamil, Dextromethorphan): Validates the metabolic competency of the specific microsome batch.
Step-by-Step Methodology:
-
Preparation of Test Articles: Dissolve the cyclobutane compound and its matched pair in DMSO, then dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM.
-
Causality: 1 µM ensures the substrate concentration is well below the Michaelis-Menten constant ( Km ) for most CYP enzymes, allowing for accurate first-order kinetic calculations[1].
-
-
Microsome Addition: Add human or mouse liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Causality: This concentration provides sufficient enzyme activity without causing excessive non-specific protein binding, which can artificially inflate apparent stability[3].
-
-
Pre-Incubation: Incubate the mixture in a 96-well plate at 37°C for 5-10 minutes.
-
Causality: Equilibration of the compound with the lipid bilayer of the microsomes prevents a thermal lag phase in the kinetic depletion curve[3].
-
-
Reaction Initiation: Add the NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: CYP450 enzymes require NADPH as a continuous electron donor for oxidative metabolism. A regenerating system prevents cofactor depletion over the time course[1].
-
-
Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, 60 minutes), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction, while precipitating proteins for clean LC-MS/MS injection[3].
-
-
LC-MS/MS Analysis & Calculation: Quantify the remaining parent compound relative to the internal standard. Calculate t1/2 from the slope of the natural log of percentage remaining versus time.
-
Formula: CLint=(0.693/t1/2)×(Incubation Volume/Microsomal Protein Mass) [3].
-
In Vitro Microsomal Stability Assay Workflow.
Advanced Benchmarking: Metabolite Identification (MetID)
When benchmarking cyclobutanes, calculating CLint is only half the story. You must perform MetID to understand why a compound is cleared. While cyclobutanes can successfully block metabolism at a specific site, the "soft spot" may simply shift to another region of the molecule—a phenomenon known as metabolic shunting.
MetID Protocol Integration: Run the standard microsomal assay outlined above, but increase the substrate concentration to 10 µM to generate sufficient metabolite mass. Utilize High-Resolution Mass Spectrometry (HRMS) to identify mass shifts (e.g., +16 Da for hydroxylation, +32 Da for dihydroxylation). MS/MS fragmentation is then critical to localize the oxidation site, determining whether the cyclobutane ring itself has been compromised (as seen in the fentanyl analogs)[2] or if the metabolic liability lies elsewhere.
Conclusion
Cyclobutane is a highly effective, yet context-dependent, tool for modulating metabolic stability. Its utility depends heavily on the spatial constraints of the target CYP enzymes and the specific liabilities of the parent molecule. By rigorously benchmarking cyclobutane analogs against gem-dimethyl, cyclopropyl, and phenyl counterparts using controlled, first-order kinetic assays, drug developers can make data-driven decisions that accelerate the lead optimization process.
References
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC (NIH). [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC (NIH). [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - JACS Au (ACS Publications). [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl 1-cyano-3-methylcyclobutane-1-carboxylate. As a substance often synthesized in research and development settings, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon an expert analysis of its constituent functional groups—nitrile, ester, and a strained cyclobutane ring—to ensure a robust and scientifically-grounded safety and disposal plan. Our primary objective is to empower researchers to manage this chemical waste stream in a manner that ensures personnel safety, environmental protection, and full regulatory compliance.
Hazard Assessment: A Functional Group Analysis
Understanding the potential hazards of methyl 1-cyano-3-methylcyclobutane-1-carboxylate is paramount for its safe management. Since specific toxicological and reactivity data for this exact molecule is not widely published, we must infer its properties from its chemical structure. This approach is a cornerstone of laboratory safety for novel compounds.
| Functional Group | Potential Hazard | Causality and Rationale |
| Nitrile (-C≡N) | High Toxicity | The primary hazard stems from the nitrile group. Nitriles can be toxic and, under acidic conditions, may hydrolyze to release highly toxic hydrogen cyanide (HCN) gas.[1][2] Therefore, this compound must be treated as a potentially P-listed or acutely toxic waste stream. |
| Ester (-COOCH₃) | Flammability & Reactivity | Esters can be flammable, and the overall flashpoint of the compound should be considered.[3] They can undergo hydrolysis, especially in the presence of strong acids or bases. This reactivity can be leveraged for degradation but must be controlled. |
| Cyclobutane Ring | Flammability & Strain | Cyclobutane itself is an extremely flammable gas.[4][5][6][7] While this larger, functionalized molecule is likely a liquid or solid, the strained four-membered ring contributes to its overall chemical energy and potential for reactivity, particularly in high-temperature processes like incineration. |
Given this profile, the compound must be managed as a hazardous chemical waste, with specific precautions taken to prevent the generation of hydrogen cyanide gas and to manage its potential flammability and reactivity.
Immediate Safety: Spill Response Protocol
An effective disposal plan begins with a robust emergency response protocol. In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.[8]
Experimental Workflow: Incidental Spill Cleanup
-
Alert & Evacuate: Immediately alert all personnel in the vicinity.[9] If the spill is large or in a poorly ventilated area, evacuate the laboratory and follow your institution's emergency procedures.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Chemical splash goggles and a face shield.
-
Chemical-resistant gloves (heavy nitrile or butyl rubber are recommended).[10]
-
A lab coat and closed-toe shoes.
-
-
Contain the Spill: Prevent the spill from spreading by creating a dike around it with a non-reactive absorbent material like vermiculite, sand, or a commercial spill pillow.[9][11] Do not use combustible materials like paper towels for the initial absorption of a flammable liquid.
-
Neutralize (if applicable and safe): For nitrile-containing compounds, DO NOT add acid. If a neutralizing agent is used, it should be a weak base like sodium bicarbonate, applied cautiously from the outside in to minimize reaction.
-
Absorb and Collect: Once contained, cover the spill with absorbent material.[11][12] Allow it to fully absorb the liquid. Using non-sparking tools, carefully scoop the contaminated absorbent into a designated, chemically compatible waste container.
-
Package and Label: Seal the container. Attach a hazardous waste label, clearly identifying the contents as "Methyl 1-cyano-3-methylcyclobutane-1-carboxylate Spill Debris" and listing the associated hazards (Toxic, Flammable).[13][14]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.
-
Dispose: The sealed container must be disposed of through your institution's hazardous waste management program.
Caption: Workflow for safe response to a chemical spill.
Core Disposal Protocol: A Step-by-Step Guide
Proper disposal requires a systematic approach, from waste characterization to final hand-off to a licensed professional. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the "cradle-to-grave" management of hazardous waste.[13][15][16]
Step 1: Waste Characterization and Segregation
-
Designation: Due to its nitrile functional group, this compound must be handled as hazardous waste.
-
Segregation: Isolate this waste stream from other chemical wastes.[17] Specifically, it must be stored separately from acidic waste to prevent any possibility of a reaction that could generate hydrogen cyanide gas.[1] Use secondary containment to prevent accidental mixing.[15]
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible, sealable container.[13][15] For liquid waste, a high-density polyethylene (HDPE) carboy is often suitable. Ensure the container is in good condition, free from leaks or damage.
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[14] Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "Methyl 1-cyano-3-methylcyclobutane-1-carboxylate"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., Toxic, Flammable)
-
The accumulation start date
-
Step 3: Disposal Pathway Selection
Two primary pathways exist for the disposal of this compound. The choice depends on your laboratory's capabilities and institutional policies.
Pathway A: Direct Disposal via Licensed Vendor (Recommended) This is the most straightforward and universally recommended method. It transfers the responsibility of treatment and disposal to a facility with specialized equipment and expertise.
-
Securely store the labeled waste container in your lab's designated Satellite Accumulation Area (SAA).[18]
-
Ensure the container remains closed except when adding waste.[14]
-
Follow your institution's procedures to request a waste pickup from your EHS department or their contracted hazardous waste disposal company.[19]
Pathway B: On-Site Chemical Pre-treatment (Advanced Users Only) For laboratories with extensive experience in chemical reactions and the appropriate safety controls, chemical neutralization can be performed to reduce the toxicity of the nitrile group prior to disposal. The preferred method is alkaline hydrolysis, which converts the nitrile to a carboxylate salt and ammonia, avoiding the generation of HCN gas.[2]
Protocol: Alkaline Hydrolysis of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
-
Safety First: This procedure must be performed in a certified chemical fume hood while wearing all appropriate PPE.
-
Reaction Setup:
-
Place the waste compound in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly and cautiously add an excess of aqueous sodium hydroxide (e.g., 2-6 M NaOH). The addition may be exothermic.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (as monitored by a suitable technique like TLC or LC-MS). The reaction will produce ammonia gas, which must be vented through the fume hood.
-
-
Post-Reaction:
-
Allow the mixture to cool to room temperature.
-
The resulting solution contains the sodium salt of 3-methylcyclobutane-1,1-dicarboxylic acid, methanol, and excess NaOH.
-
This treated solution must still be disposed of as hazardous waste, but its primary toxicity has been significantly reduced.
-
Transfer the cooled solution to a new, clean hazardous waste container. Label it clearly with all components: "Hydrolyzed Methyl 1-cyano-3-methylcyclobutane-1-carboxylate waste (contains sodium 3-methylcyclobutane-1,1-dicarboxylate, methanol, sodium hydroxide, water)."
-
Arrange for pickup by a licensed hazardous waste vendor.
-
Step 4: Final Disposal Methodologies
Licensed waste management facilities will use one of several EPA-approved methods for final disposal.[20]
-
Incineration: This is a common method for organic chemical waste.[21] High-temperature incineration can effectively destroy the compound, although facilities must have scrubbers to handle potential acidic gases.
-
Fuel Blending: Some organic solvent wastes can be blended into fuels for industrial furnaces, providing a waste-to-energy solution.[22]
-
Landfill: Direct landfilling of untreated liquid hazardous waste is prohibited.[23][24] Any material sent to a hazardous waste landfill must first be treated to meet strict EPA standards.[23]
Caption: Decision tree for selecting the appropriate disposal pathway.
Regulatory Compliance and Record-Keeping
Adherence to federal, state, and local regulations is not optional. The primary regulatory frameworks in the United States are provided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (RCRA): Governs all aspects of hazardous waste management, from generation to disposal.[16] Key requirements include proper waste identification, labeling, storage time limits, and use of licensed transporters and disposal facilities.[13][18][23]
-
OSHA (HAZWOPER): The Hazardous Waste Operations and Emergency Response standard ensures the safety of workers handling hazardous substances, including requirements for training, PPE, and emergency plans.[25][26][27]
-
Record-Keeping: Maintain meticulous records of all hazardous waste disposal activities.[19][23] This includes copies of waste manifests provided by the disposal vendor. These documents are crucial for regulatory audits.
By following this comprehensive guide, researchers and laboratory professionals can manage and dispose of methyl 1-cyano-3-methylcyclobutane-1-carboxylate with confidence, ensuring a safe laboratory environment and responsible stewardship of chemical waste.
References
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- Waste Management Solutions | Solvent Recycling & Disposal - Hydrite Chemical Co. Hydrite.
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- Treatment and recovery of spent solvents - Veolia. Veolia.
- US3940332A - Treating waste water containing nitriles and cyanides - Google Patents. Google Patents.
- CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29). University of Texas at Dallas.
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Daniels Health.
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- A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile - Benchchem. (2025, December). BenchChem.
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- Hazardous Waste Management Facilities and Units | US EPA. (2025, October 9). U.S. Environmental Protection Agency.
- Land Disposal Restrictions for Hazardous Waste | US EPA. (2025, October 9). U.S. Environmental Protection Agency.
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- CYCLOBUTANE - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration.
- CYCLOBUTANE - Safety Data Sheet - ChemicalBook. (2026, January 3). ChemicalBook.
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- Hazardous Waste Landfills - FedCenter. (2017, July 5). FedCenter.
- UN 2601: Cyclobutane - Substance information - HazMat Tool. HazMat Tool.
- Cyclobutane SDS, 287-23-0 Safety Data Sheets - ECHEMI. ECHEMI.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
